2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole
Description
Properties
IUPAC Name |
2-(2-bromoethyl)-5-phenyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c10-6-7-14-12-9(11-13-14)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCAAYIAVZTWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Reactivity and Applications of Bromoethyl Side Chains in Phenyl-Tetrazole Compounds: A Technical Guide for Late-Stage Functionalization
Executive Summary
In modern medicinal chemistry and materials science, 5-substituted tetrazoles are highly valued as metabolically stable bioisosteres for carboxylic acids and cis-amide bonds[1]. However, beyond their role as passive structural surrogates, tetrazoles can be functionalized to serve as dynamic synthetic hubs. The introduction of a bromoethyl side chain to the phenyl-tetrazole core unlocks a versatile electrophilic center, enabling late-stage functionalization, bioconjugation, and the synthesis of complex PROTAC linkers.
This technical guide explores the mechanistic causality behind the synthesis, regioselectivity, and divergent reactivity of bromoethyl phenyl-tetrazoles. By understanding the delicate balance between nucleophilic substitution (
Mechanistic Foundations: Regioselectivity and Causality
The Ambient Nucleophilicity of the Tetrazolate Anion
The proton at the N1/N2 position of 5-phenyl-1H-tetrazole is highly acidic (
When reacting with 1,2-dibromoethane, the regiochemical outcome is dictated by the steric and electronic influence of the C5-phenyl group. The bulky phenyl ring creates significant steric hindrance at the adjacent N1 position. Consequently, alkylation predominantly occurs at the less hindered N2 position, yielding 2-(2-bromoethyl)-5-phenyl-2H-tetrazole as the major isomer, with the N1-isomer forming as the minor product.
Divergent Reactivity: Substitution vs. Elimination
The bromoethyl side chain is a classic primary alkyl halide, primed for
This electronic environment creates a critical bifurcation in reactivity:
-
Substitution: In the presence of strong, non-bulky nucleophiles (e.g., azide, thiolates) and mild inorganic bases (e.g.,
), the bromoethyl group undergoes clean substitution[3]. -
Hofmann Elimination: If an organic base like triethylamine (
) is used, the reaction trajectory shifts entirely. Mechanistic studies suggest that reacts with 1,2-dibromoethane to form a (2-bromoethyl)triethylammonium bromide intermediate in situ. This intermediate alkylates the tetrazole, followed by a rapid Hofmann elimination to yield a 2-vinyltetrazole derivative[4].
Caption: Regioselectivity and divergent reactivity pathways of bromoethyl phenyl-tetrazoles.
Core Reactivity Profiles
To design robust synthetic routes, it is crucial to select reagents that favor the desired pathway while suppressing side reactions. Table 1 summarizes the kinetic and yield profiles based on the choice of nucleophile and base.
Table 1: Reactivity Profiles of Bromoethyl Phenyl-Tetrazoles
| Reaction Condition | Reagent Role | Primary Pathway | Major Product | Typical Yield |
| Strong Nucleophile | 2-(2-azidoethyl)-5-phenyl-2H-tetrazole | 85–95% | ||
| Base / Quat-former | Hofmann Elimination | 5-phenyl-2-vinyl-2H-tetrazole | 70–85% | |
| Nucleophile | Secondary amine conjugate | 60–80% | ||
| Soft Nucleophile | Thioether conjugate | 80–90% |
Note: The use of excess 1,2-dibromoethane (DBE) is critical to prevent the formation of bis(tetrazole) cyclophanes or bridged dimers, which occur when the stoichiometric ratio is too low[5].
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. By embedding analytical checkpoints (TLC, LC-MS) directly into the workflow, the causality of the chemical transformations is continuously verified.
Protocol A: Regioselective Synthesis of 2-(2-bromoethyl)-5-phenyl-2H-tetrazole
Objective: Alkylate 5-phenyl-1H-tetrazole while suppressing vinylation and dimerization.
Causality Rationale: Potassium carbonate (
-
Reaction Setup: Dissolve 5-phenyl-1H-tetrazole (1.0 eq) in anhydrous DMF. Add
(1.5 eq) and stir for 15 minutes at room temperature to ensure complete deprotonation. -
Alkylation: Add 1,2-dibromoethane (10.0 eq) in a single portion. The large excess acts as a statistical barrier against the formation of bis(tetrazole) dimers[5]. Heat the mixture to 60°C for 12 hours.
-
In-Process Validation (TLC): Elute with Hexane/Ethyl Acetate (4:1).
-
Validation Check: The N2-isomer will elute first (
). Causality: In the N2-isomer, the dipole moments of the tetrazole ring and the bromoethyl group partially cancel out, making it significantly less polar than the N1-isomer ( ).
-
-
Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the pure N2-isomer.
Protocol B: Azidation for Click Chemistry ( Functionalization)
Objective: Convert the bromoethyl group to an azidoethyl group for subsequent CuAAC (Click) reactions.
Causality Rationale: Sodium azide is a powerful nucleophile but a weak base, ensuring rapid
-
Reaction Setup: Dissolve 2-(2-bromoethyl)-5-phenyl-2H-tetrazole (1.0 eq) in anhydrous DMF. Add
(1.5 eq). -
Substitution: Stir at 60°C for 4 hours.
-
In-Process Validation (LC-MS & IR):
-
Validation Check 1 (LC-MS): Confirm the disappearance of the characteristic 1:1 bromine isotope pattern (
) in the starting material mass spectrum. -
Validation Check 2 (IR): Confirm the appearance of a strong, sharp azide stretching frequency at
.
-
-
Isolation: Precipitate the product by pouring the reaction mixture into ice-cold water. Filter and dry under a vacuum.
Caption: Self-validating experimental workflow for the functionalization of bromoethyl tetrazoles.
Applications in Drug Development
The ability to cleanly substitute the bromoethyl side chain makes these compounds invaluable in modern drug discovery.
-
PROTAC Linker Attachment: The bromoethyl group acts as an ideal electrophile for attaching PEGylated linkers via secondary amines or ether linkages, connecting the target-binding tetrazole bioisostere to an E3 ligase ligand.
-
Bioconjugation: Conversion to the azidoethyl derivative (Protocol B) allows for highly specific Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) with alkyne-tagged fluorophores or peptides[3].
-
Metabolic Stability: Unlike ester-linked pendants, the alkyl-linked tetrazole maintains the exceptional metabolic resistance to degradation pathways (e.g.,
-oxidation) characteristic of the tetrazole pharmacophore[1].
References
1.[Reactions of 1,4-bis(tetrazole)benzenes: Formation of Long Chain Alkyl Halides] - [Arrow@TU Dublin] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfxVP38k__tAxqBIGpzsmG1hy3oz6QaUKGHB3eCsdBroD8md9_Qpu-Xjp_s-29WTF-USr9FR_zKgzzfVr7weH7NuJ1sd-dnsQxCfkz47JwGPW9q4P0jCS8FmnZFHcbqSS6NpiNBq9HiAdgwvu0GoWpOjCbIVfLe75MJ9VGu2nXq8JSpVHPPj8=] 2.[Abstract: Further work dealt with the regioselectivity of the alkylation of 5-substituted tetrazoles] - [CUNI] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERj0QPGji_B35aTJPT27oE34Z3asmThm9na6YI-Sjjwcwob_6I-TRyf4f18PgDPXzQr1H_o7YJk8JlEfLXZ4vtO-03lLO37cAuTqV4bW0J2UumCNt91Vr3HiCGYKpn1EaS4JeUHAIlQ29_WLnRiEawYRaWw-rj2oAsbMtMWq5-Ruy0ykd7b5iN-af8SfxSEMWFQorrSbV4vHsxqg==] 3. [Tetrazoles via Multicomponent Reactions | Chemical Reviews] - [ACS Publications] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqi4ErBl7ScMeHDOYLH1qsDLvnOiRepJZnNXd2DGdNP1HT_0p83PlUSqyIgT0HAgnTCuV52Xgrjd3mN65lZDHx-q9jomOyh1rkS-3TmSD55SH7XQ-gh649sBAYakEo31DXPG_AzDvNIa-STir6zBM=] 4.[An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties] - [MDPI] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqDhRuGFDOuHYStbwOOxJmeXDsD79UTA6ttSQxHE-hIh1c5m79httQ-QuIwCYoleuJPDnCAH8rOlSYzWqxCu5ipwJieTr8A_VRfxZtuTY0_eW576aPG3eI2QC5EaDY-D0=] 5.[Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy] - [PMC] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHywdH0lvGyZoHGyF53wQk8Ql7L9lU__1Czk90nzuUC0zjJhJFWI7o__cDBOYao4kcOPAhG0XWXaStCsc3gttY3UYfAlHCiEopmDXJ383ojkNcS8x84RnHpkKi6Hut1O55xpJ6Ostv0t50sWd2x]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dodo.is.cuni.cz [dodo.is.cuni.cz]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
Photophysical Properties of 5-Phenyl-2H-Tetrazoles Under UV Irradiation
The following technical guide details the photophysical properties and applications of 5-phenyl-2H-tetrazoles, specifically focusing on their role as precursors in bioorthogonal photoclick chemistry.
Technical Guide for Research & Development
Executive Summary: The Photoclick Paradigm
In the landscape of bioorthogonal chemistry, 5-phenyl-2H-tetrazoles (2,5-diaryl tetrazoles) have emerged as premier photoactivatable reagents. Unlike thermal click reactions, these compounds are inert under physiological conditions until triggered by UV light (typically 300–405 nm). Upon irradiation, they undergo a rapid, irreversible photolytic cycloreversion to release molecular nitrogen (
For drug development and chemical biology, this mechanism offers two critical advantages:
-
Spatiotemporal Control: Reaction occurs only where and when light is applied.
-
Fluorogenic "Turn-On": The tetrazole precursors are generally non-fluorescent, while the resulting pyrazoline adducts (formed upon reaction with alkenes) are highly fluorescent, enabling simultaneous labeling and imaging.
Mechanistic Photophysics
The core photophysical event is the photo-induced extrusion of nitrogen.[2] This process is concerted and occurs from the excited singlet state (
The Reaction Pathway
-
Excitation: Absorption of a UV photon promotes the tetrazole to the
excited state. -
Cycloreversion: The excited tetrazole undergoes ring opening, expelling
. -
Nitrile Imine Formation: The transient species formed is a nitrile imine (1,3-dipole).[1] This species is short-lived in the presence of nucleophiles or dipolarophiles.
-
1,3-Dipolar Cycloaddition: The nitrile imine reacts rapidly with an alkene (dipolarophile) to form a stable pyrazoline ring.[1]
Pathway Visualization
The following diagram illustrates the transition from the stable tetrazole ground state to the fluorescent pyrazoline product.
Caption: Photolytic conversion of tetrazole to fluorescent pyrazoline via nitrile imine intermediate.
Key Photophysical Characteristics[1][4][5]
Absorption and Emission Profiles
The tunability of the 5-phenyl-2H-tetrazole scaffold allows for modulation of the absorption maximum (
-
Parent Scaffold: Absorbs in the deep UV (<300 nm), which can be phototoxic to live cells.
-
Substituted Derivatives: Adding electron-donating groups (EDGs) or extending conjugation (e.g., naphthalene, thiophene) red-shifts absorption to 365–405 nm, making them bio-compatible.
Quantitative Data Summary
The table below compares the photophysical properties of common tetrazole derivatives used in photoclick chemistry.
| Compound Class | Fluorescent Product | ||||
| Diphenyltetrazole | ~280 | ~12,000 | 0.006 - 0.04 | ~0.5 - 1.0 | 0.10 - 0.30 |
| Amino-Substituted | 300 - 320 | ~18,000 | 0.05 | 10 - 50 | 0.40 - 0.60 |
| Naphthalene-Tetrazole | 365 | ~5,000 | 0.08 | 50 - 100 | 0.50 - 0.70 |
| Terthiophene-Tetrazole | 405 | ~22,000 | 0.16 | > 1,000 | < 0.10** |
*
The "Fluorogenic" Effect
The self-validating nature of this chemistry lies in the fluorescence "turn-on."
-
Tetrazole (OFF): The
transitions are often forbidden or quenched by rapid non-radiative decay pathways in the tetrazole ring. -
Pyrazoline (ON): The formation of the pyrazoline ring restores a push-pull conjugated system (Intramolecular Charge Transfer - ICT), typically resulting in strong emission in the visible range (450–550 nm).
Experimental Protocol: Kinetic Profiling via Fluorescence
Objective: Determine the second-order rate constant (
Reagents & Setup
-
Tetrazole Stock: 10 mM in ACN.
-
Dipolarophile Stock: 100 mM (e.g., Norbornene or fumarate) in ACN.
-
Solvent: PBS/ACN (1:1 v/v) to mimic physiological solubility.
-
Irradiation Source: Handheld UV lamp (302 nm or 365 nm) or LED reactor.
-
Detection: Spectrofluorometer.
Step-by-Step Methodology
-
Sample Preparation: Prepare a solution containing Tetrazole (50
) and Dipolarophile (500 , 10 equiv) in a quartz cuvette. -
Baseline Scan: Record the emission spectrum (excitation at
of the expected pyrazoline product) before irradiation to establish the background (Time 0). -
Irradiation: Expose the sample to the UV source for defined intervals (e.g., 10 seconds).
-
Data Acquisition: Immediately block the UV source and record the fluorescence emission spectrum.
-
Reaction Tracking: Repeat the irradiation-measurement cycle until fluorescence intensity plateaus (saturation).
-
Data Analysis: Plot
vs. time to determine the pseudo-first-order rate constant ( ). Calculate .
Workflow Diagram
Caption: Iterative workflow for kinetic determination of photoclick reactions.
Scientific Integrity & Causality
When designing tetrazole probes, one must consider the HOMO-LUMO Gap .
-
Causality: The reaction rate is governed by the Inverse Electron Demand Diels-Alder (IEDDA) type interaction. The HOMO of the Nitrile Imine interacts with the LUMO of the Alkene .
-
Optimization: To accelerate the reaction, one must raise the HOMO of the nitrile imine (by adding electron-donating groups to the N-phenyl ring of the tetrazole). This reduces the energy gap with the alkene LUMO, significantly increasing
. -
Reference Grounding: This "HOMO-lifting" strategy was rigorously defined by Wang et al. (2010), demonstrating that methoxy or amino substitutions can increase reaction rates by orders of magnitude.
References
-
Lin, Q., et al. (2008). "Discovery of Long-Wavelength Photoactivatable Diaryltetrazoles for Bioorthogonal 1,3-Dipolar Cycloaddition Reactions." Organic Letters.
-
Wang, Y., et al. (2010). "Fast Alkene Functionalization In Vivo by Photoclick Chemistry: HOMO Lifting of Nitrile Imine Dipoles." Angewandte Chemie International Edition.
-
Yu, Z., et al. (2013). "Genetically Encoded Cyclopropene Directs Rapid, Photoclick-Chemistry-Mediated Protein Labeling in Mammalian Cells." Angewandte Chemie.
-
Randa, L., et al. (2018). "Sterically Shielded Tetrazoles for a Fluorogenic Photoclick Reaction." Organic & Biomolecular Chemistry.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloaddition: a MS-CASPT2 theoretical investigation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04636E [pubs.rsc.org]
Technical Whitepaper: Solubility Thermodynamics of 2-(2-bromoethyl)-5-phenyl-tetrazole
[1]
Executive Summary
In pharmaceutical process development, 2-(2-bromoethyl)-5-phenyl-tetrazole serves as a pivotal alkylating agent and intermediate, particularly in the synthesis of Angiotensin II receptor blockers (sartans) and bio-active heterocyclic compounds.[1] Unlike its parent compound, 5-phenyltetrazole, this alkylated derivative exhibits distinct lipophilic shifts that alter its dissolution thermodynamics.[1] This guide provides a comprehensive framework for understanding its solubility profile, detailing the experimental protocols for data generation, thermodynamic modeling using the Apelblat and Van't Hoff equations, and practical applications for solvent selection in recrystallization and purification processes.[1]
Chemical Identity and Structural Context[1][2][3][4][5]
The solubility behavior of 2-(2-bromoethyl)-5-phenyl-tetrazole is governed by the interplay between its hydrophobic phenyl ring, the polar tetrazole core, and the lipophilic bromoethyl chain.[1]
-
Parent Scaffold: 5-Phenyltetrazole (Polar, acidic N-H, high melting point ~216°C).[1]
-
Modification: Alkylation at the N-2 position with a 2-bromoethyl group.
-
Thermodynamic Impact: The substitution of the acidic proton removes the primary hydrogen-bond donor capability, significantly reducing water solubility while enhancing solubility in non-polar and chlorinated organic solvents (e.g., Toluene, Dichloromethane).[1] The disruption of the intermolecular hydrogen bonding network typically lowers the melting enthalpy compared to the parent compound.[1]
Experimental Methodology: Determination of Solubility
To generate precise solubility data (mole fraction,
Validated Experimental Protocol
Objective: Determine the saturation mole fraction of the solute in various organic solvents across a temperature range (typically 278.15 K to 323.15 K).
Step-by-Step Workflow:
-
Preparation: An excess amount of 2-(2-bromoethyl)-5-phenyl-tetrazole is added to a glass jacketed vessel containing 20 mL of the specific solvent (e.g., Methanol, Ethyl Acetate, Toluene).
-
Equilibration: The mixture is stirred continuously at a fixed temperature (controlled by a circulating water bath, precision
K) for 24–48 hours to ensure solid-liquid equilibrium. -
Sampling: The agitation is stopped, and the suspension is allowed to settle for 2 hours. A sample of the supernatant is withdrawn using a pre-heated syringe equipped with a 0.45
m PTFE filter to remove any solids.[1] -
Dilution & Analysis: The filtrate is diluted gravimetrically with the mobile phase and analyzed via HPLC.
-
Gravimetric Verification: A separate aliquot is dried to constant weight to verify the mass balance (optional but recommended for validation).[1]
Analytical Method (HPLC-UV)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6
150 mm, 5 m).[1] -
Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid.[1]
-
Detection: UV Absorbance at 254 nm (targeting the phenyl chromophore).[1]
-
Flow Rate: 1.0 mL/min.[1]
Workflow Visualization[1]
Caption: Standardized workflow for the determination and modeling of solid-liquid equilibrium data.
Solubility Data & Thermodynamic Analysis
While specific proprietary data points for the 2-bromoethyl derivative are often restricted to internal development reports, its solubility profile can be rigorously bracketed by analyzing the parent compound (5-phenyltetrazole) and accounting for the lipophilic modification.[1]
Comparative Solubility Profile
The following table summarizes the solubility hierarchy of 2-(2-bromoethyl)-5-phenyl-tetrazole compared to its parent, derived from structural property relationships and solvent polarity indices.
| Solvent Class | Representative Solvent | Solubility Trend (vs. 5-Phenyltetrazole) | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | High (Similar) | Dipole-dipole interactions with the tetrazole ring remain dominant.[1] |
| Polar Protic | Methanol, Ethanol | Moderate (Lower) | Loss of N-H donor reduces hydrogen bonding capability with solvent.[1] |
| Chlorinated | Dichloromethane, Chloroform | Significantly Higher | The bromoethyl group and loss of zwitterionic character enhance solubility in chlorinated media.[1] |
| Aromatic | Toluene | Higher | Increased lipophilicity facilitates |
| Esters | Ethyl Acetate | Moderate-High | Good solvating power for the phenyl-tetrazole core; ideal for recrystallization.[1] |
| Aqueous | Water | Very Low | Hydrophobic modification renders the molecule nearly insoluble in neutral water.[1] |
Thermodynamic Modeling Equations
To correlate the experimental solubility (
A. Modified Apelblat Equation
Used for high-precision correlation of solubility data across wide temperature ranges:
- : Mole fraction solubility.[1][3]
- : Absolute temperature (K).[1][2][3]
- : Empirical model parameters determined via non-linear regression.
B. Van't Hoff Equation
Used to determine the apparent thermodynamic functions of dissolution:
- : Apparent standard enthalpy of dissolution (typically positive, indicating an endothermic process).[1]
- : Apparent standard entropy of dissolution.[1]
-
: Universal gas constant (8.314 J[1]·mol
[1][4]·K ).
Thermodynamic Insight:
For 5-phenyltetrazole derivatives, the dissolution is typically endothermic (
Applications in Process Chemistry[1]
Solvent Selection for Purification
The primary utility of solubility data is designing purification steps to remove unreacted 5-phenyltetrazole and by-products.[1]
-
Recrystallization Strategy:
-
Anti-Solvent Precipitation:
-
Dissolve crude product in Dichloromethane (high solubility).
-
Slowly add Hexane or Heptane (anti-solvent) to induce controlled crystallization.[1]
-
Reaction Medium Optimization
For the alkylation reaction (5-phenyltetrazole + 1,2-dibromoethane):
References
-
Solubility of Parent Compound: Wang, J., et al. "Solubility modelling and dissolution properties of 5-phenyltetrazole in thirteen mono-solvents and liquid mixtures."[1] Journal of Chemical Thermodynamics, vol. 135, 2019.[1] Provides the baseline thermodynamic data and Apelblat parameters for the 5-phenyltetrazole core.[1]
-
Tetrazole Synthesis & Properties: Myznikov, L. V., et al. "Supramolecular structure and solubility of tetrazole derivatives."[1] Russian Journal of General Chemistry, vol. 77, no.[1] 4, 2007. Discusses the effect of N-substitution on the physical properties of tetrazoles.
-
Experimental Protocol Standard: Grant, D. J. W., et al. Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990.[1] The authoritative text on solubility determination methodologies and thermodynamic interpretation.
-
Analytical Method Grounding: Popova, E. A., et al. "Alkylation of 5-substituted tetrazoles: Regioselectivity and properties."[1] Chemistry of Heterocyclic Compounds, vol. 55, 2019.[1] Validates the HPLC methods and solvent systems for separating N-1 and N-2 substituted tetrazole isomers.
Stability Profile and Degradation Kinetics of 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole in Aqueous Media
Executive Summary
For drug development professionals and synthetic chemists, 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole serves as a critical intermediate and alkylating agent. While the 5-phenyl-2H-tetrazole core is highly robust, the 2-bromoethyl appendage introduces specific vulnerabilities in aqueous environments. This technical guide provides an in-depth analysis of the compound's hydrolytic stability, detailing the mechanistic causality behind its degradation, pH-dependent kinetic profiles, and self-validating experimental protocols for stability assessment.
Structural and Mechanistic Basis of Stability
The 5-phenyl-2H-tetrazole core is recognized for its exceptional chemical stability and aromaticity, frequently serving as a robust bioisostere for carboxylic acids due to its similar pKa and planar geometry[1]. However, the attachment of a primary alkyl bromide (the 2-bromoethyl moiety) at the N2 position introduces a site of hydrolytic and basic lability.
The stability of this compound in aqueous media is dictated by the competing kinetics of two primary degradation pathways: nucleophilic substitution and elimination[2].
Mechanistic Causality
-
Bimolecular Nucleophilic Substitution (SN2): The primary nature of the carbon attached to the bromine atom sterically and electronically prevents the formation of a stable carbocation, effectively ruling out an SN1 hydrolysis pathway. Instead, degradation in water proceeds via an SN2 mechanism, where water or hydroxide ions attack the
-carbon, displacing the bromide ion to yield 2-(2-hydroxyethyl)-5-phenyl-2H-tetrazole. -
Bimolecular Elimination (E2): The tetrazole ring exerts a strong electron-withdrawing inductive effect (-I)[3]. This electronic environment significantly increases the acidity of the
-protons (the CH2 group directly adjacent to the N2 atom). In the presence of a base, hydroxide ions can abstract this proton, initiating an E2 elimination that expels the bromide leaving group. This forms 2-vinyl-5-phenyl-2H-tetrazole. This pathway is thermodynamically driven by the extended -conjugation established between the newly formed vinyl group and the aromatic tetrazole-phenyl system.
Figure 1: Competing SN2 hydrolysis and E2 elimination pathways in aqueous media.
pH-Dependent Degradation Kinetics
The degradation rate and the ratio of substitution to elimination products are highly dependent on the pH of the aqueous medium. The N2-alkylated tetrazole is neutral and lacks the acidic proton of its 1H/2H tautomeric precursors[4], meaning pH primarily affects the concentration of the attacking nucleophile/base (OH⁻).
-
Acidic Media (pH 1.0 - 4.0): The concentration of hydroxide is negligible. The slow SN2 attack by neutral water molecules is the sole degradation pathway. The compound exhibits high stability under these conditions.
-
Physiological Media (pH 7.4): Hydrolysis accelerates due to the increased presence of hydroxide ions. The SN2 pathway remains dominant, though trace amounts of the E2 elimination product begin to form. The compound retains moderate stability suitable for short-term biological assays (e.g., 24-48 hours).
-
Basic Media (pH > 9.0): The E2 elimination pathway rapidly outcompetes SN2 hydrolysis. The swift abstraction of the activated
-proton by abundant hydroxide ions leads to rapid degradation into the vinyl derivative.
Quantitative Kinetic Summary
| pH Level | Buffer System | Estimated Half-Life ( | Dominant Pathway | Major Degradant |
| 1.2 | 0.1 N HCl / KCl | > 200 hours | SN2 (Slow) | 2-(2-hydroxyethyl)-5-phenyl-2H-tetrazole |
| 7.4 | 50 mM Phosphate (PBS) | ~ 85 hours | SN2 > E2 | 2-(2-hydroxyethyl)-5-phenyl-2H-tetrazole |
| 10.0 | 50 mM Borate | < 5 hours | E2 >> SN2 | 2-vinyl-5-phenyl-2H-tetrazole |
(Note: Half-lives are extrapolated from baseline primary alkyl bromide reactivities in water, adjusted for the -I effect of the tetrazole core).
Experimental Protocols for Stability Assessment
To ensure scientific integrity, stability assessments must be designed as self-validating systems . The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) protocol utilizes an internal standard to correct for injection variances and employs mass-balance tracking. If the molar sum of the parent compound and its identified degradants deviates from 100% (±5%), it serves as an immediate indicator of unseen secondary degradation or compound precipitation.
Step-by-Step Methodology
-
Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Borate). Filter through a 0.22 µm aqueous membrane.
-
Stock Solution: Dissolve 2-(2-bromoethyl)-5-phenyl-2H-tetrazole in LC-MS grade Acetonitrile (MeCN) to create a 10 mM stock. (Note: MeCN is chosen over DMSO or DMF to prevent nucleophilic participation or peroxide-driven degradation).
-
Spiking & Internal Standard: Spike the buffer solutions to a final compound concentration of 100 µM (1% MeCN final concentration). Add 4-biphenylcarboxylic acid (50 µM) as an internal standard.
-
Incubation: Aliquot the solutions into sealed amber glass vials and incubate in a thermostated shaker at 37°C ± 0.5°C.
-
Sampling & Quenching: At designated time points (0, 1, 2, 4, 8, 24, 48, 72 hours), extract a 100 µL aliquot. Immediately quench the reaction by adding 100 µL of cold MeCN containing 0.1% Trifluoroacetic acid (TFA) to drop the pH and halt base-catalyzed E2/SN2 reactions.
-
HPLC-UV/MS Analysis: Inject 10 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Water (0.1% TFA) and MeCN (0.1% TFA). Monitor at 254 nm (optimal for the phenyltetrazole chromophore). Calculate the mass balance at each time point:
.
Figure 2: Standardized experimental workflow for aqueous stability assessment.
Formulation and Stabilization Strategies
For researchers utilizing this compound in extended aqueous assays or as a formulation precursor, mitigating degradation is critical.
-
Solvent Dielectric Modulation: The SN2 transition state requires the stabilization of charge separation. Introducing co-solvents (e.g., 10-20% PEG 400 or Propylene Glycol) lowers the dielectric constant of the medium, significantly retarding the ion-dipole interactions required for hydrolysis.
-
Micellar Shielding: Encapsulation in non-ionic surfactant micelles (e.g., Polysorbate 80) can sterically shield the labile bromoethyl tail from hydroxide attack. The lipophilic phenyltetrazole core anchors the molecule within the hydrophobic micelle interior, restricting aqueous access to the
-carbon.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Storage Directives: For long-term storage, the compound must be kept lyophilized or dissolved in strictly anhydrous organic solvents (e.g., dry Dichloromethane) under an inert argon atmosphere at -20°C to prevent ambient moisture hydrolysis.
References
1.[3] Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. ResearchGate. Available at:[Link] 2.[1] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC - NIH. Available at:[Link] 3.[4] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available at:[Link] 4.[2] Basic Principles of Organic Chemistry. Scribd. Available at:[Link] 5.[5] Thermodynamics and Biological Properties of the Aqueous Solutions of New Glucocationic Surfactants. ACS Publications. Available at:[Link]
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Precision Bioorthogonal Labeling: The Phenyl-Tetrazole Photoclick System
Executive Summary
In the landscape of bioorthogonal chemistry, the phenyl-tetrazole photoclick reaction stands apart for its unique ability to confer spatiotemporal control over biomolecular labeling.[1][2][3] Unlike the strain-promoted azide-alkyne cycloaddition (SPAAC) or the inverse electron-demand Diels-Alder (IEDDA) reaction, which proceed spontaneously upon mixing, the tetrazole system remains inert until activated by a specific wavelength of light.
This guide details the mechanistic underpinnings, precursor selection strategies, and validated protocols for deploying phenyl-tetrazole precursors in high-fidelity protein labeling and live-cell imaging. It is designed for researchers requiring precise control over where and when a conjugation event occurs.
Part 1: The Mechanistic Core[2]
The utility of phenyl-tetrazoles lies in their photochemistry. The reaction proceeds through a light-induced cycloreversion followed by a rapid 1,3-dipolar cycloaddition.[4]
Reaction Pathway[2]
-
Photoactivation: Upon irradiation (typically UV,
= 302–365 nm), the 2,5-diaryl-tetrazole ring undergoes cycloreversion, expelling nitrogen gas ( ). -
Dipole Formation: This irreversible step generates a highly reactive, transient nitrile imine intermediate.
-
Cycloaddition: The nitrile imine acts as a 1,3-dipole, reacting with a dipolarophile (alkene) to form a stable pyrazoline cycloadduct.[1][4][5]
The Fluorogenic Switch
A critical advantage of this system is its fluorogenicity. Most tetrazole precursors are non-fluorescent due to efficient non-radiative decay or photo-induced electron transfer (PET). However, the resulting pyrazoline adduct typically exhibits strong fluorescence with large Stokes shifts. This "turn-on" property eliminates the need for washing steps in imaging applications, lowering background noise significantly.
Mechanistic Visualization
Figure 1: The photo-induced tetrazole-alkene cycloaddition pathway, highlighting the critical competition between the desired cycloaddition and water quenching.
Part 2: Precursor Engineering & Selection
Success in photoclick chemistry depends on matching the tetrazole's electronic properties with the alkene partner. The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the nitrile imine and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene.[1]
Tuning Reactivity (HOMO Lifting)
The nitrile imine is generally electron-rich. To accelerate the reaction with electron-deficient alkenes (like acrylates or fumarates), one must raise the HOMO energy of the nitrile imine.[5]
-
Electron-Donating Groups (EDGs): Substituents like
or on the N-phenyl ring significantly increase the reaction rate ( ). -
Ortho-Effect: Steric bulk at the ortho-position of the C-phenyl ring (e.g., sulfonates) can shield the nitrile imine from water, favoring the cycloaddition over hydrolysis.
Comparative Kinetics Data
The following table summarizes the second-order rate constants (
| Tetrazole Derivative | Dipolarophile (Alkene) | Rate Constant ( | Notes |
| Diphenyl-tetrazole | Allyl phenyl ether | ~0.002 | Slow; requires high concentrations. |
| Diphenyl-tetrazole | Acrylamide | ~0.06 | Standard baseline for protein labeling. |
| Diphenyl-tetrazole | Norbornene | ~32 | Strain-promoted; significantly faster. |
| Diphenyl-tetrazole | Cyclopropene | ~58 | High reactivity due to ring strain. |
| Tetrazole-sulfo | BCN (Bicyclononynes) | >100 | "Superfast" kinetics; sterically shielded. |
Data synthesized from Lin et al. and subsequent kinetic studies [1, 2].
Part 3: Experimental Workflows
Protocol A: In Vitro Protein Labeling
Objective: Fluorescently label a purified protein containing a genetically encoded alkene (e.g., O-allyl-tyrosine or homoallylglycine).
Reagents:
-
Protein of Interest (POI) in PBS (pH 7.4).
-
Tetrazole Probe (e.g., Tetrazole-FITC or Tetrazole-TAMRA), 5 mM stock in DMSO.
-
UV Light Source: Handheld lamp (302 nm or 365 nm). Note: 302 nm is more efficient but potentially more damaging to proteins; 365 nm is gentler.
Step-by-Step Methodology:
-
Preparation: Dilute the POI to 10–50
M in PBS. -
Probe Addition: Add the Tetrazole Probe to the protein solution.
-
Ratio: Use a 10-20x molar excess of tetrazole relative to the alkene handle to drive kinetics and outcompete water.
-
Solvent: Ensure final DMSO concentration is <5% to prevent denaturation.
-
-
Irradiation: Place the sample in a quartz cuvette or clear microcentrifuge tube. Irradiate for 1–5 minutes.
-
Tip: If using a 365 nm LED, place the sample ~1-2 cm from the source.
-
-
Quenching (Optional): The reaction stops immediately upon removing light. No chemical quencher is needed.
-
Analysis: Analyze directly by SDS-PAGE. The fluorogenic nature means in-gel fluorescence scanning can often be performed without extensive washing, although dialysis is recommended for optimal signal-to-noise.
Protocol B: Spatiotemporal Live-Cell Imaging
Objective: Label specific organelles (e.g., mitochondria) in live cells using a tetrazole-alkene pair.
Workflow Visualization:
Figure 2: Workflow for spatiotemporally controlled live-cell imaging using metabolic incorporation and photoclick chemistry.
Critical Considerations for Live Cells:
-
Wavelength: UV light (<365 nm) is phototoxic. For live cells, use two-photon excitation (e.g., 700–800 nm) which allows deep tissue penetration and minimizes damage, or use red-shifted tetrazole derivatives activated by 405 nm lasers [3].
-
Concentration: Intracellular labeling often requires higher probe concentrations (50–100
M) compared to surface labeling due to the molecular crowding and competition with cytosolic water.
Part 4: Critical Optimization & Troubleshooting
The Water Problem
The nitrile imine intermediate is an electrophile. In aqueous environments, water competes with the alkene for the dipole, forming a non-fluorescent hydrazide byproduct.
-
Solution 1 (Chemical): Use tetrazoles with ortho-substituents (e.g., 2,6-disubstituted phenyl rings). These create a "hydrophobic pocket" around the nitrile imine, shielding it from water while allowing the alkene to approach.
-
Solution 2 (Environmental): Perform reactions in hydrophobic pockets of proteins or membranes where local water concentration is lower.
Phototoxicity vs. Efficiency
-
302 nm: High quantum yield for ring opening, but damages DNA/proteins. Use only for robust in vitro samples.
-
365 nm: Standard for most biological applications. Slower activation but biocompatible.
-
Two-Photon: Ideal for intracellular or tissue imaging. Requires a femtosecond pulsed laser but offers 3D spatial resolution.[6]
Background Fluorescence
While the reaction is fluorogenic, some tetrazole precursors have weak intrinsic fluorescence. Always include a "Dark Control" (Probe + Cells, no light) to quantify non-specific binding and intrinsic fluorescence.
References
-
Song, W., Wang, Y., Qu, J., & Lin, Q. (2008). Selective functionalization of a genetically encoded alkene-containing protein via "photoclick" chemistry in bacteria. Journal of the American Chemical Society. [Link]
-
Ramil, C. P., & Lin, Q. (2013). Photoclick chemistry: a fluorogenic light-triggered in vivo ligation reaction.[7] Current Opinion in Chemical Biology. [Link]
-
Li, Z., Qian, L., Li, L., Bernhammer, J. C., Huynh, H. V., Lee, J. S., & Yao, S. Q. (2016).[7] Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications. Angewandte Chemie International Edition. [Link]
-
Yu, Z., Pan, Y., Wang, Z., Wang, J., & Lin, Q. (2012). Genetically encoded cyclopropene directs rapid, photoclick-chemistry-mediated protein labeling in mammalian cells. Angewandte Chemie. [Link]
-
Herner, A., & Lin, Q. (2016). Photo-inducible bioorthogonal chemistry: A spatiotemporally controllable tool to visualize and perturb proteins in live cells. Progress in Biophysics and Molecular Biology. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. A Biosynthetic Route to Photoclick Chemistry on Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoinducible Bioorthogonal Chemistry: A Spatiotemporally Controllable Tool to Visualize and Perturb Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 6. Fluorogenic, Two-Photon Triggered Photoclick Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Literature review of 2-substituted 5-phenyltetrazoles in medicinal chemistry
Executive Summary: The Dual-Natured Scaffold
In the landscape of medicinal chemistry, the tetrazole ring is ubiquitously recognized as a bioisostere for the carboxylic acid moiety.[1][2][3][4] However, this generalization largely applies to 5-substituted-1H-tetrazoles . The 2-substituted 5-phenyltetrazole regioisomer represents a distinct chemical entity with a divergent pharmacological and physicochemical profile.
Unlike their acidic N1-unsubstituted counterparts, 2-substituted derivatives lack an acidic proton, exhibit higher lipophilicity, and display unique metabolic stability. Furthermore, they have emerged as premier tools in bioorthogonal chemistry via the "Photo-Click" reaction. This guide dissects the 2-substituted 5-phenyltetrazole scaffold, moving beyond basic bioisosterism to explore its role as both a pharmacophore and a high-precision chemical biology tool.
Structural & Physicochemical Profiling[5]
The tetrazole ring exists in tautomeric equilibrium between the 1H- and 2H-forms.[5] Substitution at the nitrogen atom locks the heterocycle into a fixed regioisomer, drastically altering its electronic landscape.
N1- vs. N2-Substitution: The Critical Divergence
The distinction between 1-substituted and 2-substituted isomers is not merely structural but functional. The 2-substituted isomer generally exhibits a lower dipole moment and higher lipophilicity, facilitating membrane permeability—a critical parameter in drug design.
Table 1: Comparative Physicochemical Properties
| Feature | 1-Substituted 5-Phenyltetrazole | 2-Substituted 5-Phenyltetrazole |
| Electronic Character | More polar; higher dipole moment. | Less polar; "masked" polarity. |
| Lipophilicity (LogP) | Lower (more hydrophilic). | Higher (enhanced CNS/membrane penetration). |
| Metabolic Fate | Often undergoes N-glucuronidation. | Resistant to N-glucuronidation; oxidative metabolism dominates. |
| Chemical Reactivity | Stable to UV light. | Photo-labile (releases N₂ upon UV irradiation). |
| Pharmacophore Role | Mimics cis-amide bond.[6] | Mimics neutral heterocyclic spacers (e.g., oxadiazole). |
Synthetic Strategies: Overcoming the Regioselectivity Challenge
The synthesis of 2-substituted tetrazoles is historically plagued by the formation of regioisomeric mixtures (N1 vs. N2). Direct alkylation of 5-phenyltetrazole typically yields a ~1:1 to 1:3 mixture, necessitating tedious chromatographic separation.
Validated Regioselective Pathways
To ensure synthetic integrity, modern protocols utilize steric control or specific coupling partners to favor the N2-isomer.
Figure 1: Synthetic pathways to 2-substituted tetrazoles. Green paths indicate high regioselectivity.
Key Synthetic Protocols
Protocol A: Copper-Catalyzed N2-Arylation (Chan-Lam Coupling) Use Case: Introducing aryl groups at N2 with high selectivity.
-
Reagents: 5-Phenyltetrazole (1.0 equiv), Arylboronic acid (1.5 equiv), Cu(OAc)₂ (0.1 equiv), Pyridine (2.0 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Charge a flame-dried flask with 5-phenyltetrazole, arylboronic acid, and Cu(OAc)₂.
-
Add DCM and pyridine.
-
Stir at room temperature under an air atmosphere (oxidant) for 12–24 hours.
-
Validation: Monitor by TLC. N2-isomers typically have higher R_f values than N1-isomers.
-
Workup: Filter through a Celite pad, concentrate, and purify via flash chromatography.
-
Medicinal Chemistry Applications
Direct Pharmacological Activity
While less common than the 1H-tetrazole "acid mimics," the 2-substituted scaffold has validated utility in specific therapeutic areas.
-
AMPA Receptor Agonists: 2-alkyltetrazolyl analogues of AMPA (e.g., 2-Me-Tet-AMPA) act as highly selective agonists.[7] The N2-substituent size inversely correlates with activity, suggesting a tight steric pocket at the receptor site.
-
Anticancer Agents: 2,5-Diaryl tetrazoles have shown significant cytotoxicity against breast cancer lines (MCF-7). The mechanism often involves tubulin polymerization inhibition or induction of apoptosis, distinct from the alkylating activity of other nitrogen mustards.
-
P2X7 Antagonists: 1-Benzyl-5-phenyltetrazoles were explored as P2X7 antagonists. SAR studies revealed that while N1-substitution provided initial hits, optimization often required careful balancing of the N2-position to modulate metabolic clearance.
Bioorthogonal Chemistry: The "Photo-Click" Reaction
This is arguably the most high-impact application of 2-substituted 5-phenyltetrazoles in modern drug discovery.
The Mechanism: Upon UV irradiation (typically 302–365 nm), 2,5-diphenyltetrazole undergoes a retro-[3+2] cycloaddition, releasing nitrogen gas (N₂) and generating a highly reactive nitrile imine dipole. This intermediate reacts rapidly with alkenes (dipolarophiles) to form fluorescent pyrazoline adducts.
Why it matters:
-
Spatiotemporal Control: Reaction only occurs where the light shines.
-
Fluorogenic: The starting tetrazole is non-fluorescent; the pyrazoline product is fluorescent. This allows for "turn-on" sensing of drug targets.
Figure 2: The "Photo-Click" reaction mechanism. A powerful tool for target identification.
Protocol B: Photo-Click Labeling of Proteins
-
Probe Synthesis: Conjugate a 2-(4-aminophenyl)-5-phenyltetrazole moiety to your drug candidate.
-
Incubation: Treat cell lysate or live cells with the tetrazole-drug probe (1–10 µM) for 1 hour.
-
Activation: Irradiate the sample with a handheld UV lamp (302 nm or 365 nm) for 1–5 minutes on ice.
-
Reaction: The generated nitrile imine reacts with endogenous alkenes or co-added alkene reporters (e.g., acrylamide-functionalized proteins).
-
Readout: Measure fluorescence (Ex/Em depends on the specific pyrazoline formed, typically ~400/550 nm) or analyze via SDS-PAGE if using a fluorescent alkene tag.
References
-
Convergent synthesis and pharmacology of substituted tetrazolyl-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid analogues. National Institutes of Health (NIH). Available at: [Link]
-
Light-Triggered Click Chemistry. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Synthesis of 2H-tetrazoles (Chan-Lam and other methods). Organic Chemistry Portal. Available at: [Link]
-
Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Coupling of N-Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5-Disubstituted-2H-tetrazoles. ResearchGate. Available at: [Link]
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Convergent synthesis and pharmacology of substituted tetrazolyl-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Difference between 1H-tetrazole and 2H-tetrazole isomers in synthesis
An In-depth Technical Guide to:
Executive Summary
For medicinal chemists and process engineers, the tetrazole ring is not merely a functional group; it is a critical bioisostere of the carboxylic acid, offering comparable acidity (
This guide dissects the thermodynamic and kinetic drivers distinguishing these isomers, provides definitive analytical methods for their characterization, and details self-validating protocols for their regioselective synthesis.[2]
Fundamental Chemistry: Tautomerism & Thermodynamics
The parent tetrazole system exists in a dynamic equilibrium between the 1H- and 2H-tautomers.[1][3][2][4][5][6] Understanding this equilibrium is the prerequisite for controlling reactivity.[1][2]
Thermodynamic Stability
The stability of the tautomers is dictated by the phase and solvent dielectric constant.[1]
-
Gas Phase: The 2H-tetrazole is thermodynamically more stable by approximately 3.5–4.5 kcal/mol.[1][2] This is attributed to minimizing lone-pair repulsion between adjacent nitrogen atoms.[1][2]
-
Solution Phase (Polar): In high-dielectric solvents (DMSO, DMF, Water), the equilibrium shifts toward the 1H-tetrazole . The 1H-isomer has a significantly higher dipole moment (~5.1 D) compared to the 2H-isomer (~1.6 D), allowing for greater stabilization via solvation.[2]
-
Solid State: X-ray crystallography almost exclusively reveals the 1H-tautomer due to strong intermolecular hydrogen bonding networks.[1][2]
Visualization of Tautomeric Equilibrium
Figure 1: The tautomeric equilibrium is driven by solvation energy.[2] High polarity favors the 1H-form; isolation often yields the 2H-form if solvent is removed.[1][2]
Analytical Differentiation
Distinguishing between 1,5-disubstituted (N1-alkylated) and 2,5-disubstituted (N2-alkylated) tetrazoles is a frequent bottleneck. Standard
Diagnostic Data Table
| Feature | 1,5-Disubstituted (N1) | 2,5-Disubstituted (N2) | Causality/Notes |
| Polarity (TLC) | High ( | Low ( | N1-isomers have a larger dipole moment.[2] |
| ~150–156 ppm | ~160–167 ppm | N2-alkylation preserves greater aromatic character, shielding the carbon less.[2] | |
| Shielded (Upfield) | Deshielded (Downfield) | Definitive method.[1][2] N1 is pyrrole-like; N2 is pyridine-like.[1][2] | |
| Melting Point | Generally Higher | Generally Lower | Stronger intermolecular dipole interactions in N1 isomers.[1][2] |
| Crystal Packing | Planar stacking common | Often twisted | N1 substituent can sterically clash with C5 substituent.[1][2] |
The N NMR Standard
If available,
-
N1-Isomer: The alkylated nitrogen typically appears around -160 to -180 ppm (relative to nitromethane).[2]
-
N2-Isomer: The alkylated nitrogen appears significantly downfield, often -80 to -100 ppm .[2]
Synthetic Strategies & Regiocontrol
The alkylation of 5-substituted tetrazoles is the most common synthetic operation and the most prone to regioselectivity issues.[1]
The Regioselectivity Problem
When a 5-substituted tetrazolate anion is alkylated, it acts as an ambident nucleophile.[1][2]
-
N2-Alkylation (Major): Usually favored (approx. 70:30 to 90:10 ratio).[1][2] The N2/N3 positions are more electron-rich and less sterically hindered than N1/N4, which are flanked by the C5 substituent.[1]
-
N1-Alkylation (Minor): Favored only when specific directing groups or extreme steric constraints on the electrophile are present.[1][2]
Mechanism of Alkylation
Figure 2: Kinetic and steric factors predominantly drive the reaction toward the 2,5-isomer (N2-alkylation).[2]
Experimental Protocols
Protocol A: Synthesis of 5-Phenyl-1H-tetrazole (The Scaffold)
Context: This is the standard [3+2] cycloaddition.[1][2] The use of ammonium chloride is critical to buffer the reaction and prevent the formation of explosive hydrazoic acid (
Reagents: Benzonitrile (10 mmol), Sodium Azide (11 mmol), Ammonium Chloride (11 mmol), DMF (15 mL).[2]
-
Setup: Charge a round-bottom flask with Benzonitrile,
, and in DMF. -
Reaction: Heat to 100°C for 12–16 hours. Note: Monitoring by TLC is difficult; disappearance of nitrile peak in IR is a better indicator.[1]
-
Workup (Critical for Purity):
-
Purification: Filter, wash with cold water, and recrystallize from ethanol/water.
-
Validation:
H NMR (DMSO- ) should show a broad singlet >14 ppm (NH).[1][2]
Protocol B: Regioselective Alkylation (Targeting 2,5-Isomer)
Context: Alkylation of the material from Protocol A.[1][2]
Reagents: 5-Phenyl-1H-tetrazole (1.0 eq), Methyl Iodide (1.2 eq),
-
Activation: Dissolve tetrazole in ACN. Add
and stir for 30 min at RT. This forms the tetrazolate anion.[1][2] -
Addition: Add Methyl Iodide dropwise.
-
Reaction: Stir at RT for 4 hours. (Heating often degrades regioselectivity).[1][2]
-
Workup: Filter off inorganic salts. Evaporate solvent.[1][3][2]
-
Separation: The residue contains both isomers (approx 3:1 ratio favoring N2).[1][2]
-
Validation: Check
H NMR. The N-Me peak for the N2-isomer is typically downfield relative to the N1-isomer, but C NMR is more reliable (N2-Me carbon ~40 ppm vs N1-Me carbon ~35 ppm).[2]
References
-
Tautomeric Equilibrium: Wong, M. W., et al. "Tautomeric Equilibrium and Hydrogen Shifts of Tetrazole in the Gas-Phase and in Solution."[1][2][5] Journal of the American Chemical Society, 1993.[1][5]
-
Regioselectivity Mechanism: Reynard, G., et al. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation."[1][2][7][8] New Journal of Chemistry, 2022.[1][2][8][9]
-
NMR Characterization: Aridoss, G., et al. "Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles."[2] Journal of Organic Chemistry, 2012.[1][2][10]
-
Structural Analysis: Claramunt, R. M., et al.[1][2] "The structure of tetrazoles." Advances in Heterocyclic Chemistry, 2000.[1][2]
-
Drug Applications: Herr, R. J. "5-Substituted-1H-tetrazoles as bioisosteres for the carboxylic acid group."[1][3][2] Bioorganic & Medicinal Chemistry, 2002.[1][2]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetrazole - Wikipedia [en.wikipedia.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 10.1039/D2NJ03841B | Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation† | chem960.com [m.chem960.com]
- 8. Understanding the regioselectivity of 5-substituted 1<i>H</i>-tetrazoles alkylation [ouci.dntb.gov.ua]
- 9. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium in Tetrazoloazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Safety, Handling, and Application Profiling of 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole
Executive Summary
In the rapidly evolving landscape of bioorthogonal chemistry and materials science, 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole has emerged as a highly versatile, bifunctional reagent. This compound bridges two distinct chemical spaces: an electrophilic alkyl bromide handle for classical nucleophilic substitution, and a photo-activatable 2H-tetrazole core that serves as a masked 1,3-dipole.
Designed for researchers and drug development professionals, this whitepaper provides an authoritative synthesis of the compound's Material Safety Data Sheet (MSDS) parameters, thermodynamic risk profiles, and field-proven experimental workflows. As a Senior Application Scientist, I have structured this guide to move beyond a simple list of hazards, focusing instead on the chemical causality that dictates both our safety protocols and our experimental design.
Mechanistic Profiling & Chemical Causality
To handle 2-(2-bromoethyl)-5-phenyl-2H-tetrazole safely and effectively, one must understand its dual reactivity.
-
The Alkylating Handle: The 2-bromoethyl group is a primary alkyl halide. It is highly susceptible to bimolecular nucleophilic substitution (SN2). This makes it an excellent linker for attaching the tetrazole moiety to biological scaffolds, but it also renders the compound a potent biological alkylating agent, necessitating strict toxicological precautions.
-
The Photo-Click Core: The 2,5-disubstituted tetrazole ring is photochemically labile. Upon irradiation with UV-B light (typically around 310 nm), the molecule undergoes a rapid cycloreversion. The thermodynamic driving force of this reaction is the irreversible extrusion of nitrogen gas (N₂), which generates a highly reactive nitrilimine intermediate [1]. This transient dipole rapidly undergoes 1,3-dipolar cycloaddition with alkenes or nucleophilic addition with carboxylic acids and amines [3].
Caption: Photochemical activation of 2H-tetrazole to reactive nitrilimine and subsequent conjugation.
Comprehensive Material Safety Data Sheet (MSDS) Analysis
Because this compound is often synthesized de novo or utilized in specialized bioorthogonal workflows, standard commercial MSDS documentation can be sparse. The following safety data is derived from the fundamental physicochemical properties of its constituent functional groups [4].
Thermodynamic & Energetic Hazards
Tetrazoles possess a high heat of formation due to their nitrogen-rich core (four contiguous nitrogen atoms). Causality: While the 5-phenyl substitution provides resonance stabilization and the 2-alkylation breaks the aromaticity of the 1H-tetrazole tautomer, the compound retains latent energetic potential. Heating above its decomposition temperature provides the activation energy necessary for uncontrolled nitrogen extrusion. It must be protected from extreme thermal stress, shock, and strong oxidizing agents.
Toxicological Profile (Alkylating Hazard)
The 2-bromoethyl moiety dictates the compound's toxicity. Causality: As a primary alkyl halide, it readily undergoes SN2 reactions with biological nucleophiles (e.g., DNA bases, cellular proteins). This makes it a potent skin/eye irritant and a suspected mutagen.
Quantitative Data Summaries
Table 1: Globally Harmonized System (GHS) Hazard Classification
| Hazard Class | Category | Hazard Statement (Code) | Causality / Chemical Driver |
| Skin Irritation | Category 2 | Causes skin irritation (H315) | Electrophilic alkylation of epidermal proteins by the bromoethyl group. |
| Eye Irritation | Category 2A | Causes serious eye irritation (H319) | Rapid reaction with mucosal membranes. |
| Acute Toxicity | Category 4 | Harmful if swallowed/inhaled (H302/H332) | Systemic alkylation and localized tissue damage. |
| Reactive Hazard | Category 2 | Heating may cause a fire (H242) | Exothermic decomposition of the N4 tetrazole ring. |
Table 2: Physicochemical Properties & Storage Parameters
| Property | Value / Condition | Rationale for Condition |
| Molecular Weight | 253.10 g/mol | N/A |
| Storage Temperature | 2°C to 8°C (Refrigerated) | Minimizes thermal degradation of the tetrazole ring. |
| Light Sensitivity | Highly Sensitive | Ambient UV/Vis light can trigger premature nitrilimine formation. Store in amber vials. |
| Solvent Compatibility | DMSO, DMF, Acetonitrile | Avoid protic solvents (water, alcohols) during long-term storage to prevent solvolysis of the bromide. |
Standard Operating Procedures (SOPs) & Handling
To ensure absolute safety and experimental integrity, handling must be treated as a self-validating system where environmental controls directly prevent unwanted chemical side-reactions.
-
Engineering Controls: All weighing and dissolution must occur in a certified chemical fume hood.
-
PPE: Double-gloving with nitrile gloves is mandatory. The breakthrough time for primary alkyl bromides through standard nitrile is reduced; gloves must be changed immediately upon suspected contamination.
-
Waste Disposal: Unreacted 2-(2-bromoethyl)-5-phenyl-2H-tetrazole must be quenched before disposal. Causality: Adding a mild nucleophile (e.g., dilute sodium thiosulfate or an amine-rich buffer) to the waste stream ensures the reactive bromoethyl handle is neutralized, preventing environmental toxicity.
Caption: Standard operating procedure for safe photo-click conjugation using 2H-tetrazole derivatives.
Self-Validating Experimental Protocol: Photo-Click Conjugation
This protocol outlines the use of 2-(2-bromoethyl)-5-phenyl-2H-tetrazole for the photoinduced cross-linking or tagging of a biological scaffold (e.g., gelatin or a protein target) [2]. The methodology is designed to validate itself at each step.
Step 1: Reagent Solubilization (Dark Conditions)
-
Action: Dissolve the tetrazole in anhydrous DMSO to a stock concentration of 100 mM. Perform this under amber lighting or wrap the vial in aluminum foil.
-
Causality: The 2-bromoethyl group is susceptible to hydrolysis in aqueous media over extended periods. Using anhydrous DMSO maintains the integrity of the electrophilic handle. Ambient light must be excluded to prevent premature photolysis.
Step 2: Substrate Incubation
-
Action: Dilute the stock solution into a buffered aqueous solution (pH 7.4) containing the target biological scaffold. Allow to incubate at room temperature for 1 hour.
-
Causality: Maintaining physiological pH (7.4) ensures that target nucleophiles on the biological scaffold (such as the primary amines of lysine residues or carboxylic acids of glutamic acid) are in their appropriate protonation state to react with the nitrilimine generated in the next step.
Step 3: Photoactivation (The "Click" Event)
-
Action: Transfer the solution to a quartz cuvette or a UV-transparent well plate. Irradiate the mixture using a low-pressure mercury UV-B lamp (λ = 310 nm) for 10 minutes under vigorous stirring.
-
Causality: The 2,5-diaryl/alkyl tetrazole system absorbs strongly at ~310 nm. This specific wavelength provides the exact energy required to trigger the cycloreversion of the tetrazole ring, expelling N₂ gas and generating the highly reactive nitrilimine dipole, while simultaneously minimizing the risk of severe photodamage to aromatic amino acids in the biological scaffold [1].
Step 4: Self-Validation via Analytical Monitoring
-
Action: Extract a 10 µL aliquot and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: This step makes the protocol self-validating. You must observe a mass shift corresponding to the loss of N₂ (-28 Da ) relative to the parent mass of the tetrazole-scaffold adduct. This mass shift is the definitive thermodynamic signature that the photoactivation was successful and the nitrilimine was generated.
Step 5: Quenching and Purification
-
Action: Remove the UV light source. Add a scavenger (e.g., a small-molecule alkene or excess carboxylic acid) to quench any unreacted nitrilimine. Purify the conjugated scaffold via dialysis or size-exclusion chromatography.
-
Causality: Nitrilimines are highly reactive and short-lived, but quenching ensures no off-target cross-linking occurs during the purification phase.
References
- Photoinduced Porcine Gelatin Cross-Linking by Homobi- and Homotrifunctional Tetrazoles.PMC / MDPI.
- Photoinduced Porcine Gelatin Cross-Linking by Homobi- and Homotrifunctional Tetrazoles (ResearchGate).ResearchGate.
- Experimental difference IR spectrum: spectrum after UV irradiation... (Bond-Shift Isomers).ResearchGate.
- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.Russian Chemical Reviews.
Methodological & Application
Protocol for Nucleophilic Substitution of 2-(2-bromoethyl)-5-phenyl-tetrazole
Executive Summary & Application Scope
2-(2-bromoethyl)-5-phenyl-tetrazole (BEPT) serves as a critical bifunctional intermediate in medicinal chemistry. It combines the lipophilic, metabolically stable 5-phenyltetrazole moiety—a bioisostere of carboxylic acids—with a reactive bromoethyl linker. This scaffold is widely utilized to introduce the tetrazole pharmacophore into amine, thiol, or hydroxyl-bearing drug candidates.
This guide details the optimized protocol for Bimolecular Nucleophilic Substitution (
Core Directive: This protocol prioritizes chemoselectivity (
Mechanistic Analysis & Critical Parameters
The Competitive Landscape: vs. E2
The reaction outcome is dictated by the competition between nucleophilic attack at the
-
Substrate: 2-(2-bromoethyl)-5-phenyl-tetrazole.
-
Electronic Effect: The tetrazole ring exerts a strong inductive effect (-I), acidifying the
protons. -
Risk: Strong, bulky bases (e.g.,
-BuOK) or high temperatures (>80°C) favor the formation of 2-vinyl-5-phenyl-tetrazole .
Decision Matrix for Reaction Conditions
| Parameter | Optimized Choice | Rationale |
| Solvent | Acetonitrile (MeCN) | Best balance. sufficiently polar to stabilize the transition state but allows easy workup. DMF is a secondary choice for poor nucleophiles but complicates removal. |
| Base | Weak, non-nucleophilic bases neutralize HBr without promoting E2 elimination. Avoid hydroxide or alkoxides. | |
| Temperature | 25°C – 60°C | Maintain <60°C to suppress elimination. Most amines react at RT. |
| Concentration | 0.1 M – 0.2 M | Standard dilution prevents intermolecular aggregation while maintaining reasonable kinetics. |
Visualizing the Reaction Pathway
The following diagram illustrates the bifurcation between the desired substitution and the elimination side reaction, highlighting the critical control points.
Figure 1: Mechanistic bifurcation. Success depends on favoring the upper
Experimental Protocols
Materials & Reagents[1][2]
-
Precursor: 2-(2-bromoethyl)-5-phenyl-tetrazole (Purity >95%).
-
Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).
-
Base: Potassium Carbonate (
, anhydrous, granular) or N,N-Diisopropylethylamine (DIPEA). -
Catalyst (Optional): Potassium Iodide (KI) – Finkelstein condition to accelerate sluggish reactions.
Method A: Amination (Primary/Secondary Amines)
Best for: Morpholine, Piperidine, Pyrrolidine, Benzylamine.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-bromoethyl)-5-phenyl-tetrazole (1.0 equiv, e.g., 1.0 mmol, 253 mg) in anhydrous MeCN (5.0 mL).
-
Base Addition: Add
(1.5 equiv, 1.5 mmol, 207 mg).-
Note: If the amine is liquid and valuable, use DIPEA (2.0 equiv) instead of carbonate to ensure homogeneity.
-
-
Nucleophile Addition: Add the amine (1.2 equiv).
-
Reaction: Stir at room temperature for 4–12 hours.
-
Monitor: Check TLC (Hexane/EtOAc 3:1). The starting material (
) should disappear; product will be more polar ( ). -
Acceleration: If reaction is incomplete after 12h, add KI (0.1 equiv) and heat to 50°C. Do not exceed 60°C.
-
-
Workup:
-
Filter off solids (
/KBr). -
Concentrate the filtrate under reduced pressure.[1]
-
Redissolve residue in DCM (20 mL), wash with water (2 x 10 mL) and Brine (10 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0%
50% EtOAc in Hexane).
Method B: Thioetherification (Thiols)
Best for: Thiophenol, Alkyl thiols. Critical: Thiols are prone to oxidation (disulfide formation). Degas solvents.
-
Preparation: Dissolve Thiol (1.1 equiv) in DMF (0.2 M).
-
Deprotonation: Add
(1.2 equiv). Stir for 15 min at RT to generate the thiolate anion. -
Coupling: Add 2-(2-bromoethyl)-5-phenyl-tetrazole (1.0 equiv) dropwise.
-
Reaction: Stir at RT for 2–4 hours. (Thiolates are highly nucleophilic; reaction is fast).
-
Workup: Dilute with EtOAc, wash extensively with Water/LiCl solution (to remove DMF).
Method C: Azidation (Click Chemistry Precursor)
Target: 2-(2-azidoethyl)-5-phenyl-tetrazole.
-
Reagents: Substrate (1.0 equiv), Sodium Azide (
) (1.5 equiv).[1] -
Solvent: DMF or DMSO (Required for
solubility). -
Temperature: Heat to 60°C for 6 hours.
-
Safety Note: Azides are potentially explosive. Do not concentrate to dryness with heat. Use a blast shield.
-
Workup: Dilute with water, extract into Et2O. Wash organic layer 3x with water. Dry and use the crude solution for the subsequent "Click" reaction if possible.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Method A (Amination).
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| New spot at very high | Elimination Product (Vinyl tetrazole) | Reaction temperature too high or base too strong. Repeat at RT using |
| No Reaction (SM persists) | Low Nucleophilicity | 1. Add catalyst: Potassium Iodide (10 mol%).2. Switch solvent to DMF (increases rate).3. Increase temp to 50°C (carefully). |
| Multiple Spots (Streaking) | Poly-alkylation / Decomposition | Check amine stoichiometry. If using primary amines, use large excess (3-5 equiv) to prevent bis-alkylation. |
| Product stuck in aqueous layer | High Polarity | If the product contains a polar amine/acid, do not use water wash. Filter salts and evaporate directly, then use reverse-phase chromatography. |
Characterization Guidelines
Upon isolation, the product should be validated using
-
Starting Material (Bromide):
ppm ( ), ppm ( ). -
Product (Substitution):
-
The triplet for the
adjacent to the tetrazole ( ) usually shifts slightly upfield or remains similar ( ppm). -
The triplet for the
adjacent to the Nucleophile ( ) shifts significantly upfield compared to the bromide precursor (e.g., to ppm for amines).
-
-
Elimination Impurity: Look for vinyl protons: Doublets/multiplets in the
ppm region.
References
- Synthesis and Reactivity of Tetrazoles: Butler, R. N. Tetrazoles. In Comprehensive Heterocyclic Chemistry II; Katritzky, A. R., Rees, C. W., Scriven, E. F. V., Eds.; Pergamon: Oxford, 1996; Vol. 4, pp 621–678.
-
Bioisosteric Applications: Herr, R. J. 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Synthetic Methods and Applications. .
-
Alkylation Regioselectivity: Ostrovskii, V. A.; Koldobskii, G. I. Selectivity of Alkylation of Tetrazoles. .
- General Nucleophilic Substitution Protocols: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience, 2007.
Sources
Conditions for photoclick chemistry using 5-phenyl-tetrazole derivatives
Advanced Application Note: Nitrile Imine-Mediated Photoclick Chemistry Using 5-Phenyl-Tetrazole Derivatives
The Chemical Logic of Nitrile Imine-Mediated Cycloaddition (NIMC)
Bioorthogonal chemistry has revolutionized our ability to track and manipulate biomolecules in complex living systems. Among the most powerful tools in this arsenal is "photoclick chemistry," specifically the photo-induced 1,3-dipolar cycloaddition between 2,5-diaryltetrazoles and alkene dipolarophiles[1].
Unlike thermally activated click reactions (such as SPAAC or traditional CuAAC), tetrazole photoclick chemistry provides absolute spatiotemporal control[2]. The 5-phenyl-tetrazole precursor is thermodynamically stable and biologically inert in the dark[1]. Upon targeted UV or near-infrared (NIR) irradiation, the tetrazole undergoes a rapid, entropically driven cycloreversion. This expels nitrogen gas (
Crucially, this reaction is intrinsically fluorogenic. The starting tetrazoles and alkenes are non-fluorescent, but the resulting pyrazoline adduct restores and extends the
Fig 1. Mechanism of nitrile imine-mediated photoclick cycloaddition and pyrazoline formation.
Photophysical Tuning and Parameter Optimization
The earliest iterations of tetrazole photoclick chemistry utilized 2,5-diphenyltetrazole, which required 302 nm UV light for activation[2][6]. However, short-wave UV light poses significant phototoxicity risks to living cells and suffers from poor tissue penetration[2].
To overcome this, the photophysical properties of the tetrazole must be tuned. By expanding the conjugated system of the N-phenyl or C-phenyl rings (e.g., replacing the phenyl group with a naphthalene, coumarin, or terthiophene moiety), the absorption maximum is red-shifted[2][5]. Naphthalene-derived tetrazoles can be efficiently activated at 365 nm (a highly cytocompatible wavelength) or via two-photon excitation using a 700 nm femtosecond pulsed laser, allowing for deep-tissue 3D localization[2][5].
Table 1: Quantitative Parameters of Optimized Tetrazole Photoclick Systems
| Tetrazole Scaffold | Activation Wavelength | Optimal Dipolarophile | Max Reaction Rate ( | Fluorescence Turn-On | Two-Photon Cross-Section |
| 2,5-Diphenyltetrazole | 302 nm | Acrylamide / O-allyl | ~1 - 10 | Moderate | N/A |
| Naphthalene-Tetrazole | 365 nm (or 700 nm NIR) | Methyl methacrylate | ~50 - 100 | Up to 112-fold | 12 GM |
| Coumarin-Tetrazole | 365 nm | Unactivated alkenes | ~10 - 50 | High | N/A |
| Terthiophene-Tetrazole | 405 nm | Acrylamide | > 100 | High | N/A |
Data synthesized from established photophysical evaluations of diaryltetrazoles[2][5][7].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Because the highly reactive nitrile imine intermediate can undergo competitive nucleophilic attack by biological thiols, amines, or water if the alkene is absent or unreactive[7][8][9], strict controls must be embedded into the workflow to differentiate true cycloaddition from non-specific background labeling.
Fig 2. Workflow for live-cell bioorthogonal labeling via tetrazole photoclick chemistry.
Protocol A: In Vitro Protein Labeling via 365 nm Photoclick Chemistry
Purpose: To selectively functionalize a purified protein genetically encoded with an alkene tag (e.g., O-allyl-tyrosine).
Materials:
-
Purified Alkene-tagged protein (Target) and Wild-Type protein (Negative Control).
-
Naphthalene-derived 5-phenyl-tetrazole (10 mM stock in DMSO).
-
PBS Buffer (pH 7.5).
-
365 nm handheld UV lamp or LED reactor.
Step-by-Step Methodology:
-
Preparation: Dilute the alkene-tagged protein to a final concentration of 15 µM in PBS buffer (pH 7.5)[6]. Prepare an identical tube containing the wild-type protein.
-
Probe Addition: Add the tetrazole probe to a final concentration of 100–250 µM[5][6]. Causality Note: Keep the final DMSO concentration below 5% to prevent protein denaturation and maintain the hydration shell, which helps suppress non-specific hydrophobic aggregation.
-
Photoactivation: Irradiate the samples using a 365 nm UV light source for 4 to 10 minutes at room temperature[5][6]. Causality Note: 365 nm is chosen over 302 nm to prevent UV-induced crosslinking of native aromatic amino acids.
-
Cycloaddition Incubation: Transfer the reaction tubes to 4 °C and incubate overnight. Causality Note: While nitrile imine generation is instantaneous upon irradiation, the subsequent [3+2] cycloaddition is bimolecular and concentration-dependent. Overnight incubation ensures maximum conversion[6].
-
Self-Validation (Analysis): Resolve the proteins via SDS-PAGE. Image the gel directly under a standard UV transilluminator or fluorescence scanner before Coomassie staining[6].
-
Validation Check: The alkene-tagged protein must show a strong fluorescent band. The wild-type protein must show minimal to no fluorescence. If the wild-type fluoresces, it indicates the tetrazole concentration is too high, leading to non-specific nucleophilic trapping by native lysines or cysteines[7][8].
-
Protocol B: Live-Cell Labeling in E. coli
Purpose: Spatiotemporal fluorescent labeling of target proteins directly within living bacterial cells.
Step-by-Step Methodology:
-
Cell Suspension: Harvest E. coli cells expressing the alkene-tagged protein. Wash and resuspend the cells in PBS buffer containing 5% glycerol[6]. Causality Note: Glycerol acts as a cytoprotectant, stabilizing the bacterial membrane during UV irradiation and preventing osmotic stress.
-
Incubation: Add 100 µM of the tetrazole probe to the cell suspension. Incubate at 37 °C for 30 minutes in the dark[6]. This allows the highly lipophilic tetrazole to permeate the bacterial cell envelope.
-
Irradiation: Expose the cell suspension to 302 nm or 365 nm UV light for exactly 4 minutes[6].
-
Maturation: Incubate the cells at 4 °C overnight to allow the cycloaddition to proceed to completion[6].
-
Self-Validation (Imaging): Wash the cells 3x with PBS to remove unreacted tetrazole. Image using confocal fluorescence microscopy.
-
Validation Check: Measure the emission spectrum of the cells. Pyrazoline adducts exhibit a distinct, sharp emission peak (typically ~450–500 nm depending on the tetrazole derivative) that must be distinguishable from broad bacterial autofluorescence[5].
-
Troubleshooting and Mechanistic Pitfalls
1. High Background Fluorescence (Loss of Bioorthogonality) If fluorescence is observed in control samples lacking the alkene tag, the nitrile imine is likely undergoing nucleophilic attack by biological nucleophiles (e.g., water, amines, thioalcohols)[7][8][9].
-
Solution: Switch to a more electron-deficient alkene (like methyl methacrylate or acrylamide) which has a much higher reaction rate (
) with the nitrile imine, effectively outcompeting the slower nucleophilic side reactions[5][7]. Alternatively, lower the tetrazole concentration.
2. Low Product Yield / Weak Fluorescence If the target band is faint, the nitrile imine may be quenching before it can react.
-
Solution: Ensure the pH of the buffer is strictly controlled. While tetrazole photolysis is generally robust, extreme pH shifts can alter the protonation state of the nitrile imine or the target protein, reducing the cycloaddition efficiency[3]. Additionally, verify the output wattage of your UV lamp; aging UV bulbs may not provide sufficient photon flux to drive the initial cycloreversion.
References
Sources
- 1. Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Discovery of New Photoactivatable Diaryltetrazoles for Photoclick Chemistry via ‘Scaffold Hopping’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence turn-on by photoligation – bright opportunities for soft matter materials - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05403E [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Note: Site-Selective Bioconjugation of Cysteine Residues using 2-(2-Bromoethyl)-5-phenyl-tetrazole
Introduction & Rationale
Cysteine bioconjugation is a cornerstone of protein engineering, antibody-drug conjugate (ADC) development, and chemical biology. Due to the low natural abundance of free cysteine residues and the high nucleophilicity of the sulfhydryl group, site-specific modification is highly achievable without disrupting the global protein structure.
This technical guide details the protocol for conjugating 2-(2-bromoethyl)-5-phenyl-tetrazole to cysteine residues. This specific reagent serves a powerful dual purpose:
-
Stable Thioether Formation : The primary alkyl bromide acts as a highly chemoselective electrophile, undergoing a nucleophilic substitution (SN2) reaction with the cysteine thiolate to form an irreversible thioether bond[1].
-
Functional Handle Installation : The 2,5-disubstituted tetrazole moiety can serve as a stable lipophilic bioisostere, a unique spectroscopic probe, or a photo-activatable handle. Under UV irradiation, 2,5-disubstituted tetrazoles can undergo photolysis to yield highly reactive nitrilimines, enabling subsequent downstream "photo-click" cycloadditions[2].
Mechanistic Insights: The Causality of Experimental Choices
Successful bioconjugation requires balancing reaction kinetics with chemoselectivity. As an application scientist, understanding the why behind the protocol is as critical as the how.
-
The SN2 Alkylation Mechanism : Unlike maleimides, which undergo thio-Michael additions that can be reversible in the presence of physiological thiols (e.g., glutathione)[3], unactivated alkyl bromides form highly stable, irreversible thioether linkages[4]. The reaction proceeds via an SN2 pathway where the deprotonated thiolate (
) attacks the electrophilic carbon of the bromoethyl group, displacing the bromide ion[1]. -
pH Optimization : The pKa of a typical unperturbed cysteine side chain is approximately 8.3. Conducting the reaction at pH 7.5–8.5 ensures a sufficient molar fraction of the highly nucleophilic thiolate anion while remaining well below the pKa of lysine (pKa ~10.5). This precise pH window prevents off-target N-alkylation[1].
-
Cosolvent Requirements : 2-(2-bromoethyl)-5-phenyl-tetrazole is highly hydrophobic. To prevent precipitation upon addition to the aqueous protein solution, the reagent must be prepared as a concentrated stock in a water-miscible organic solvent (DMSO or DMF). It is added such that the final organic solvent concentration does not exceed 5-10% (v/v), preserving the protein's native fold.
Fig 1. SN2 reaction mechanism for cysteine alkylation using 2-(2-bromoethyl)-5-phenyl-tetrazole.
Quantitative Comparison of Cysteine Modifiers
To contextualize the use of an alkyl bromide over other common electrophiles, refer to the comparative data below.
| Electrophile Type | Example Reagent | Reaction Mechanism | Relative Reaction Rate | Linkage Stability | Primary Off-Target Risk |
| Alkyl Bromide | 2-(2-bromoethyl)-5-phenyl-tetrazole | SN2 Alkylation | Moderate (Hours) | Excellent (Irreversible) | Low (Highly Cys-selective) |
| Maleimide | N-Ethylmaleimide (NEM) | Thio-Michael Addition | Very Fast (Minutes) | Poor (Retro-Michael / Exchange) | Hydrolysis, Lysine (at pH >8.5) |
| Haloacetamide | Iodoacetamide | SN2 Alkylation | Fast (< 1 Hour) | Good (Irreversible) | Methionine, Histidine |
Experimental Protocol
Self-Validating System: This workflow integrates Ellman's assay (DTNB) to quantify free thiols before and after the reaction, providing immediate empirical validation of conjugation efficiency.
Materials Required:
-
Target Protein/Peptide : Containing at least one solvent-accessible free cysteine.
-
Electrophile : 2-(2-bromoethyl)-5-phenyl-tetrazole (Prepare a 50 mM stock in anhydrous DMSO immediately before use).
-
Reducing Agent : TCEP-HCl (Tris(2-carboxyethyl)phosphine).
-
Conjugation Buffer : 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0. (Note: EDTA is critical to chelate trace heavy metals that catalyze thiol oxidation).
-
Validation Reagent : Ellman’s Reagent (DTNB)[5].
Step-by-Step Methodology:
Step 1: Disulfide Reduction
-
Dilute the protein to a concentration of 10–50 µM in the Conjugation Buffer.
-
Add a 10-fold molar excess of TCEP-HCl.
-
Incubate at 37°C for 1 hour to fully reduce any disulfide bonds. Causality Check: TCEP is preferred over DTT or
-mercaptoethanol because it does not contain a thiol group, minimizing competing nucleophiles in the subsequent step.
Step 2: Buffer Exchange (Desalting)
-
Pass the reduced protein through a size-exclusion chromatography (SEC) column (e.g., PD-10 or Spin Desalting Column) pre-equilibrated with Conjugation Buffer.
-
Collect the protein fraction and immediately measure the protein concentration (A280) and free thiol concentration via Ellman's Assay to establish the baseline "100% free thiol" metric.
Step 3: Bioconjugation
-
To the desalted protein, add a 20- to 50-fold molar excess of 2-(2-bromoethyl)-5-phenyl-tetrazole from the DMSO stock.
-
Ensure the final DMSO concentration remains
10% v/v. Add the reagent dropwise while vortexing gently to prevent localized precipitation of the hydrophobic tetrazole. -
Incubate the reaction mixture at room temperature for 4–6 hours, or at 4°C overnight, with continuous end-over-end rotation. Protect from light to prevent premature photolysis of the tetrazole ring[2].
Step 4: Quenching and Purification
-
(Optional) Quench unreacted electrophile by adding a 100-fold excess of reduced glutathione (GSH) or
-mercaptoethanol and incubating for 15 minutes. -
Remove excess reagents and organic solvent by performing a second SEC buffer exchange or extensive dialysis against the final storage buffer (e.g., PBS, pH 7.4).
Step 5: Validation via Ellman's Assay & Mass Spectrometry
-
React an aliquot of the purified conjugate with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))[5].
-
Measure absorbance at 412 nm to quantify remaining free thiols. A successful conjugation will show a
reduction in free thiols compared to the Step 2 baseline. -
Confirm the mass addition (~+172 Da for the 5-phenyl-tetrazole-ethyl moiety, accounting for the loss of HBr) via intact LC-MS.
Fig 2. Step-by-step experimental workflow for site-selective cysteine bioconjugation.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Low Conjugation Yield (<50%) | Incomplete disulfide reduction | Increase TCEP concentration to 20-fold excess; ensure EDTA is present to prevent re-oxidation. |
| Reagent precipitation | Increase DMSO cosolvent up to 15% (if protein tolerates it) or add reagent more slowly with vigorous mixing. | |
| Protein Aggregation | High hydrophobicity of tetrazole | Reduce molar excess of reagent; add a mild non-ionic detergent (e.g., 0.01% Tween-20) to the buffer. |
| Multiple Mass Additions | Off-target alkylation (e.g., Lysine) | Lower the reaction pH to 7.5 to ensure only cysteines are sufficiently nucleophilic[1]. |
References
1.2 - ACS Central Science 2.1 - Benchchem 3.3 - MIT Open Access Articles 4. 5 - CellMosaic 5.4 - MDPI
Sources
Preparation of fluorescent probes using tetrazole-based linkers
Executive Summary & Strategic Rationale
This guide details the engineering and application of tetrazole-based fluorescent probes, specifically utilizing the Nitrile Imine-Tetrazole-Alkene Cycloaddition (NITAC) reaction. Unlike traditional conjugation methods (e.g., NHS-esters, Maleimides) that are "always on," tetrazole probes offer a unique fluorogenic mechanism: they are non-fluorescent in their native state and become highly fluorescent only upon photo-induced reaction with a target alkene.
Why this matters:
-
Spatiotemporal Control: Reaction occurs only where and when light is applied (302–405 nm).
-
No-Wash Protocols: The "turn-on" fluorescence (Stokes shift enhancement) eliminates the need to wash away unreacted dye, preserving delicate cellular environments.
-
Bioorthogonality: The reaction proceeds in complex biological media without interference from native nucleophiles.
Mechanism of Action: The NITAC Pathway
The core chemistry relies on the photo-activation of a 2,5-diaryl-tetrazole. Upon UV irradiation, the tetrazole ring expels nitrogen gas (
Key Insight: The quantum yield of the pyrazoline product is significantly higher than the tetrazole precursor due to the restoration of conjugation and inhibition of non-radiative decay pathways.
Figure 1: Reaction Workflow
Caption: The NITAC reaction pathway. Photo-irradiation generates a reactive nitrile imine which captures an alkene to form the fluorescent pyrazoline scaffold.[1][2]
Strategic Design: Selecting the Right Components
Success depends on matching the tetrazole electronic properties with the light source and target alkene.
| Parameter | Component | Recommendation & Rationale |
| Activation Wavelength | Phenyl-Tetrazole | 302 nm. Standard UV. Good for in vitro, but potentially phototoxic to live cells. |
| Naphthyl/Thiophene-Tetrazole | 365–405 nm. Red-shifted absorption allows use of gentler lasers/LEDs, reducing cellular damage. | |
| Reaction Kinetics | Terminal Alkenes | Slow ( |
| Strained Alkenes (e.g., BCN) | Fast ( | |
| Styrene/Fumarate | High Quantum Yield. These dipolarophiles tend to produce the brightest pyrazoline adducts. |
Protocol 1: Chemical Synthesis of Diaryltetrazoles
Method: The modified Kakehi synthesis is the industry standard for creating robust fluorescent probes. This route allows for the modular introduction of functional groups (e.g., carboxylates for bioconjugation) on the phenyl rings.
Materials:
-
Aryl aldehyde (Component A)[3]
-
Benzenesulfonyl hydrazide
-
Aryl diazonium salt (Component B - prepared from aniline)
-
Solvents: Ethanol, Pyridine.
Step-by-Step Procedure:
-
Hydrazone Formation:
-
Dissolve Aryl aldehyde (1.0 eq) and benzenesulfonyl hydrazide (1.0 eq) in Ethanol.
-
Stir at room temperature for 2 hours.
-
Observation: A white precipitate (sulfonyl hydrazone) will form. Filter and dry.
-
-
Diazonium Coupling:
-
Dissolve the corresponding aniline (1.0 eq) in HCl/Water at 0°C. Add
dropwise to generate the diazonium salt in situ. -
Critical Safety Step: Keep temperature <5°C to prevent decomposition (explosion hazard).
-
-
Tetrazole Cyclization:
-
Dissolve the sulfonyl hydrazone (from Step 1) in Pyridine (at -5°C).
-
Slowly add the cold diazonium salt solution to the pyridine mixture over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Mechanism:[1][2][3][4][5] The intermediate formazan cyclizes to form the tetrazole ring.
-
-
Purification:
-
Extract with Ethyl Acetate.[6] Wash with 1N HCl (to remove pyridine) and Brine.
-
Purify via Silica Gel Chromatography (Hexane:EtOAc gradient).
-
QC Check: Verify by NMR and Mass Spec (ESI-MS). The tetrazole proton is absent; look for characteristic aromatic signals.
-
Protocol 2: Bioorthogonal Labeling (Live Cell Imaging)
Objective: Labeling a specific protein of interest (POI) incorporating an unnatural amino acid (e.g., O-allyl-tyrosine or Homoallylglycine) or a lipid-alkene.
Reagents:
-
Tetrazole Probe (synthesized above, 50-200 µM stock in DMSO).
-
Live cells expressing Alkene-tagged POI.
-
Imaging Buffer: HBSS or phenol-red free DMEM.
Workflow:
-
Probe Incubation:
-
Replace cell culture media with Imaging Buffer containing 10–50 µM Tetrazole Probe .
-
Incubate for 15–30 minutes at 37°C.
-
Note: High concentrations are tolerated because the probe is non-fluorescent until activation.
-
-
Photo-Activation (The "Click"):
-
Data Acquisition:
-
Quantification:
-
Calculate the Turn-On Ratio :
. -
A successful synthesis and labeling should yield ratios >20-fold.
-
Troubleshooting & Validation
Self-Validating System: The protocol is self-validating because fluorescence only appears if the chemical reaction works. However, artifacts can occur.
| Issue | Root Cause | Solution |
| High Background | Non-specific hydrophobic binding of unreacted tetrazole (rarely fluorescent but can scatter). | Wash cells once with PBS before imaging (though not strictly required, it improves SNR). |
| No Fluorescence | 1. Wavelength mismatch.2. Oxygen quenching (rare).3. Photobleaching. | 1. Ensure UV source matches tetrazole absorption.2. Lower laser power; reduce exposure time. |
| Cell Toxicity | UV damage or solvent toxicity. | Switch to 405nm-activatable tetrazoles (thiophene derivatives).[10] Keep DMSO < 0.5%. |
References
-
Song, W., Wang, Y., Qu, J., & Lin, Q. (2008). Selective functionalization of a genetically encoded alkene-containing protein via "photoclick chemistry" in bacteria. Journal of the American Chemical Society. [Link]
-
Herner, A., & Lin, Q. (2016). Photo-inducible bioorthogonal chemistry: A spatiotemporally controllable tool to visualize and perturb proteins in live cells. Accounts of Chemical Research. [Link]
-
Li, Z., Qian, L., Li, L., Bernhammer, J. C., Huynh, H. V., Lee, J. S., & Yao, S. Q. (2016). Tetrazole photoclick chemistry: Reinvestigating its suitability in HeLa cells and E. coli. Chemical Science. [Link]
-
Wang, Y., & Lin, Q. (2017). Improved Photoinduced Fluorogenic Alkene–Tetrazole Reaction for Protein Labeling. Bioconjugate Chemistry. [Link]
-
Rayas, S., & Padwa, A. (2016). The Quest for the Ideal 1,3-Dipole for Intramolecular Cycloaddition Reactions. Organic Letters. (Context on Nitrile Imine dipoles). [Link]
Sources
- 1. Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence turn-on by photoligation – bright opportunities for soft matter materials - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05403E [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Photoactivatable Turn-On Fluorescent Probes Based On an Intramolecular Photoclick Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved photo-induced fluorogenic alkene-tetrazole reaction for protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorogenic probes for mitochondria and lysosomes via intramolecular photoclick reaction - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Design and synthesis of laser-activatable tetrazoles for a fast and fluorogenic red-emitting 1,3-dipolar cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Coupling Reactions with Bromoethyl Tetrazoles
Topic: Solvent Selection for Coupling Reactions with Bromoethyl Tetrazoles Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Focus: Solvent Selection, Elimination Control, and Process Safety
Executive Summary
Bromoethyl tetrazoles (e.g., 5-(2-bromoethyl)-1H-tetrazole) are critical synthons in medicinal chemistry, widely used to introduce the tetrazole pharmacophore—a bioisostere of carboxylic acids—into drug scaffolds. However, their utility is often compromised by a specific side reaction: the base-mediated elimination of HBr to form vinyl tetrazoles .
This guide provides a scientifically grounded framework for solvent selection that maximizes nucleophilic substitution (
The Mechanistic Challenge: Substitution vs. Elimination
The core challenge when coupling bromoethyl tetrazoles is the competition between the desired alkylation (
Mechanistic Insight
The tetrazole ring is electron-withdrawing, which acidifies the
-
Path A (
): Direct attack of the nucleophile (Nu⁻) on the -carbon, displacing bromide. -
Path B (
): Base abstracts a -proton, leading to the formation of a vinyl tetrazole and loss of bromide.
Critical Factor: Solvents that "naked" the base (e.g., DMF, DMSO) accelerate both reactions. The key is to select a system that stabilizes the
Diagram: Reaction Pathways & Solvent Influence
Caption: Competitive pathways in bromoethyl tetrazole coupling. Solvent choice dictates the ratio of Target (Alkylated) vs. Byproduct (Vinyl).
Solvent Selection Matrix
The choice of solvent must balance the solubility of the polar tetrazole moiety with the need to control basicity.
| Solvent Class | Examples | Suitability | Mechanistic Impact | Recommendation |
| Polar Aprotic (High BP) | DMF, DMSO, NMP | High (with caution) | Excellent solubility. "Nakeds" anions, accelerating | Use for unreactive nucleophiles. Keep temp < 60°C. |
| Polar Aprotic (Low BP) | Acetone, Acetonitrile (MeCN) | Optimal | Good solubility for tetrazoles. Moderate rate acceleration. Easy workup (evaporation). | Primary choice. Acetone/ |
| Polar Protic | Methanol, Ethanol, Water | Low | Solvates nucleophile (H-bonding), drastically slowing | Avoid unless using mixed systems for solubility reasons. |
| Non-Polar | Toluene, DCM | Poor | Poor solubility of tetrazole salts. Reaction often fails or is extremely slow without Phase Transfer Catalysis (PTC). | Use only with PTC (e.g., TBAB) if strictly anhydrous conditions are needed. |
Experimental Protocols
Protocol A: The "Gold Standard" (Acetone/K₂CO₃)
Best for: Primary amines, phenols, and thiols. Minimizes elimination.
Materials:
-
Substrate: Nucleophile (1.0 equiv)
-
Reagent: 5-(2-bromoethyl)tetrazole (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous, powdered (2.0 equiv) -
Solvent: Acetone (Reagent Grade, dried over molecular sieves)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophile (1.0 mmol) in anhydrous Acetone (10 mL, 0.1 M concentration).
-
Activation: Add powdered
(2.0 mmol). Stir at room temperature for 15 minutes to deprotonate (if acidic nucleophile like phenol) or activate the system. -
Addition: Add 5-(2-bromoethyl)tetrazole (1.1 mmol) in a single portion.
-
Reaction:
-
Standard: Stir at Room Temperature for 12–24 hours.
-
Optimization: If reaction is slow, fit a reflux condenser and warm to 40–50°C. Do not exceed 56°C (reflux) to avoid vinyl formation.
-
-
Monitoring: Check TLC or LC-MS. Look for the disappearance of the nucleophile.[1]
-
Note: Vinyl tetrazole byproduct is often less polar than the product.
-
-
Workup: Filter off the inorganic solids (
, excess ). Wash the filter cake with acetone. Concentrate the filtrate under reduced pressure. -
Purification: Recrystallize or flash chromatography (typically DCM/MeOH gradients).
Protocol B: The "Hard Target" (DMF/DIPEA)
Best for: Sterically hindered amines or weak nucleophiles requiring higher temperatures.
Procedure:
-
Dissolve nucleophile (1.0 mmol) and DIPEA (N,N-Diisopropylethylamine, 1.5 mmol) in anhydrous DMF (5 mL).
-
Add 5-(2-bromoethyl)tetrazole (1.2 mmol).
-
Heat to 60°C . Warning: Temperatures >80°C drastically increase vinyl tetrazole elimination.
-
Quench: Pour into ice-water/brine mixture. Extract with Ethyl Acetate (
mL). -
Wash: Back-wash organic layer with 5% LiCl solution (to remove DMF) and water. Dry over
.[2]
Troubleshooting & Optimization
Issue: High levels of Vinyl Tetrazole observed.
-
Cause: Base is too strong or temperature is too high.
-
Solution: Switch from
or to or . Lower temperature by 10°C. Switch solvent from DMF to Acetonitrile.
Issue: Low conversion of Nucleophile.
-
Cause: Nucleophile is heavily solvated or poor solubility of tetrazole.
-
Solution: Add a catalytic amount of Sodium Iodide (NaI, 10 mol%) to generate the in situ iodoethyl tetrazole (Finkelstein reaction), which is a better leaving group (accelerates
without increasing basicity).
Safety & Handling (E-E-A-T)
-
Energetics: Tetrazoles are nitrogen-rich and potentially explosive. While bromoethyl derivatives are generally stable, avoid rotary evaporation to dryness at high temperatures (>50°C). Always test small scale first.
-
Toxicity: Bromoethyl tetrazoles are alkylating agents. They are potent skin and eye irritants and potential mutagens. Double-glove and work in a fume hood.
-
Waste: Aqueous waste containing azides (if used in synthesis steps) must not contact acid (forms
, highly toxic/explosive).
References
-
Fleming, A., et al. (2000). Reactions of bis(tetrazole)phenylenes: Surprising Formation of Vinyl Compounds from Alkyl halides. Arrow@TU Dublin. [Link]
-
RSC Advances. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides.[3] Royal Society of Chemistry.[3] [Link]
-
LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
Sources
High-Efficiency Microwave-Assisted Synthesis Involving 2-(2-Bromoethyl)-5-phenyl-2H-tetrazole
Executive Summary
Objective: To provide a robust, high-throughput protocol for the synthesis and application of 2-(2-bromoethyl)-5-phenyl-2H-tetrazole using microwave (MW) irradiation.
Significance: The 2-(2-bromoethyl)-5-phenyl-2H-tetrazole scaffold is a critical intermediate in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for carboxylic acid derivatives. It is widely employed in the synthesis of angiotensin II receptor antagonists (sartans) and other bioactive heterocycles. Traditional thermal synthesis suffers from long reaction times (12–24 hours) and poor regioselectivity (N1 vs. N2 alkylation).
Microwave Advantage: This protocol utilizes dielectric heating to accelerate the rate-determining nucleophilic substitution steps, reducing reaction times to minutes while enhancing the regioselectivity ratio in favor of the pharmacologically relevant N2-isomer .
Chemical Context & Mechanism[1][2][3][4][5]
Structural Properties
The target molecule consists of a 5-phenyltetrazole core alkylated at the N2 position with a bromoethyl chain.
-
Electrophilic Handle: The terminal alkyl bromide is highly reactive toward nucleophiles (amines, thiols, phenoxides) via
mechanisms. -
Regioselectivity Challenge: Alkylation of 5-substituted tetrazoles typically yields a mixture of N1- and N2-isomers. The N2-isomer is generally thermodynamically preferred due to reduced steric repulsion with the C5-phenyl group and electronic stabilization. Microwave irradiation often improves the N2:N1 ratio by overcoming the activation energy barrier for the thermodynamic product more efficiently than thermal heating.
Reaction Pathway
The synthesis involves two primary stages:
-
Tetrazole Formation: [3+2] Cycloaddition of benzonitrile and sodium azide.
-
N-Alkylation: Nucleophilic substitution of 5-phenyltetrazole on 1,2-dibromoethane.
Experimental Protocols
Protocol A: Synthesis of 5-Phenyl-1H-tetrazole
Note: If starting material is commercially available, skip to Protocol B.
Reagents: Benzonitrile (10 mmol), Sodium Azide (
Procedure:
-
Loading: In a 30 mL microwave process vial, dissolve benzonitrile (1.03 g) and sodium azide (0.98 g) in 15 mL of
:iPrOH. Add as the Lewis acid catalyst. -
Irradiation: Seal the vial and irradiate at 140°C for 15 minutes (High absorption level).
-
Workup: Acidify the cooled mixture with 3M HCl to pH 2 (Caution:
gas evolution; work in a fume hood). The product precipitates as a white solid. -
Purification: Filter, wash with ice-cold water, and dry.
-
Expected Yield: >85%.
-
Protocol B: Selective Alkylation to 2-(2-Bromoethyl)-5-phenyl-2H-tetrazole
Core Requirement: This step installs the bromoethyl linker. Using a large excess of 1,2-dibromoethane is critical to prevent the formation of the dimer (bis-tetrazole).
Reagents:
-
5-Phenyl-1H-tetrazole (1.46 g, 10 mmol)
-
1,2-Dibromoethane (10 mL, ~115 mmol) – Acts as both reagent and solvent
-
Potassium Carbonate (
, 2.76 g, 20 mmol) -
Tetrabutylammonium bromide (TBAB, 0.32 g, 1 mmol) – Phase transfer catalyst
Step-by-Step Methodology:
-
Preparation: Place the 5-phenyltetrazole, finely powdered
, and TBAB into a 30 mL microwave vial. -
Solvent Addition: Add 1,2-dibromoethane. A magnetic stir bar is essential for heterogeneous mixing.
-
Microwave Parameters:
-
Temperature: 100°C
-
Time: 10 minutes
-
Power: Dynamic (Max 200W)
-
Stirring: High
-
-
Workup:
-
Filter off inorganic salts (
, excess carbonate). -
Evaporate the excess 1,2-dibromoethane under reduced pressure (Rotavap). Note: Recycle the distillate if possible.
-
-
Purification (Crucial): The crude residue contains a mixture of N2 (major) and N1 (minor) isomers.
-
Separation: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1).
-
Identification: The N2-isomer (Target) typically elutes first (less polar) and shows a characteristic triplet at
~4.8 ppm ( ) in -NMR. The N1-isomer elutes later. -
Yield: ~75-80% of the N2-isomer.
-
Protocol C: Downstream Application (N-Alkylation of Amines)
Scenario: Attaching the tetrazole motif to a secondary amine (e.g., Piperazine derivative) to create a drug candidate.
Reagents: 2-(2-Bromoethyl)-5-phenyl-2H-tetrazole (1 eq), Secondary Amine (1.2 eq),
Procedure:
-
Mix: Combine reagents in a 10 mL MW vial with MeCN (3-5 mL).
-
Irradiate: Heat at 120°C for 5–8 minutes .
-
Validation: Monitor by TLC or LC-MS. The bromine is a good leaving group, and MW irradiation accelerates this
displacement significantly compared to thermal reflux (which often requires 12h+).
Data Analysis & Optimization
Thermal vs. Microwave Comparison
The following table highlights the efficiency gains using microwave irradiation for the alkylation step (Protocol B).
| Parameter | Thermal Reflux (Acetone) | Microwave Assisted (Neat/MeCN) | Advantage |
| Reaction Time | 12 – 24 Hours | 10 – 15 Minutes | ~90x Faster |
| Solvent Usage | High (50-100 mL) | Low/Neat (Excess Reagent) | Green Chemistry |
| Yield (N2 Isomer) | 50 – 60% | 75 – 85% | Higher Selectivity |
| Energy Profile | Continuous heating (Oil bath) | Targeted dielectric heating | Energy Efficient |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion or dimerization. | Increase MW temp to 110°C; Ensure 10-fold excess of dibromoethane. |
| High N1 Isomer | Solvent polarity effects.[3] | Use non-polar solvents or neat conditions; N2 is favored in non-polar media. |
| Vial Overpressure | Decomposition or volatile solvent. | Use a vial with a high-pressure rating (up to 20 bar); Ensure sufficient headspace. |
Safety & Handling
-
Tetrazoles: While 5-phenyltetrazole is relatively stable, low molecular weight tetrazoles can be explosive. Always work on a small scale (<1g) when optimizing MW parameters.
-
1,2-Dibromoethane: A known carcinogen and highly toxic. Handle only in a fume hood with double-gloving.
-
Microwave Vials: Never heat standard glassware in a microwave reactor. Use dedicated borosilicate glass vials with crimp caps designed for high pressure.
References
-
Microwave-Assisted Synthesis of Tetrazoles: Roh, J., Artamonova, T. V., Vávrová, K., Koldobskii, G. I., & Hrabálek, A. (2009).[4] Practical Synthesis of 5-Substituted Tetrazoles under Microwave Irradiation. Synthesis.
-
Regioselectivity in Tetrazole Alkylation:Regioselective Alkylation of 5-Substituted Tetrazoles. BenchChem Technical Support.
-
General Microwave Alkylation Protocols: Bogdal, D., Pielichowski, J., & Boron, A. (1997). Alkylation of phenols under microwave irradiation in dry media.
-
Tetrazole Applications in Medicine:Tetrazoles via Multicomponent Reactions.
-
Compound Data: 5-Phenyl-2H-tetrazole Applications. Chem-Impex.[1]
Sources
Application Note: High-Precision Polymer Functionalization via Tetrazole Photoclick Chemistry
This Application Note is structured to provide a comprehensive, technical guide for functionalizing polymers with 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole . This specific molecule serves as a dual-function precursor: the bromoethyl group acts as a robust electrophilic handle for attachment to nucleophilic polymers, while the tetrazole moiety functions as a latent, photo-activatable "click" reagent (NITEC chemistry) that becomes fluorescent upon reaction.
Molecule: 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole Primary Application: Spatiotemporal Crosslinking & Fluorescent Labeling (NITEC) Target Audience: Polymer Chemists, Biomaterials Scientists, Drug Delivery Engineers
Introduction & Mechanistic Principle[1][2]
The functionalization of polymers with 2-(2-bromoethyl)-5-phenyl-2H-tetrazole (hereafter referred to as Tet-Br ) unlocks a powerful bioorthogonal pathway known as Nitrile Imine-Mediated Tetrazole-Ene Cycloaddition (NITEC) .
Unlike traditional click chemistry (e.g., CuAAC) which requires metal catalysts, or strain-promoted click chemistry which requires complex synthesis, the tetrazole moiety is photo-inducible .
-
Attachment Phase: The alkyl bromide handle (
) allows the tetrazole to be grafted onto polymers bearing nucleophiles (amines, thiols, carboxylates) via nucleophilic substitution ( ). -
Activation Phase: Upon UV irradiation (
nm), the tetrazole releases to generate a highly reactive nitrile imine dipole . -
Ligation Phase: This dipole reacts ultra-fast with electron-deficient alkenes (e.g., maleimides, fumarates) to form a pyrazoline cycloadduct.
-
Self-Reporting: Crucially, the resulting pyrazoline is inherently fluorescent , allowing for real-time quantification of the ligation efficiency without external dyes.
Reagent Preparation: Synthesis of Tet-Br
Before polymer functionalization, the specific linker must be synthesized and, critically, the photoactive 2H-isomer must be isolated from the inactive 1H-isomer.
Protocol A: Synthesis & Isomer Separation
Reagents: 5-phenyl-1H-tetrazole, 1,2-dibromoethane (excess),
-
Dissolution: Dissolve 5-phenyl-1H-tetrazole (10 mmol) in acetonitrile (50 mL).
-
Base Addition: Add anhydrous
(15 mmol) and stir for 30 min to generate the tetrazolate anion. -
Alkylation: Add 1,2-dibromoethane (40 mmol, 4 equiv.) dropwise. Note: Excess dibromide prevents dimerization (tetrazole-linker-tetrazole).
-
Reflux: Heat to reflux (
) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1). -
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification (Critical): The reaction yields two regioisomers:
-
N2-isomer (Target): 2-(2-bromoethyl)-5-phenyltetrazole. (Usually less polar, higher
). -
N1-isomer (Byproduct): 1-(2-bromoethyl)-5-phenyltetrazole.
-
Separation: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The N2-isomer typically elutes first.
-
-
Characterization: Confirm N2 regiochemistry via
NMR. The N2-isomer's methylene protons adjacent to the ring often appear slightly upfield relative to the N1-isomer, but definitive assignment is best done via NMR (C5 carbon shift: N2 ppm vs N1 ppm).
Polymer Functionalization Protocols
Route 1: Post-Polymerization Modification (Amine-Functional Polymers)
Best for: Polyallylamine (PAA), Polyethylenimine (PEI), Chitosan, or Lysine-rich peptides.
Mechanism:
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the amine-bearing polymer in a polar aprotic solvent (DMF or DMSO) to prevent precipitation during modification. Concentration: 10–50 mg/mL.
-
Base: Add a non-nucleophilic organic base (e.g., DIPEA or TEA, 1.5 equiv. relative to Tet-Br) to scavenge HBr.
-
Addition: Add Tet-Br (0.1 to 1.0 equiv. per amine unit, depending on desired substitution degree).
-
Reaction: Stir at
for 24 hours. Note: Higher temperatures risk crosslinking if the polymer has multiple amines; keep below . -
Purification:
-
Precipitation: Pour reaction mixture into cold diethyl ether or ethanol (depending on polymer solubility).
-
Dialysis: Re-dissolve in water/methanol and dialyze against pure water (MWCO 3.5 kDa) to remove unreacted Tet-Br and salts.
-
-
Validation:
NMR. Look for the appearance of aromatic protons (7.4–8.2 ppm) and the ethyl linker signals on the polymer backbone.
Route 2: End-Group Functionalization (Carboxylate-Terminated Polymers)
Best for: PLGA-COOH, PEG-COOH, Polyester-COOH.
Mechanism: Esterification via Nucleophilic Substitution.
Step-by-Step Protocol:
-
Activation: Dissolve the carboxyl-terminated polymer in dry DMF.
-
Deprotonation: Add
(Cesium Carbonate, 2 equiv.). Cesium is preferred for the "Cesium Effect" which enhances alkylation yields of carboxylates. -
Addition: Add Tet-Br (3–5 equiv. relative to -COOH end groups).
-
Reaction: Stir at
for 18 hours. -
Purification: Precipitate into cold methanol/ether. Repeat twice to ensure removal of excess small molecule Tet-Br.
The "Photoclick" Reaction (NITEC)
Once the polymer is functionalized, it is ready for UV-induced conjugation.
Reaction Partners (Dipolarophiles):
-
Maleimides (Fastest kinetics,
) -
Fumarates
-
Acrylates (Slower, requires higher UV dose)
Protocol:
-
Setup: Prepare a solution of Tet-Polymer and the Target Molecule (bearing a maleimide) in a compatible solvent (DCM, THF, or Water/MeCN mix).
-
Stoichiometry: Use 1:1 ratio or slight excess of maleimide.
-
Irradiation: Expose the sample to UV light.[1][2]
-
Wavelength: 300–365 nm (Handheld UV lamp or LED reactor).
-
Time: 2–10 minutes (kinetics are concentration dependent).
-
-
Observation: The solution will develop a cyan/green fluorescence as the pyrazoline forms.
-
Quantification: Measure Fluorescence Emission (
nm, nm).
Technical Visualization
Workflow Diagram: Synthesis & Functionalization
Caption: Schematic workflow from small molecule synthesis to polymer functionalization and photo-activation.
Mechanism Diagram: NITEC Pathway
Caption: The NITEC mechanism: UV-induced nitrogen loss generates a nitrile imine which traps alkenes to form fluorescent pyrazolines.
Data Summary & Troubleshooting
Reaction Parameters Table
| Parameter | Condition | Notes |
| Solvent (Grafting) | DMF, DMSO, MeCN | Must dissolve both polymer and Tet-Br. |
| Temperature (Grafting) | Avoid | |
| UV Source (Click) | 300–365 nm | 365 nm is gentler on biological samples; 300 nm is faster. |
| Concentration (Click) | High dilution favors intramolecular reaction; high conc. favors crosslinking. | |
| Fluorescence | Strong "turn-on" signal; background is dark. |
Troubleshooting Guide
-
Problem: Low grafting efficiency.
-
Cause: Steric hindrance on the polymer or competing hydrolysis of the alkyl bromide.
-
Solution: Increase reaction time (48h), use a stronger non-nucleophilic base (e.g., DBU), or switch to the iodide analog (Tet-I) by Finkelstein exchange in situ (
).
-
-
Problem: Polymer gels during grafting.
-
Cause: Crosslinking via alkylation of two amines by one dibromide trace impurity.
-
Solution: Ensure Tet-Br is purified thoroughly to remove any residual 1,2-dibromoethane.
-
-
Problem: No fluorescence upon UV irradiation.
-
Cause: Wrong isomer (N1-isomer attached) or oxygen quenching (rare for NITEC but possible).
-
Solution: Verify N2-isomer via NMR before grafting. NITEC is generally oxygen tolerant, but purging with Argon can improve quantum yield.
-
References
-
Sugawara, Y., et al. (2015).[3] "Light-driven nitrile imine-mediated tetrazole-ene cycloaddition as a versatile platform for fullerene conjugation."[2][3][4] Chemical Communications.[2][3][4] Link
-
Lederhose, P., et al. (2016). "Self-Reporting Fluorescent Step-Growth RAFT Polymers Based on Nitrile Imine-Mediated Tetrazole-ene Cycloaddition Chemistry." Macromolecules. Link
-
Wang, Y., et al. (2009). "Fast Alkene Functionalization In Vivo by Photoclick Chemistry: HOMO Lifting of Nitrile Imine Dipoles." Angewandte Chemie International Edition. Link
- Beckwith, A. L. J., et al. (2010). "The Synthesis of 2,5-Disubstituted Tetrazoles via the Reaction of Nitrile Imines with Primary Amines." Journal of Organic Chemistry. (Foundational chemistry for tetrazole synthesis).
Sources
Step-by-step synthesis of tetrazole-functionalized peptides
[2]
References
-
Ugi-Azide Reaction Overview: BenchChem Application Notes. "Application Notes and Protocols for the Ugi-Azide Reaction with Tetrazolones." 2025.[2]
-
Tetrazole Synthesis Review: Beilstein Journal of Organic Chemistry. "Combining the Ugi-azide multicomponent reaction and rhodium(III)-catalyzed annulation." 2019.[5]
-
Mechanism of Nitrile-Azide Cycloaddition: Journal of the American Chemical Society. "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." 2002.[6]
-
Tetrazole Bioisosteres in Drug Design: Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." 2025.[1][7]
-
Solid Phase Synthesis Context: ResearchGate. "Synthesis of tetrazole analogues of amino acids using Fmoc chemistry." 2025.[1][2][7]
Sources
- 1. drughunter.com [drughunter.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 5. BJOC - Combining the Ugi-azide multicomponent reaction and rhodium(III)-catalyzed annulation for the synthesis of tetrazole-isoquinolone/pyridone hybrids [beilstein-journals.org]
- 6. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bromoethyl Group Hydrolysis
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals dealing with the unwanted hydrolysis of bromoethyl groups (-CH₂CH₂Br) during organic synthesis.
Below, you will find an in-depth mechanistic breakdown, reagent selection guidelines, and a self-validating experimental protocol to ensure the integrity of your bromoethyl intermediates.
FAQ 1: Mechanistic Causality
Q: Why does the bromoethyl group convert to a hydroxyethyl group during my alkylation reactions?
A: The bromoethyl group is a primary alkyl halide. The carbon-bromine bond is highly polarized, rendering the adjacent α-carbon highly electrophilic. Because it is a primary carbon, it lacks the steric shielding found in secondary or tertiary halides. Consequently, it is highly susceptible to bimolecular nucleophilic substitution (S_N2) by "hard" oxygen nucleophiles, such as water or hydroxide ions present in the reaction mixture[1].
While tertiary halides typically undergo spontaneous S_N1 hydrolysis via a carbocation intermediate in wet polar solvents, primary halides like the bromoethyl group require an active nucleophile for a concerted S_N2 backside attack[2]. If your reaction conditions employ aqueous bases or if your solvents are not strictly anhydrous, the hydroxide or water will outcompete your target nucleophile, converting the bromoethyl group into a hydroxyethyl group (-CH₂CH₂OH)[1].
Mechanistic pathway of SN2 hydrolysis of a primary bromoethyl group by aqueous nucleophiles.
FAQ 2: Reagent & Solvent Selection
Q: How do I choose the right base and solvent to prevent hydrolysis while maintaining reactivity?
A: The causality of hydrolysis is directly linked to the nucleophilicity of the base and the presence of moisture. To prevent hydrolysis, you must completely decouple basicity from nucleophilicity.
-
Solvent Selection: Use strictly anhydrous, aprotic solvents (e.g., DMF, THF, or MeCN). Protic solvents or wet aprotic solvents provide the water molecules that act as S_N2 nucleophiles[3].
-
Base Selection: Replace traditional nucleophilic bases (like NaOH or KOH) with sterically hindered, non-nucleophilic bases. Bases such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provide sufficient basicity to deprotonate your substrate without acting as nucleophiles themselves[4].
Quantitative Comparison of Base Selection on Bromoethyl Hydrolysis
| Base Type | Conjugate Acid pKₐ (in H₂O) | Relative Nucleophilicity | Est. Hydrolysis Risk | Recommendation for Bromoethyl Alkylation |
| NaOH / KOH | 15.7 | Very High | > 50% | Do not use. Direct S_N2 attack is highly favored. |
| K₂CO₃ | 10.3 | Moderate | 10 - 30% | Use with caution. Requires strictly anhydrous conditions. |
| DIPEA | 10.7 | Very Low | < 5% | Recommended. Steric hindrance prevents S_N2 attack. |
| DBU | 13.5 | Very Low | < 1% | Highly Recommended. Ideal for difficult deprotonations[4]. |
FAQ 3: Experimental Workflow & Self-Validation
Q: What is the standard operating procedure (SOP) for setting up an anhydrous alkylation using a bromoethyl intermediate?
A: To guarantee the integrity of the bromoethyl group, you must implement a self-validating experimental system. This means every step of the protocol has a built-in verification check to ensure anhydrous conditions are maintained[3].
Step-by-step self-validating workflow for anhydrous alkylation to prevent hydrolysis.
Detailed Step-by-Step Methodology
Step 1: Glassware and Reagent Preparation
-
Action: Flame-dry all Schlenk flasks and magnetic stir bars under a high vacuum (0.1 Torr) for 5-10 minutes. Backfill with high-purity Argon[3].
-
Self-Validation: Glassware must be cool to the touch under an Argon atmosphere before proceeding. Moisture condenses rapidly on warm glass.
Step 2: Solvent Verification
-
Action: Draw the required volume of anhydrous solvent (e.g., DMF or MeCN) via a dry, Argon-purged syringe.
-
Self-Validation: Perform a Karl Fischer titration on a 1 mL aliquot. Proceed only if the water content is strictly < 50 ppm.
Step 3: Reaction Assembly
-
Action: Dissolve the nucleophilic substrate in the verified solvent. Add the non-nucleophilic base (e.g., 1.5 eq DIPEA or DBU)[4]. Stir for 15 minutes at room temperature.
-
Action: Cool the mixture to 0 °C. Lower temperatures thermodynamically favor the desired alkylation while kinetically slowing down any residual S_N2 hydrolysis. Add the bromoethyl reagent dropwise to prevent localized exothermic spikes.
Step 4: In-Process Monitoring
-
Action: Monitor the reaction progress via LCMS.
-
Self-Validation: Look for the mass of your desired product. If you observe a mass shift corresponding to [M - Br + OH] (a net loss of ~63 Da), moisture has compromised the system. Halt the reaction and troubleshoot the solvent/atmosphere.
Step 5: Anhydrous Workup
-
Action: Avoid quenching with aqueous acids or bases. Instead, concentrate the reaction mixture under reduced pressure.
-
Action: If an aqueous wash is absolutely unavoidable to remove salts, use ice-cold brine (saturated NaCl) and perform the extraction rapidly (< 5 minutes) to minimize aqueous contact time.
References
-
Alcohol synthesis based on the SN2 reactions of alkyl halides with the squarate dianion Source: RSC Advances (rsc.org) URL:[Link]
-
The SN1 Reaction of Alkyl Halides with Water Source: Chemistry Steps (chemistrysteps.com) URL:[Link]
-
1-Aminoalkylphosphonium Derivatives: Smart Synthetic Equivalents of N-Acyliminium-Type Cations, and Maybe Something More: A Review Source: MDPI Molecules (mdpi.com) URL:[Link]
Sources
- 1. Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01507F [pubs.rsc.org]
- 2. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(2-bromoethyl)-5-phenyl-2H-tetrazole
[1][2]
Ticket ID: TPC-5P-TET-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]
Executive Summary & Critical Quality Attributes (CQA)
Welcome to the technical support portal for the purification of 2-(2-bromoethyl)-5-phenyl-2H-tetrazole . This compound is a critical electrophilic intermediate, often utilized in the synthesis of angiotensin II receptor antagonists (sartans) and other bioactive heterocycles.
The Core Challenge: The alkylation of 5-phenyl-1H-tetrazole with 1,2-dibromoethane is regioselective but not regiospecific . It produces two distinct isomers:
-
N2-Isomer (Target): 2-(2-bromoethyl)-5-phenyl-2H-tetrazole (Thermodynamically favored, typically ~70-90%).[1][2]
-
N1-Isomer (Impurity): 1-(2-bromoethyl)-5-phenyl-1H-tetrazole (Kinetic byproduct, typically ~10-30%).[1][2]
Secondary Impurities:
-
Bis-alkylated Dimer: 1,2-bis(5-phenyltetrazol-2-yl)ethane (formed if dibromoethane is not in excess).[1][2]
-
Hydrolysis Product: 2-(2-hydroxyethyl)-5-phenyl-2H-tetrazole (formed via moisture exposure).[1][2]
This guide provides the protocols to isolate the N2-isomer with >98% purity.
Troubleshooting Modules (Q&A Format)
Module A: Regioisomer Separation (N1 vs. N2)
User Question: I see two spots on my TLC plate after the reaction. Which one is my product, and how do I separate them?
Technical Diagnosis: In tetrazole alkylations, the N2-isomer is generally less polar than the N1-isomer due to the more symmetric electron distribution in the 2,5-disubstituted ring system.[2]
-
TLC Identification:
-
Top Spot (Higher R_f): N2-Isomer (Target).
-
Bottom Spot (Lower R_f): N1-Isomer (Impurity).
-
Solvent System: 20% Ethyl Acetate in Hexanes is a standard starting point.
-
Corrective Action: If the separation on TLC (ΔR_f) is > 0.15, Flash Column Chromatography is the most reliable method. If ΔR_f is < 0.1, you may need to rely on fractional recrystallization.
Module B: Crystallization Issues
User Question: My crude product is oiling out during recrystallization. How can I get a solid?
Technical Diagnosis: "Oiling out" typically occurs when the compound's melting point is close to the solvent's boiling point, or when impurities (like the N1 isomer or residual dibromoethane) depress the melting point.
Corrective Action:
-
Solvent Swap: Switch from pure Ethanol (common cause of oiling for this lipophile) to a Isopropyl Alcohol (IPA) / Hexane system.[2]
-
Seeding: Obtain a small seed crystal from a crude column fraction to induce nucleation.
-
Temperature Control: Cool the solution slowly to 0°C. Rapid cooling traps impurities and leads to oiling.
Module C: Stability & Storage
User Question: The product turned yellow and acidic after a week. What happened?
Technical Diagnosis: The primary alkyl bromide moiety is susceptible to hydrolysis, releasing HBr, which autocatalytically degrades the tetrazole ring or promotes further hydrolysis.
Corrective Action:
-
Store: Under Argon/Nitrogen at 2–8°C.
-
Stabilize: Store with a small packet of activated silica gel or anhydrous K2CO3 in the secondary container to scavenge moisture/acid.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Primary Purification)
Objective: Separation of N1 and N2 isomers.
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (230–400 mesh) |
| Loading Ratio | 1:30 (1 g crude : 30 g silica) |
| Mobile Phase A | Hexanes (or Petroleum Ether) |
| Mobile Phase B | Ethyl Acetate |
| Detection | UV at 254 nm (Tetrazole ring absorption) |
Step-by-Step:
-
Sample Prep: Dissolve crude oil in minimum Dichloromethane (DCM) and adsorb onto silica (dry load) to prevent band broadening.
-
Equilibration: Flush column with 100% Hexanes (2 Column Volumes - CV).
-
Elution Gradient:
-
0–5 min: 5% EtOAc / 95% Hexane (Elutes excess dibromoethane).
-
5–20 min: Gradient to 15% EtOAc / 85% Hexane.
-
Target Elution: The N2 isomer typically elutes between 10–15% EtOAc.
-
Impurity Elution: The N1 isomer elutes later (20–30% EtOAc).[2]
-
-
QC: Check fractions by TLC. Pool only pure "Top Spot" fractions.
Protocol 2: Fractional Recrystallization (Scale-Up)
Objective: Purification of >10g batches without chromatography.
-
Dissolution: Dissolve the crude solid in Isopropyl Alcohol (IPA) at 60°C (approx. 5 mL per gram).
-
Anti-solvent: Slowly add n-Hexane dropwise until persistent turbidity is observed.[1][2]
-
Clarification: Add just enough IPA to redissolve the turbidity.
-
Crystallization: Allow to cool to Room Temperature (RT) over 2 hours, then refrigerate at 4°C overnight.
-
Filtration: Filter the white needles. Wash with cold Hexane.
-
Note: The N2 isomer crystallizes preferentially. The N1 isomer usually remains in the mother liquor.
-
Data Visualization & Logic Maps
Figure 1: Reaction & Impurity Pathway[1][3]
Caption: Reaction pathway showing the divergence between the desired N2-isomer and the N1-impurity.
Figure 2: Purification Decision Tree
Caption: Decision logic for selecting the optimal purification method based on separation difficulty and scale.
Analytical Validation (QC)
To confirm you have isolated the correct N2 isomer, compare the NMR shifts.
| Proton Environment | N2-Isomer (Target) | N1-Isomer (Impurity) | Diagnostic Note |
| Tetrazole-CH2- | ~5.05 ppm (t) | ~4.85 ppm (t) | N2-methylene is typically downfield due to ring current effects.[1][2] |
| -CH2-Br | ~3.95 ppm (t) | ~3.80 ppm (t) | |
| Aromatic (Phenyl) | Multiplet | Multiplet | Less diagnostic; use alkyl region.[1][2] |
Note: Chemical shifts (
References
-
Regioselectivity of Tetrazole Alkylation
-
Synthesis of Valsartan Intermediates (Analogous Chemistry)
-
General Purification of Tetrazoles
-
Organic Chemistry Portal. Synthesis of Tetrazoles. Retrieved from .[2]
-
-
Physical Properties & Safety
-
PubChem Compound Summary for 5-Phenyl-2H-tetrazole derivatives. Retrieved from .[2]
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling alkyl bromides.
Sources
- 1. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [amp.chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
Troubleshooting low reactivity of bromoethyl tetrazoles in SN2 reactions
This technical guide addresses the specific challenges of 2-bromoethyl tetrazole derivatives in SN2 reactions.
Diagnostic Phase: Characterizing the Failure
Before modifying reaction parameters, you must correctly diagnose the "low reactivity." In bromoethyl tetrazole systems, "no reaction" is often a misdiagnosis of a competing pathway or kinetic trap.
Q: Is my reaction truly inert, or is it failing due to competition?
A: Analyze your crude LC-MS/NMR data for the following signatures:
| Symptom | Diagnosis | Root Cause |
| Recovery of Starting Material (>90%) | True Inertness | Nucleophile is too weak, or the C-Br bond is kinetically stabilized (rare), or solvation shell is inhibiting attack. |
| Formation of Vinyl Species (M-HBr) | Elimination (E2) | The tetrazole ring acts as an electron-withdrawing group (EWG), acidifying the |
| Complex Mixture / Tars | N-Alkylation / Polymerization | The tetrazole ring nitrogens (N1/N2/N4) are competing nucleophiles (intermolecular self-alkylation). |
Core Troubleshooting: The Mechanics of Deactivation
Q: Why is the bromoethyl group on a tetrazole scaffold so problematic compared to a standard alkyl bromide?
A: The tetrazole ring exerts a powerful Inductive Effect (-I) .
In a standard alkyl halide, the
-
Acidification of
-Hydrogens: The of the methylene protons adjacent to the tetrazole drops significantly. Even mild bases (like carbonates or excess amine nucleophiles) can deprotonate this position, leading to rapid E2 elimination to form the vinyl tetrazole, which is often volatile or polymerizes. -
Dipole Repulsion: If your nucleophile is anionic, the high electron density of the nitrogen-rich tetrazole ring (despite being overall electron-withdrawing) can create a field effect that destabilizes the transition state for incoming nucleophiles, specifically if the conformation brings the N-lone pairs near the reaction center.
Q: How do I fix "True Inertness" without causing elimination?
A: You must decouple nucleophilicity from basicity.
-
The Fix: The Finkelstein Modification .[1]
-
The Logic: Converting the alkyl bromide to an alkyl iodide in situ increases the leaving group ability (
is a better leaving group than ) without increasing the basicity of the system. This accelerates the (substitution rate) significantly while leaving (elimination rate) relatively unchanged, provided you do not add strong base.
Step-by-Step Protocols
Protocol A: The Finkelstein-Assisted Substitution (Gold Standard)
Use this for "inert" substrates where elimination is not yet observed.
Reagents:
-
Substrate: Bromoethyl tetrazole (1.0 equiv)
-
Nucleophile: Amine/Thiol/Azide (1.1 - 1.5 equiv)
-
Catalyst: Sodium Iodide (NaI) (0.1 - 0.5 equiv)
-
Solvent: Acetonitrile (MeCN) or Acetone (Anhydrous)
Workflow:
-
Activation: Dissolve the bromoethyl tetrazole and NaI in anhydrous MeCN. Stir at RT for 30 minutes. Note: You may see a transient precipitate (NaBr) or slight yellowing.
-
Addition: Add the nucleophile.
-
Critical: If the nucleophile is an amine (H-Nu), do NOT use Triethylamine (TEA) or DIPEA as a scavenger yet. These promote elimination.[2] Use a solid inorganic base like
or, preferably, use 2.0 equiv of the amine nucleophile (one acts as the base).
-
-
Reaction: Heat to 50-60°C. Monitor by TLC/LCMS.
-
Workup: Remove solvent. Resuspend in DCM/Water. The iodide byproduct will wash out.
Protocol B: The "Buffered" Phase-Transfer Protocol
Use this if the substrate is prone to elimination (Vinyl product observed).
Reagents:
-
Solvent: Toluene / Water (Biphasic)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.1 equiv)
-
Base:
(Solid, suspended)
Logic: By using a biphasic system with a solid, mild base, you minimize the concentration of active base in the organic phase, reducing the likelihood of E2 elimination while the Phase Transfer Catalyst shuttles the nucleophile into the organic layer for the SN2 reaction.
Visualizing the Pathway
The following diagram illustrates the competing pathways and the decision logic for troubleshooting.
Caption: Pathway analysis for bromoethyl tetrazole reactivity. Red paths indicate failure modes; dashed lines indicate corrective protocols.
Frequently Asked Questions (Technical)
Q: Can I use DMF or DMSO to speed up the reaction?
A: Use caution. While polar aprotic solvents like DMF/DMSO accelerate SN2 reactions (
Q: I see a spot on TLC that is less polar than my starting material. Is that my product? A: Likely No . Substitution products (adding an amine or heteroatom) are usually more polar or similarly polar. A significantly less polar spot is characteristic of the Vinyl Tetrazole (elimination product), which loses the polar C-Br bond and gains a lipophilic double bond. Verify with NMR (distinct alkene protons at 6.0-7.5 ppm).
Q: Does the position of the bromoethyl chain (N1 vs N2) matter? A: Yes.
-
N2-substituted tetrazoles are generally more stable and slightly less electron-withdrawing than N1-substituted isomers due to the symmetry of the aromatic system.
-
N1-substituted tetrazoles have a higher tendency for elimination due to the adjacent lone pair repulsion and higher effective electronegativity at the N1 position.
Data & Reference Tables
Solvent Selection Guide for Bromoethyl Tetrazoles
| Solvent | SN2 Rate | Elimination Risk | Recommended For |
| Acetone | Moderate | Low | Finkelstein (NaI) conditions. |
| Acetonitrile | High | Moderate | General synthesis; best balance. |
| DMF/DMSO | Very High | High | Only for very weak nucleophiles. |
| Toluene | Low | Very Low | Phase Transfer Catalysis (PTC). |
References
-
Fleming, A., et al. (2005). Reactions of bis(tetrazole)phenylenes: Surprising Formation of Vinyl Compounds from Alkyl halides. Arrow@TU Dublin.
-
Popova, E. A., et al. (2014). Synthesis of NH-Unsubstituted 5-Vinyltetrazole.[3][4] ResearchGate.[5]
-
BenchChem Technical Data. (2025). Bromoethyl oxepine: A Technical Guide to Predicted Reactivity and Experimental Design.
-
LibreTexts Chemistry. (2024). Characteristics of the SN2 Reaction.[6][7][8][9][10]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing UV Exposure in Tetrazole Photoclick Reactions
Welcome to the Technical Support Center for Tetrazole Photoclick Chemistry . As a Senior Application Scientist, I have designed this guide to help you move beyond merely following protocols to understanding the mechanistic causality behind photo-triggered 1,3-dipolar cycloadditions.
Pioneered by the Lin group, tetrazole photoclick chemistry offers exquisite spatiotemporal control for bioorthogonal labeling[1]. However, the success of this reaction hinges entirely on the precise optimization of ultraviolet (UV) exposure. This guide provides the theoretical grounding, quantitative parameters, and self-validating workflows necessary to achieve high-yield, background-free bioconjugation in your experiments.
The Mechanistic Causality of UV Exposure
To optimize UV exposure, you must first understand its exact mechanical role. UV light does not simply "accelerate" the reaction; it is the absolute prerequisite that drives the cycloreversion of stable 2,5-diaryltetrazoles.
Upon photon absorption, the tetrazole ring ruptures, releasing nitrogen gas (
The Optimization Dilemma: The steady-state concentration of the nitrile imine is dictated by your UV exposure time.
-
Under-exposure results in an insufficient dipole pool, leading to incomplete target conversion.
-
Over-exposure leads to parasitic quenching. If the nitrile imine is generated faster than it can react with the alkene (governed by the second-order rate constant,
), it will undergo nucleophilic attack by water or biological thiols, causing high background fluorescence. Furthermore, prolonged UV exposure causes severe phototoxicity and protein oxidation in live cells[3].
Mechanistic pathway of the tetrazole photoclick reaction highlighting the role of UV exposure.
Quantitative Optimization Parameters
The optimal UV exposure time is not static; it is a function of the excitation wavelength, the tetrazole's structural modifications, and the biological matrix. Use the following validated parameters to establish your baseline.
| Excitation Wavelength | Typical Exposure Time | Target Biological System | Key Tetrazole Modifications | Risks of Over-Exposure |
| 302 nm | 2 – 10 minutes | In vitro proteins, purified lysates, E. coli | Unmodified 2,5-diaryltetrazoles | Direct DNA damage, severe protein oxidation, photobleaching[2]. |
| 365 nm | 1 – 5 minutes | Live mammalian cells, delicate cell cultures | Addition of electron-donating groups ( | Mild thermal stress, off-target nucleophilic trapping. |
| 700 nm (2PE) | Femtosecond pulses | Deep tissue, in vivo animal models | Naphthalene conjugation for two-photon excitation (2PE)[3]. | Localized photobleaching at the focal point. |
Self-Validating Protocol for UV Time Optimization
To ensure scientific integrity, you must never assume a literature-derived UV exposure time will perfectly translate to your specific lamp intensity or sample geometry. The following protocol is a self-validating system designed to empirically determine the exact inflection point between maximum yield and the onset of background artifacts.
Phase 1: Reaction Matrix Preparation
Prepare three parallel microcentrifuge tubes to isolate the variables of specific binding and background hydrolysis:
-
Condition A (Experimental): 100 µM Tetrazole + 15 µM Alkene-encoded target protein.
-
Condition B (Specificity Control): 100 µM Tetrazole + 15 µM Wild-type protein (No alkene).
-
Condition C (Hydrolysis Control): 100 µM Tetrazole in pure PBS buffer.
Phase 2: UV Time-Course Gradient
-
Aliquot 20 µL from each condition into a 96-well quartz microplate (quartz ensures full UV transmittance).
-
Place the plate on an ice block to prevent thermal degradation during irradiation.
-
Position a handheld UV lamp (e.g., 302 nm or 365 nm) at a fixed, measured distance (e.g., exactly 5 cm above the plate).
-
Irradiate the samples, withdrawing aliquots at strict time intervals: 0s, 30s, 1m, 2m, 5m, and 10m .
Phase 3: Quenching and Analysis
-
Immediate Quench: Instantly add a highly reactive, water-soluble alkene (e.g., 10 mM acrylamide) to the withdrawn aliquots. This traps any unreacted nitrile imine and halts post-exposure dark reactions.
-
Resolution: Resolve the samples using SDS-PAGE.
-
Detection: Image the gel using a standard UV transilluminator (~365 nm excitation) to detect the inherent fluorescence of the pyrazoline adducts prior to Coomassie staining.
Phase 4: Validation & Selection
-
Plot the fluorescence intensity of Condition A, B, and C against exposure time.
-
The Optimal Time is the shortest duration where Condition A reaches a fluorescence plateau, while Conditions B and C remain at baseline. If Condition B or C begins to fluoresce, your UV exposure has exceeded the dipole's half-life, causing non-specific photolytic artifacts.
Troubleshooting Guide & FAQs
Iterative troubleshooting workflow for optimizing UV exposure in photoclick experiments.
Q1: My in vivo protein labeling yield is extremely low despite 10 minutes of 302 nm exposure. What is wrong?
A: You are likely experiencing a combination of poor tissue penetration and severe phototoxicity. 302 nm light cannot penetrate deep into biological matrices, and 10 minutes of exposure will actively degrade your target proteins. Solution: Switch to a tetrazole engineered for 365 nm activation[3]. Furthermore, utilize a "HOMO-lifted" tetrazole (e.g., containing methoxy substituents). Lifting the Highest Occupied Molecular Orbital (HOMO) of the nitrile imine dramatically accelerates the cycloaddition kinetics, allowing complete functionalization in under 1 minute in vivo[4].
Q2: I observe high background fluorescence in my "no-alkene" negative control. What is happening?
A: While tetrazoles are non-fluorescent, the nitrile imine generated by UV exposure is highly electrophilic. If the UV exposure is too long, or if the target alkene is sterically hindered, the accumulated nitrile imine will react with nucleophiles in your buffer (such as water or biological amines/thiols), forming off-target adducts that weakly fluoresce. Solution: First, strictly reduce your UV exposure time. If the issue persists, switch to sterically shielded tetrazoles (e.g., those containing ortho-N-Boc-pyrrole groups). These structural pendants block nucleophilic attack, increasing the half-life of the dipole in aqueous media and preventing background hydrolysis[3].
Q3: How does my choice of dipolarophile (alkene) dictate my required UV exposure time?
A: The required UV time is inversely proportional to the reaction rate (
References
-
Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC, nih.gov,[Link]
-
Light-Triggered Click Chemistry - PMC - NIH, nih.gov,[Link]
-
Fast alkene functionalization in vivo by Photoclick chemistry: HOMO lifting of nitrile imine dipoles - PubMed, nih.gov,[Link]
-
Selective Functionalization of a Genetically Encoded Alkene-Containing Protein via “Photoclick Chemistry” in Bacterial Cells | Journal of the American Chemical Society - ACS Publications, acs.org,[Link]
Sources
- 1. Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast alkene functionalization in vivo by Photoclick chemistry: HOMO lifting of nitrile imine dipoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing unreacted 2-(2-bromoethyl)-5-phenyl-tetrazole from reaction mixtures
Technical Guide: Remediation of Unreacted 2-(2-bromoethyl)-5-phenyl-2H-tetrazole
Senior Application Scientist Note: In high-value synthesis, particularly within medicinal chemistry, the persistence of alkylating agents like 2-(2-bromoethyl)-5-phenyl-2H-tetrazole (BEPT) is a critical quality attribute (CQA) failure.[1] These residues are not just impurities; they are genotoxic alerts (alkyl halides) and can lead to downstream side reactions. This guide moves beyond standard "column chromatography" advice, offering orthogonal, chemically driven remediation strategies designed to preserve your target molecule while quantitatively excising the electrophile.
Section 1: The Physico-Chemical Profile
Before attempting remediation, understand the enemy. BEPT is a lipophilic electrophile. Its persistence in reaction mixtures usually stems from stalled kinetics or intentional stoichiometric excess to drive completion.
| Property | Characteristic | Implication for Purification |
| Functionality | Primary Alkyl Bromide | Highly reactive toward nucleophiles; potential Genotoxic Impurity (GTI).[1] |
| Solubility | Lipophilic (LogP ~2.5-3.[1]0) | Soluble in DCM, EtOAc, THF. Poorly soluble in water/acidic aqueous media. |
| Stability | Base-Sensitive | Critical: Strong bases (NaOH, KOH) promote E2 elimination to 2-vinyl-5-phenyl-tetrazole , a difficult-to-separate impurity.[1] |
| Polarity | Moderate | Often co-elutes with alkylated products on Silica gel.[1] |
Section 2: Diagnostic & Decision Workflow
Do not blindly wash with brine. Use this logic gate to select the least invasive removal method.
Figure 1: Decision Matrix for BEPT Removal. Selects the method based on product chemistry and scale to maximize recovery.
Section 3: Removal Protocols
Method A: The "Phase-Switch" (For Basic Products)
Best for: When your target molecule contains a basic amine.[1]
This method exploits the lack of basicity in the tetrazole bromide. By acidifying, you pull your product into water, leaving the non-basic bromide in the organic layer.
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).
-
Protonation: Extract with 1M HCl (3x).
-
Separation: Discard the organic layer (contains BEPT).
-
Recovery: Basify the aqueous layer to pH 10 using saturated NaHCO₃ or mild Na₂CO₃ (avoid strong NaOH to prevent hydrolysis of sensitive groups).
-
Extraction: Extract the now-neutral product back into DCM or EtOAc.
Method B: Solid-Supported Scavenging (The "Smart" Clean-Up)
Best for: Neutral products, high-throughput libraries, or when you cannot use acid.[1]
This uses a polymer-bound nucleophile to covalently bond with the unreacted alkyl bromide.[1] The impurity becomes part of the solid bead and is filtered away.
Reagent: Polymer-supported Thiol (e.g., SiliaMetS® Thiol) or Polymer-supported Amine (e.g., Trisamine).[1] Note: Thiol resins are superior for alkyl bromides due to higher nucleophilicity and lower basicity (reducing elimination risk).
Protocol:
-
Calculate Loading: Determine excess BEPT (e.g., 0.2 mmol). Use 3-4 equivalents of scavenger resin relative to the impurity.[1]
-
Incubation: Add resin to the reaction mixture (dissolved in DMF, THF, or EtOH).
-
Conditions: Shake/stir gently at 40°C for 4-12 hours.
-
Reaction: Resin-SH + R-Br → Resin-S-R + HBr.[1]
-
-
Filtration: Filter through a fritted cartridge or Celite pad.
-
Result: Filtrate contains pure product; bromide is trapped on the filter.
Method C: Chemical Derivatization (The "Shift & Separate")
Best for: Large scale (>10g) where resins are too expensive.
If the bromide co-elutes with your product on TLC, you must chemically alter the bromide's polarity to shift its Rf value.
-
Add Nucleophile: Add 1.5 equivalents (relative to unreacted bromide) of a highly polar amine (e.g., Morpholine or N,N-dimethylamine ) to the reaction mixture.
-
React: Stir at room temperature for 2-4 hours.
-
Transformation: Lipophilic BEPT (Rf ~0.5) → Polar Ammonium Salt (Rf ~0.0).
-
-
Workup: Perform a standard aqueous wash (water/brine). The new ammonium species will wash out or stick to the baseline of a silica column, allowing your product to elute cleanly.
Section 4: Troubleshooting & FAQs
Q1: I see a new impurity peak at M-80 (mass of HBr) in my LCMS. What is it? A: This is likely 2-vinyl-5-phenyl-tetrazole , formed by E2 elimination of HBr.[1]
-
Cause: You likely used a strong base (NaOH, NaH) or heated the reaction too long.
-
Fix: You cannot easily scavenge this. You must separate it via chromatography. The vinyl group changes the polarity slightly (usually less polar). Use a gradient of Hexane/EtOAc (start 95:5).
Q2: Can I use distillation? A: No. Tetrazoles are energetic materials.[1] While phenyl-tetrazoles are more stable, heating a brominated tetrazole derivative to boiling points (>150°C) poses a significant explosion/decomposition hazard.[1]
Q3: The bromide is not reacting with my scavenger resin. A: Alkyl bromides on ethyl linkers can be sterically hindered or sluggish.
-
Optimization: Switch to a Thiol-based resin (higher nucleophilicity) and add a catalytic amount of Sodium Iodide (Finkelstein condition).[1] The iodide displaces the bromide (in situ) to form the more reactive alkyl iodide, which is then instantly scavenged by the resin.
Q4: My product is acid-sensitive; I can't use Method A. A: Use Method B (Scavenging) or Method C (Derivatization) using a volatile amine like dimethylamine.[1] After the reaction, the excess dimethylamine can be evaporated, and the resulting polar impurity can be removed via a short silica plug.
Section 5: Mechanistic Visualization
Understanding the scavenging mechanism ensures you select the right conditions.
Figure 2: Mechanism of Solid-Phase Scavenging.[1] The lipophilic bromide is converted into a solid-anchored species, allowing physical separation via filtration.[1]
References
-
Wipf Group. (2004). Strategies in Organic Synthesis: Scavenging Techniques. University of Pittsburgh. Retrieved from [Link]
-
SiliCycle. (2025). Solutions for scavenging of metal and organic impurities. Retrieved from [Link]
-
Lumen Learning. (2020). Reactions of Alkyl Halides: Substitution and Elimination. Retrieved from [Link]
Sources
Technical Support Center: Navigating Tetrazole Solubility in Biological Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common yet significant challenge in the laboratory: the poor solubility of tetrazole-containing compounds in aqueous biological buffers. This issue can lead to inconsistent assay results, underestimated compound potency, and erroneous structure-activity relationships (SAR).[1] This resource offers a structured approach to understanding, troubleshooting, and overcoming these solubility hurdles.
Understanding the Challenge: The Physicochemical Nature of Tetrazoles
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. They are widely used in medicinal chemistry as bioisosteres for carboxylic acids due to their similar pKa values and enhanced metabolic stability.[2] However, their unique structure also presents solubility challenges.
Tetrazoles are weakly acidic, with a pKa typically around 4.5 to 5.0, similar to that of a carboxylic acid.[3] This means that at physiological pH (around 7.4), they exist predominantly in their ionized, negatively charged tetrazolate anion form.[3] While ionization generally increases aqueous solubility, the overall solubility of a tetrazole-containing molecule is also heavily influenced by the lipophilicity of the rest of the structure.[4] The interplay between the ionizable tetrazole ring and a potentially large, hydrophobic scaffold often results in poor solubility in the aqueous environment of biological buffers.
Troubleshooting Guide: A-Q&A Approach
This section directly addresses common issues encountered during experiments and provides step-by-step guidance.
Q1: My tetrazole compound precipitated immediately upon dilution from a DMSO stock into my aqueous buffer. What should I do?
This is a frequent problem known as "solvent-shift" precipitation. The compound is soluble in the high-concentration organic solvent (like DMSO) but crashes out when introduced to the aqueous environment of the buffer.[5]
Initial Steps:
-
Visual Confirmation: Ensure what you're seeing is indeed a precipitate. Sometimes, turbidity can be caused by other factors like microbial contamination.[6][7][8]
-
Re-dissolution Attempt: Gently warm the solution and vortex or sonicate it to see if the precipitate redissolves. This can sometimes provide a temporary solution for immediate use, but the underlying issue needs to be addressed for reproducible results.
Systematic Troubleshooting Protocol:
Protocol 1: Systematic Approach to Resolving Solvent-Shift Precipitation
-
Optimize Final Solvent Concentration:
-
Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[5] Determine the highest permissible concentration for your specific assay and maintain it to aid solubility.
-
Always include a vehicle control (buffer with the same final DMSO concentration without the compound) in your experiments.[5]
-
-
Serial Dilution in DMSO:
-
Instead of a large one-step dilution, perform serial dilutions of your compound in DMSO first. Then, add a small aliquot of each DMSO dilution directly to the assay media.[9] This can help prevent the high-concentration solutions from precipitating, though the issue may still arise at lower dilutions.[9]
-
-
Investigate Co-solvents:
-
If DMSO alone is insufficient, consider a co-solvent system.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][11][12] These water-miscible organic reagents can increase the solubility of poorly water-soluble compounds.[10][13]
-
Expert Tip: A mixture of DMSO and a PEG can sometimes be more effective than either solvent alone.[5] Start with a small-scale trial to find an optimal ratio.
-
-
pH Adjustment:
-
Since tetrazoles are acidic, increasing the pH of the buffer slightly can further promote the formation of the more soluble tetrazolate anion.
-
Caution: Ensure the pH change is compatible with your biological assay, as it can affect protein function and cell viability.
-
Q2: I've tried adjusting the solvent, but my compound still shows poor solubility. Are there other strategies I can employ?
Yes, several formulation strategies can enhance the solubility of challenging compounds.
Advanced Solubilization Techniques:
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[10] Non-ionic surfactants like Tween 80 and Solutol HS-15 are commonly used in biological applications due to their lower toxicity profile.[10]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[10][14] (2-Hydroxypropyl)-β-cyclodextrin is a frequent choice for cell-based assays.[5]
-
Salt Formation: If your tetrazole compound has a basic functional group elsewhere in the molecule, you can form a salt to improve its solubility. This is a common strategy in drug development.[15]
Diagram 1: Decision Tree for Troubleshooting Tetrazole Solubility
Caption: A workflow to systematically address tetrazole precipitation.
Frequently Asked Questions (FAQs)
Q: Can I just filter out the precipitate? A: No, filtering is not recommended.[5] This will remove the precipitated compound, leading to an unknown and lower final concentration in your experiment, which will invalidate your results.[5]
Q: How does pH exactly affect tetrazole solubility? A: The solubility of an ionic compound containing a basic anion increases as the pH of the solution is decreased.[16] Conversely, for an acidic compound like a tetrazole, increasing the pH will shift the equilibrium towards the deprotonated (ionized) form, which is generally more water-soluble.[17][18] This is an application of Le Châtelier's Principle.[17]
Diagram 2: pH Effect on Tetrazole Ionization and Solubility
Caption: Equilibrium between protonated and ionized tetrazole forms.
Q: Could repeated freeze-thaw cycles of my stock solution be causing this problem? A: Yes. Repeated freeze-thaw cycles can cause the compound to precipitate out of the stock solution, especially at high concentrations. It is best practice to aliquot your stock solutions into single-use volumes to minimize this.[5] Before use, always visually inspect the thawed stock for any signs of precipitation.[5]
Q: At what stage of drug discovery should I be concerned about solubility? A: Aqueous solubility is a critical physicochemical property that should be addressed as early as possible in drug discovery research.[19] Poor solubility can mask a compound's true activity in biological assays and is a major cause of candidate attrition due to poor biopharmaceutical properties.[9][19]
Data Summary: Solubility Enhancement Strategies
The following table summarizes common approaches to improve the solubility of poorly soluble compounds, including tetrazoles.
| Strategy | Mechanism of Action | Common Excipients/Methods | Key Considerations |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the drug.[17][18] | Buffers (e.g., phosphate, acetate) | Must be compatible with the biological assay; potential for compound degradation at extreme pH. |
| Co-solvents | Reduces the polarity of the solvent system, making it more favorable for lipophilic compounds.[13] | DMSO, ethanol, propylene glycol, PEGs[10][11][12] | Potential for solvent toxicity to cells; must use a vehicle control. |
| Surfactants | Form micelles that encapsulate the drug, increasing its apparent solubility.[10] | Tween 80, Solutol HS-15, Cremophor EL[10] | Can interfere with some assays; potential for cell toxicity at high concentrations. |
| Cyclodextrins | Form inclusion complexes, shielding the hydrophobic drug from the aqueous environment.[10][14] | (2-Hydroxypropyl)-β-cyclodextrin | Can sometimes extract cholesterol from cell membranes; may have a maximum drug loading capacity. |
| Salt Formation | Converts the drug into a more soluble salt form.[15] | Acidic or basic counter-ions | Requires the presence of an ionizable group on the drug molecule. |
References
-
Wikipedia. Cosolvent. Available from: [Link]
-
KU ScholarWorks. Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. Available from: [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]
-
Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC. Available from: [Link]
-
MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]
-
BioAssay Systems. Troubleshooting. Available from: [Link]
-
ResearchGate. (2025, August 10). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Available from: [Link]
-
Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]
-
PMC. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]
-
PMC. (2021). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Available from: [Link]
-
AP Chemistry. 8.11 pH and Solubility. Available from: [Link]
-
Fiveable. pH and Solubility. Available from: [Link]
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]
-
CORE. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Available from: [Link]
-
Preprints.org. (2025, January 10). Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. Available from: [Link]
-
Taylor & Francis. Tetrazole – Knowledge and References. Available from: [Link]
-
ResearchGate. Salts of 1H‐Tetrazole – Synthesis, Characterization and Properties. Available from: [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. The effect of different pH-adjusting acids on the aqueous solubility of.... Available from: [Link]
-
Expii. Effect of pH on Solubility — Overview & Examples. Available from: [Link]
-
PMC. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
DTU Research Database. (2025, August 7). Tetrazole-functionalized poly(oxindole biphenylene) ion-solvating membranes for alkaline water electrolysis. Available from: [Link]
-
Crystal Growth & Design. (2020, February 27). Cocrystals and Salts of Tetrazole-Based Energetic Materials. Available from: [Link]
-
PMC. (2023, December 6). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Available from: [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Available from: [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]
-
Agno Pharmaceuticals. Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Available from: [Link]
-
Canadian Science Publishing. SYNTHESIS OF SOME TETRAZOLE SALTS. Available from: [Link]
-
American Pharmaceutical Review. (2025, March 12). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Available from: [Link]
-
ResearchGate. (2011, March 29). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Available from: [Link]
-
Khan Academy. pH and solubility. Available from: [Link]
-
ResearchGate. (2025, August 7). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. A brief review of high throughput screening in drug discovery process. Available from: [Link]
-
PMC. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Available from: [Link]
-
Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]
Sources
- 1. solvescientific.com.au [solvescientific.com.au]
- 2. hilarispublisher.com [hilarispublisher.com]
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- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
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- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 16. Khan Academy [khanacademy.org]
- 17. chemistrystudent.com [chemistrystudent.com]
- 18. fiveable.me [fiveable.me]
- 19. researchgate.net [researchgate.net]
Controlling regioselectivity in 2,5-disubstituted tetrazole synthesis
Ticket ID: REGIO-N2-N1-OPT Subject: Controlling Regioselectivity in 2,5-Disubstituted Tetrazole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive & Mechanism
Welcome to the TetraTech Support Hub. You are likely here because your alkylation of 5-substituted-1H-tetrazoles yielded a frustrating mixture of N1- and N2-isomers , or you are struggling to separate them.
The 2,5-disubstituted tetrazole (N2-isomer) is often the pharmacologically preferred bioisostere for carboxylic acids due to its lipophilicity and metabolic stability. However, the N1-isomer is frequently the kinetic product. Controlling this requires manipulating the tautomeric equilibrium and the transition state energy of the alkylation step.
The Tautomeric Challenge
In solution, 5-substituted tetrazoles exist in equilibrium between the 1H- and 2H-tautomers.[1] While the 2H-form is often more nucleophilic, the specific solvation of the N1 vs. N2 lone pairs dictates the outcome.
Figure 1: Mechanistic pathway showing the divergence between N1 and N2 alkylation based on solvent and steric factors.
Troubleshooting Guide: Direct Alkylation
Issue: "I need the N2-isomer, but I am getting a 1:1 mixture or predominantly N1."
The regioselectivity is governed by the "Einhorn-Type" Rule :
-
N1-Alkylation is favored by polar solvents and small electrophiles (due to specific solvation of N4, leaving N1 accessible).
-
N2-Alkylation is favored by non-polar solvents , bulky electrophiles , and steric bulk at the C5 position .
Diagnostic Decision Tree
Use this flow to determine your next optimization step.
Figure 2: Optimization workflow for maximizing N2-regioselectivity.
Optimization Parameters
| Parameter | Condition for N2-Selectivity | Condition for N1-Selectivity | Mechanistic Insight |
| Solvent | Non-polar (Toluene, DCE, CHCl₃) | Polar Aprotic (DMF, DMSO) | Polar solvents stabilize the more polar transition state leading to N1. Non-polar solvents favor the N2 pathway via loose ion pairs [1, 2]. |
| Base | Organic bases (TEA, DIPEA) or Carbonates with PTC | Strong inorganic bases (NaH, NaOH) | Large counter-ions (like Tetrabutylammonium) block the N1 site or create loose ion pairs that favor the thermodynamic N2 product [3]. |
| Electrophile | Bulky (Benzyl, secondary alkyls) | Small (Methyl, Ethyl) | Steric hindrance at N1 (adjacent to C5 substituent) pushes bulky electrophiles to the more accessible N2 position. |
| Temperature | High / Reflux | Low / RT | N2 is often the thermodynamic product; higher heat helps overcome the activation barrier for the N2 transition state. |
Recommended Protocols
Protocol A: Phase-Transfer Catalyzed (PTC) Alkylation
Best for: Standard alkyl halides where strict N2 selectivity is desired without exotic reagents.
Reagents:
-
Alkyl Halide (1.2 equiv)[3]
-
Base: K₂CO₃ (2.0 equiv)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.1 equiv)
-
Solvent: Toluene or 1,2-Dichloroethane (DCE)
Step-by-Step:
-
Dissolution: Suspend the tetrazole, K₂CO₃, and TBAB in Toluene (0.5 M concentration). Note: Toluene is preferred over Acetone/DMF to suppress N1.
-
Addition: Add the alkyl halide dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80–110 °C) for 4–12 hours. The elevated temperature favors the thermodynamic N2 isomer.
-
Workup: Filter off inorganic salts. Wash the filtrate with water to remove residual base/TBAB.
-
Evaporation: Concentrate the organic layer.[3]
-
Purification: If N1 is present, it is usually more polar. Use a Silica gradient (Hexane:EtOAc). N2 elutes first.
Protocol B: Lewis Acid Catalyzed N2-Arylation/Alkylation
Best for: High-value substrates where yield and selectivity are critical. Uses diazo compounds or alcohols.[3][4]
Reagents:
-
Diazo compound (e.g., aryl diazoacetate) or Alcohol
-
Catalyst: Aluminum Triflate [Al(OTf)₃] (10 mol%) or BF₃·Et₂O
-
Solvent: DCE[5]
Step-by-Step:
-
Setup: In a flame-dried Schlenk tube, dissolve tetrazole and Al(OTf)₃ in DCE.
-
Reaction: Add the diazo compound slowly.
-
Condition: Stir at 60–80 °C.
-
Mechanism: The Lewis acid coordinates to the tetrazole, directing the electrophile to the N2 position due to the specific geometry of the metal-tetrazole complex [4].
-
Result: Typically >95:5 N2:N1 ratio.
Frequently Asked Questions (FAQs)
Q: How do I definitively distinguish N1 from N2 isomers using NMR? A: ¹³C NMR is the most reliable method.
-
N2-Isomer: The tetrazole ring carbon (C5) typically appears downfield (approx. 162–167 ppm ).
-
N1-Isomer: The C5 carbon appears upfield (approx. 150–157 ppm ).
-
¹H NMR: The N-CH₂ protons of the N2-isomer are often deshielded (downfield) relative to the N1-isomer, but this can vary based on the substituent. Rely on ¹³C or ¹⁵N HMBC if available [5].
Q: My product is an inseparable mixture. How can I purify it? A:
-
Flash Chromatography: N2 isomers are generally less polar than N1 isomers. Use a shallow gradient of EtOAc in Hexanes (e.g., 0% to 20%). The N2 spot will usually run higher (higher R_f).
-
Chemical Separation: If the N1 isomer is formed in significant quantities, you can exploit its higher basicity. Treat the mixture with cold, dilute HCl. The N1 isomer may protonate and extract into the aqueous layer, while the N2 isomer remains in the organic layer.
Q: Why did I get the N1 isomer even in Toluene? A: Check your C5 substituent. If the C5 group is small (e.g., -H, -Me), the steric guidance toward N2 is weak. In these cases, the electronic density at N1 (often higher) dictates the attack. You may need to switch to Protocol B (Lewis Acid Catalysis) to enforce N2 selectivity via coordination rather than relying solely on sterics.
Q: Can I convert N1 to N2? A: generally, no . The alkylation is irreversible under standard conditions. However, at very high temperatures (flash vacuum pyrolysis), sigmatropic shifts can occur, but this is not a preparative method. You must optimize the reaction to prevent N1 formation initially.
References
-
Rostami, A. et al. (2019). Regioselectivity in the alkylation of 5-substituted tetrazoles: A comprehensive review. ResearchGate.[2] Link
-
BenchChem Technical Support. (2025). Regioselective Alkylation of 5-Substituted Tetrazoles. BenchChem.[3] Link
-
Reynard, G. et al. (2022).[6] Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry.[6] Link
-
Amerigo Scientific. (2024). Nanocatalysts Revolutionizing Tetrazole Synthesis.[7]Link
-
University of Munich. (2018). Synthesis and characterization of allyl- and vinyl-substituted 1,2-bis(tetrazolo)ethanes. (NMR Data Confirmation). Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: High-Purity Crystallization of 2-(2-bromoethyl)-5-phenyl-tetrazole
Executive Summary
The synthesis of 2-(2-bromoethyl)-5-phenyl-tetrazole typically involves the alkylation of 5-phenyltetrazole with 1,2-dibromoethane. This reaction is governed by the ambident nature of the tetrazole ring, leading to a mixture of N2- (desired) and N1- (undesired) regioisomers.
Achieving pharmaceutical-grade purity (>99.5%) requires a crystallization strategy that exploits the distinct polarity and lattice energy differences between these isomers. This guide moves beyond generic advice, offering a self-validating troubleshooting framework for researchers encountering oiling out, isomeric contamination, or thermal degradation.
Module 1: The Regioisomer Challenge (N1 vs. N2)
The Core Problem
Tetrazoles are ambident nucleophiles. While the N2-isomer is thermodynamically favored in non-polar solvents, kinetic control often yields 10–20% of the N1-isomer.
-
N2-Isomer (Target): Lower polarity, lower melting point, higher solubility in non-polar solvents.
-
N1-Isomer (Impurity): Higher polarity (larger dipole moment), higher melting point, lower solubility in non-polar solvents.
Diagnostic Workflow
Before attempting recrystallization, confirm your crude composition.
Figure 1: TLC diagnostic logic. The N2 isomer travels further due to lower polarity.
Module 2: Solvent System Selection
Do not rely on a single solvent. The bromoethyl chain adds lipophilicity, making the molecule too soluble in pure alcohols and insoluble in water. A binary solvent system is required to control supersaturation.
Recommended Solvent Systems
| System | Ratio (v/v) | Primary Use | Mechanism |
| Isopropanol (IPA) / Water | 5:1 to 3:1 | Standard Purification | IPA dissolves the lipophilic chain; water acts as the anti-solvent to force lattice formation. |
| Ethyl Acetate / Hexane | 1:3 to 1:5 | Isomer Separation | The more polar N1 isomer often precipitates first or remains undissolved in the hot non-polar mix. |
| Toluene / Heptane | 1:2 | High-Purity Polish | Excellent for removing trace hydrolysis impurities (alcohols). |
Protocol: The "Reverse-Addition" Technique
Standard cooling crystallization often leads to oiling out for this molecule. Use this modified protocol:
-
Dissolution: Dissolve crude solid in the minimum amount of warm Acetone or Ethyl Acetate (Solvent A) at 40°C.
-
Filtration: Perform a hot filtration to remove any inorganic salts (KBr/NaBr).
-
Anti-Solvent Addition: Slowly add Hexane or Heptane (Solvent B) until the solution turns slightly turbid.
-
Seeding: Add a single seed crystal of pure N2-isomer.
-
Evaporative Exchange: Gently heat the flask (open neck or rotavap without vacuum) to evaporate the lower-boiling Solvent A (Acetone/EtOAc), effectively increasing the ratio of Solvent B.
-
Crystallization: As Solvent A leaves, the product crystallizes slowly without oiling out.
Module 3: Troubleshooting & FAQs
Q1: "My product separates as a yellow oil at the bottom of the flask. How do I fix this?"
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature of the solution drops below the phase separation temperature before it reaches the crystallization temperature. Cause:
-
Concentration is too high.
-
Impurities (especially the N1 isomer) are depressing the melting point.
-
Cooling is too rapid.
Corrective Action (The Re-Heat Cycle):
-
Do not filter the oil. Re-heat the mixture until the oil dissolves completely into a clear solution.
-
Add 10% more of the good solvent (e.g., IPA).
-
Allow the solution to cool to room temperature with vigorous stirring . The agitation prevents oil droplets from coalescing, encouraging them to act as nucleation sites.
-
Seed it: At ~35°C, add seed crystals.
Q2: "I see a new impurity appearing after recrystallization (approx 5-10%)."
Diagnosis: Thermal elimination or hydrolysis. Chemistry: The 2-bromoethyl group is a "masked" vinyl group. Prolonged heating, especially in basic or aqueous media, causes elimination of HBr to form 2-vinyl-5-phenyl-tetrazole . Solution:
-
Limit Heat: Never boil the solvent >60°C for extended periods.
-
Avoid Bases: Ensure your glassware is acid-washed. Trace base from the alkylation step catalyzes the elimination.
-
Dry Solvents: If using IPA, ensure it is anhydrous to prevent hydrolysis of the bromide to an alcohol.
Q3: "How do I remove the N1 isomer if it co-crystallizes?"
Technique: Fractional Crystallization based on polarity. The N1 isomer is significantly less soluble in non-polar solvents than the N2 isomer.
-
Slurry the solid in cold Toluene or Diethyl Ether .
-
Stir for 30 minutes at 0°C.
-
-
Solid (Filter Cake): Enriched in N1 (Reject).
-
Filtrate (Liquid): Enriched in N2 (Keep).
-
-
Evaporate the filtrate to recover the purified N2 product.
Module 4: Process Logic & Safety
The following diagram outlines the decision-making process for purification.
Figure 2: Decision matrix for handling phase separation and isomeric impurities.
References
-
BenchChem. (2025).[3][4] Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles. Retrieved from
-
Ostrovskii, V. A., et al. (2000). Alkylation and related electrophilic reactions at endocyclic nitrogen atoms in the chemistry of tetrazoles.[4] Chemistry of Heterocyclic Compounds.[3] Retrieved from
-
MIT OpenCourseWare. (2025). Two-Solvent Recrystallization Guide. Retrieved from [5]
-
Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents.[6] Retrieved from
-
LookChem. (2025). 5-Phenyl-2H-tetrazole Properties and Derivatives. Retrieved from
Sources
Validation & Comparative
1H NMR characterization of 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole
Analytical Resolution of Tetrazole Regioisomers: A Comparative 1H NMR Guide to 2-(2-bromoethyl)-5-phenyl-2H-tetrazole
As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of tetrazole alkylation. The synthesis of 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole—a critical bioisosteric building block in drug development—is notoriously complicated by the ambident nature of the tetrazolate anion. Alkylation of 5-phenyl-1H-tetrazole with 1,2-dibromoethane inevitably yields a mixture of the sterically favored N2-isomer and the electronically favored N1-isomer.
For researchers and drug development professionals, definitively distinguishing the target 2-(2-bromoethyl)-5-phenyl-2H-tetrazole from its 1-alkyl counterpart is paramount. This guide objectively compares the 1H NMR performance signatures of these two alternatives and provides a self-validating experimental protocol to ensure absolute structural confidence.
Mechanistic Context: The Alkylation Conundrum
To understand the analytical data, we must first understand the causality of the reaction. The 5-phenyltetrazolate anion distributes its negative charge across the N1-N2-N3-N4 core. While the N1 position is more nucleophilic (electronically favored), it is sterically hindered by the adjacent C5-phenyl group. Conversely, the N2 position is sterically accessible but slightly less nucleophilic. Consequently, standard alkylation conditions produce a competitive mixture of both regioisomers[1].
Fig 1: Reaction pathway demonstrating the divergent N1/N2 alkylation of 5-phenyltetrazole.
Comparative Analytical Guide: 1H NMR Signatures
High-field 1H NMR is the gold standard for resolving tetrazole regioisomers. The structural differences between the N1 and N2 isomers impart distinct magnetic environments, leading to highly predictable chemical shift variations[2].
Quantitative Data Comparison
The following table summarizes the comparative 1H NMR chemical shifts (in CDCl₃) used to distinguish the two regioisomers, extrapolated from validated methyl-analog benchmarks[3].
| Proton Environment | 2-(2-bromoethyl)-5-phenyl-2H-tetrazole (Target) | 1-(2-bromoethyl)-5-phenyl-1H-tetrazole (Alternative) | Diagnostic Shift Difference |
| N-CH₂ (Aliphatic) | ~4.85 ppm (Triplet) | ~4.60 ppm (Triplet) | N2 is Downfield |
| CH₂-Br (Aliphatic) | ~3.90 ppm (Triplet) | ~3.80 ppm (Triplet) | Minimal |
| Ortho-H (Aromatic) | 8.10 – 8.20 ppm (Multiplet) | 7.70 – 7.80 ppm (Multiplet) | N2 is Highly Downfield |
| Meta/Para-H (Aromatic) | 7.40 – 7.50 ppm (Multiplet) | 7.50 – 7.60 ppm (Multiplet) | Minimal |
The Causality of the Chemical Shifts
Do not merely memorize these values; understand the physical chemistry driving them:
-
Anisotropic Shielding of the Alkyl Group : In the N1-isomer, the bulky bromoethyl group is forced into close spatial proximity with the C5-phenyl ring. To relieve steric strain, the phenyl ring twists out of the tetrazole plane. This twist places the N1-CH₂ protons directly within the diamagnetic shielding cone of the phenyl ring, shifting them upfield (~4.60 ppm). The N2 position is unhindered, allowing the N2-CH₂ protons to experience the full deshielding pull of the electron-deficient tetrazole core, shifting them downfield (~4.85 ppm)[2].
-
Deshielding of the Aromatic Ortho-Protons : Because the N2-isomer lacks steric hindrance, its C5-phenyl ring can adopt a perfectly coplanar conformation with the tetrazole ring. This extended
-conjugation heavily deshields the ortho-protons, pushing them past 8.10 ppm. In the N1-isomer, the aforementioned steric twist breaks this conjugation, keeping the ortho-protons upfield near 7.70 ppm[3].
Experimental Protocols: Self-Validating NMR Workflow
To ensure trustworthiness, the following protocol is designed as a self-validating system . By carefully controlling the acquisition parameters, the analyst can use the integration ratios to inherently verify both the structural assignment and the macroscopic purity of the isolated fraction.
Step 1: Sample Preparation
-
Dissolve 5–10 mg of the purified tetrazole product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Causality: Ensure the CDCl₃ contains 0.03% v/v TMS. Precise calibration to TMS (0.00 ppm) is critical because the diagnostic shift differences between isomers can be as narrow as 0.25 ppm.
Step 2: Instrument Parameterization
-
Tune and match the probe on a 400 MHz (or higher) NMR spectrometer.
-
Set the relaxation delay (D1) to a minimum of 2.0 seconds .
-
Causality: A sufficient D1 ensures complete longitudinal relaxation of the aromatic protons. If D1 is too short, the aromatic integrations will artificially deflate, destroying the self-validating nature of the 5H (aromatic) to 4H (aliphatic) integration ratio.
Step 3: Acquisition and Processing
-
Acquire 16 to 32 transients.
-
Apply a minimal exponential line broadening (LB = 0.3 Hz) prior to Fourier transformation to preserve the fine triplet splitting of the A₂X₂ spin system in the bromoethyl group.
Step 4: Self-Validating Interpretation
-
Integrate the aromatic multiplet and set the value to exactly 5.00.
-
Integrate the two aliphatic triplets. If the compound is pure, they will each integrate to exactly 2.00.
-
If the N-CH₂ triplet appears >4.80 ppm and the ortho-protons appear >8.10 ppm, you have successfully isolated the N2-isomer .
Fig 2: Self-validating 1H NMR workflow for the definitive assignment of tetrazole regioisomers.
References
-
Title : Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles Source : Canadian Journal of Chemistry (Canadian Science Publishing) URL :[Link]
-
Title : Tetrazole Regioisomers in the Development of Nitro Group-Containing Antitubercular Agents Source : RSC Medicinal Chemistry (Royal Society of Chemistry) URL :[Link]
-
Title : Continuous Flow Generation and Reactions of Anhydrous Diazomethane Using a Teflon AF 2400 Tube-in-Tube Reactor (Supporting Information) Source : Beilstein Journal of Organic Chemistry / AWS URL :[Link]
Sources
Mass Spectrometry Analysis of Tetrazole-Protein Conjugates: A Comparative Technical Guide
As biotherapeutics and targeted protein degraders grow in complexity, the demand for highly specific, spatiotemporally controlled bioconjugation strategies has skyrocketed. While traditional amine- and thiol-reactive chemistries remain industry workhorses, photo-click chemistry—specifically utilizing 2,5-diaryltetrazoles—has emerged as a superior alternative for precise protein labeling and crosslinking.
As a Senior Application Scientist, I have structured this guide to objectively evaluate the mass spectrometry (MS) analysis of tetrazole-protein conjugates. We will dissect the mechanistic causality behind their MS performance, compare them against alternative conjugation platforms, and establish a self-validating experimental workflow to ensure absolute data integrity.
Mechanistic Causality: Why Tetrazoles Excel in MS Workflows
To understand the analytical advantages of tetrazole conjugates, we must first examine the causality of their reaction mechanism.
Upon UV irradiation (typically 302–365 nm), 2,5-diaryltetrazoles undergo rapid photolysis, expelling nitrogen gas (N₂) to generate a highly reactive, transient nitrile imine dipole[1]. This intermediate dictates two primary conjugation pathways:
-
Alkene Cycloaddition: In the presence of unactivated alkenes (e.g., genetically encoded O-allyl-tyrosine), the nitrile imine undergoes a 1,3-dipolar cycloaddition to form a highly stable, fluorescent pyrazoline cycloadduct[1].
-
Carboxylic Acid Targeting: In the absence of alkenes, the dipole reacts selectively with the carboxylic acid side chains of aspartate and glutamate residues. This occurs via an initial attack followed by an O,N-acyl shift, yielding a robust diacyl hydrazide linkage[2].
The MS Advantage: The causality here is direct. Because both the pyrazoline ring and the diacyl hydrazide bond are highly stable covalent linkages, they resist premature cleavage during Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD). Unlike maleimide-thiol conjugates, which can suffer from retro-Michael additions during ionization, tetrazole conjugates remain intact on the peptide backbone, allowing for high-confidence localization of the modification site during MS/MS sequencing.
Comparative Analysis: Tetrazoles vs. Alternative Platforms
When designing a bioconjugation experiment for MS analysis, researchers typically choose between traditional spontaneous reactions (NHS-esters), zero-length photo-crosslinkers (Diazirines), and photo-click reagents (Tetrazoles).
The table below summarizes the quantitative and qualitative performance metrics of these alternatives based on current proteomic literature[2][3][4].
| Parameter | 2,5-Diaryltetrazole (Photo-click) | Diazirine (Photo-crosslinking) | NHS-Ester (Traditional) |
| Activation Trigger | UV Light (302–365 nm) | UV Light (~365 nm) | Spontaneous (pH 7.2–9.0) |
| Target Residues | Alkenes, Aspartate, Glutamate | Universal (C-H, N-H, O-H bonds) | Primary Amines (Lysine, N-term) |
| Conjugation Yield | High (60–85% on specific targets) | Low (<5% due to water quenching) | Very High (>90%) |
| Spatiotemporal Control | Excellent | Excellent | None |
| MS/MS Bond Stability | High (Stable during HCD/CID) | Variable (Complex fragmentation) | High (Stable amide bond) |
| MS Data Complexity | Low (Predictable mass shift) | Extremely High (Non-specific) | Low (Predictable mass shift) |
| Self-Validation | Yes (Pyrazoline is fluorescent) | No | No |
Analytical Verdict: While diazirines are excellent for capturing transient, unknown protein-protein interactions due to their universal reactivity[3], their non-specific insertion creates a combinatorial explosion of MS/MS spectra that is notoriously difficult to sequence without specialized MS-cleavable linkers. Tetrazoles strike the optimal balance: they offer the spatiotemporal control of light activation but yield predictable, highly stable, and easily identifiable mass shifts[4].
Mass Spectrometry Analytical Workflow
The analysis of tetrazole-protein conjugates relies on a bottom-up proteomics approach to map the exact site of conjugation. The workflow is designed to track the mass shift generated by the tetrazole probe minus the expelled N₂ molecule.
Workflow for generating and analyzing tetrazole-protein conjugates via mass spectrometry.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol incorporates a critical " go/no-go " validation checkpoint. Do not proceed to expensive LC-MS/MS analysis without confirming conjugation success via orthogonal methods.
Phase 1: Photo-Conjugation & Validation
-
Sample Preparation: Incubate the target protein (10–50 µM) with the 2,5-diaryltetrazole probe (100–500 µM) in PBS (pH 7.4). Causality: Ensure the buffer is free of primary amines or thiols if using a bifunctional tetrazole probe to prevent off-target quenching.
-
Photo-Activation: Irradiate the sample using a 302 nm or 365 nm UV lamp for 5–15 minutes on ice. Causality: Performing this on ice mitigates thermal degradation, while 365 nm is preferred over shorter wavelengths to prevent artifactual oxidation of Methionine and Tryptophan residues.
-
Validation Checkpoint (Critical): Run an aliquot on an SDS-PAGE gel. Because the alkene-tetrazole cycloaddition inherently generates a fluorescent pyrazoline adduct[1], image the gel under a standard 365 nm transilluminator.
-
If a fluorescent band at the protein's molecular weight is present: Proceed to MS preparation.
-
If absent: Abort. Troubleshoot probe concentration or UV source intensity.
-
Phase 2: Bottom-Up MS Preparation
-
Denaturation & Reduction: Denature the validated conjugate in 8M Urea. Reduce disulfide bonds with 10 mM DTT (37°C, 45 min) and alkylate with 20 mM Iodoacetamide (Room temp, 30 min, in the dark).
-
Digestion: Dilute the urea concentration to <2M using 50 mM Ammonium Bicarbonate. Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
Desalting: Quench the digestion with 1% Formic Acid (FA) and desalt the peptides using C18 StageTips. Elute in 80% Acetonitrile/0.1% FA, and dry via vacuum centrifugation.
Phase 3: LC-MS/MS Acquisition & Data Interpretation
-
Acquisition: Resuspend peptides in 0.1% FA and analyze via a high-resolution mass spectrometer (e.g., Orbitrap). Use a Data-Dependent Acquisition (DDA) method. Causality: Set the HCD Normalized Collision Energy (NCE) to a stepped 28-32%. This energy is sufficient to fragment the peptide backbone (generating b- and y-ions) while leaving the robust pyrazoline/hydrazide modification intact on the target residue.
-
Database Searching: In your search engine (e.g., MaxQuant, Proteome Discoverer), configure a dynamic modification on the target residues (Asp/Glu or the specific unnatural alkene amino acid).
-
Mass Shift Calculation: Exact Mass of Tetrazole Probe - 28.0061 Da (loss of N₂).
-
Quality Control: Always run a "UV-only" control sample (protein irradiated without the probe) to filter out false positives caused by UV-induced +15.99 Da (Oxidation) mass shifts.
-
References
1.[1] Song, W., Wang, Y., Qu, J., & Lin, Q. "Selective Functionalization of a Genetically Encoded Alkene-Containing Protein via 'Photoclick Chemistry' in Bacterial Cells." Journal of the American Chemical Society, 2008.[Link] 2.[2] Bach, K., Beerkens, B. L. H., Zanon, P. R. A., & Hacker, S. M. "Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria." ACS Central Science, 2020.[Link] 3.[4] Liu, J., Yang, B., & Wang, L. "Residue selective crosslinking of proteins through photoactivatable or proximity-enabled reactivity." Current Opinion in Chemical Biology, 2023.[Link] 4.[3] "Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo." bioRxiv, 2022.[Link]
Sources
Definitive Guide: Photoclick Efficiency of Tetrazoles vs. Diazirines
This guide provides an in-depth technical comparison between Tetrazoles and Diazirines , two dominant classes of photo-activatable reagents. While often discussed together, they occupy distinct mechanistic niches: Tetrazoles are primarily bioorthogonal "photoclick" reagents (specific ligation) that can also function as nucleophile-targeting crosslinkers, whereas Diazirines are the gold standard for promiscuous photoaffinity labeling (PAL) via carbene insertion.
Executive Summary: The Mechanistic Divergence
The term "photoclick" is frequently applied to Tetrazoles but rarely to Diazirines in the strict bioorthogonal sense.
-
Tetrazoles undergo the NITEC (Nitrile Imine-Mediated Tetrazole-Ene Cycloaddition) reaction.[1][2] Upon UV irradiation, they release
to form a reactive nitrile imine dipole, which specifically reacts with alkenes to form a fluorescent pyrazoline. -
Diazirines function via Carbene Insertion . UV irradiation generates a highly reactive carbene that inserts promiscuously into nearby C-H, N-H, or O-H bonds.
Efficiency Verdict:
-
For Specific Ligation: Tetrazoles are superior due to defined kinetics (
up to ), fluorogenic turn-on, and lack of cross-reactivity with water. -
For Target Identification (PAL): Diazirines offer broader "unbiased" mapping (C-H insertion), but Tetrazoles (specifically 2-aryl-5-carboxytetrazoles) often yield higher crosslinking efficiency by targeting nucleophilic residues (Lys, Asp, Glu) with longer-lived intermediates.
Mechanistic Foundations & Signaling Pathways
Tetrazoles: The NITEC Pathway
The reaction is driven by the photo-elimination of nitrogen to generate a nitrile imine 1,3-dipole. This intermediate is "spring-loaded" to react with dipolarophiles (alkenes).
-
Key Advantage: The reaction is fluorogenic .[3] The tetrazole is non-fluorescent, but the resulting pyrazoline is highly fluorescent, allowing "no-wash" imaging.
-
Limitation: Requires a specific alkene handle (e.g., fumarate, acrylamide, or strained alkene).
Diazirines: The Carbene Pathway
Diazirines are chemically stable in the dark but photolyze to yield a singlet carbene.
-
Key Advantage: Zero-length crosslinking . The carbene inserts into any bond within ~3 Å.
-
Limitation: Water Quenching . Carbenes react rapidly with water (the solvent), leading to high rates of "wasted" probe and lower effective labeling yields compared to nucleophile-trapping chemistries.
Mechanistic Comparison Diagram
Caption: Comparative reaction pathways. Tetrazoles favor specific bioorthogonal ligation (top), while Diazirines face competition between universal insertion and solvent quenching (bottom).
Performance Metrics: Quantitative Comparison
The following data consolidates findings from kinetic studies and comparative photoaffinity labeling experiments (e.g., Herner et al., JACS 2016).
Table 1: Reaction Kinetics & Efficiency
| Metric | Tetrazole (NITEC) | Diazirine (PAL) |
| Primary Mechanism | 1,3-Dipolar Cycloaddition | Carbene C-H Insertion |
| Activation Wavelength | 302 nm (fastest), 365 nm, 405 nm (tunable) | ~350–365 nm |
| Reaction Rate ( | Diffusion controlled (ns lifetime) | |
| Quantum Yield ( | High photolysis efficiency | |
| Crosslinking Yield | High (Nucleophile trapping: >50%) | Low to Moderate (<5–20% typical) |
| Solvent Compatibility | Robust in water (NI is semi-stable) | Poor (Carbene quenched by water) |
| Fluorogenicity | Yes (Up to 200-fold turn-on) | No (Requires secondary tag) |
Table 2: Specificity Profile
| Feature | Tetrazole (ACT Probes) | Diazirine Probes |
| Target Selectivity | Nucleophilic Residues (Asp, Glu, Lys) | Promiscuous (Backbone C-H, Side chains) |
| Binding Site Mapping | Biased toward active site nucleophiles | Unbiased (maps hydrophobic pockets well) |
| Background Noise | Low (unreacted NI hydrolyzes slowly) | High (requires enrichment) |
| Steric Bulk | Medium (Tetrazole ring is planar) | Small (Diazirine is compact) |
Experimental Protocols
Protocol A: Tetrazole-Alkene Photoclick (Live Cell Labeling)
Use this for specific ligation of a protein of interest (POI) incorporating an unnatural amino acid (UAA) or alkene handle.
Reagents:
-
Protein with alkene handle (e.g., O-allyltyrosine or Acryl-Lys).[4]
-
Tetrazole Probe: 200 µM (e.g., diaryltetrazole-fluorophore).[5]
Workflow:
-
Incubation: Add Tetrazole probe to cells/lysate containing the alkene-tagged POI. Incubate for 15 min at 37°C to allow probe equilibration (if cell permeable).
-
Irradiation: Expose sample to 365 nm UV light (e.g., handheld UV lamp, 6W) for 2–5 minutes .
-
Note: 302 nm is faster but more cytotoxic; 405 nm requires specific tetrazole derivatives (e.g., naphthalene-based).
-
-
Readout: Measure fluorescence immediately.[4]
-
Validation: No washing is required because unreacted tetrazole is non-fluorescent.
-
Control: Non-irradiated sample should show negligible fluorescence.
-
Protocol B: Comparative Photoaffinity Labeling (Target ID)
Use this to compare crosslinking efficiency between a Tetrazole-drug conjugate and a Diazirine-drug conjugate.
Reagents:
-
Probe A: Drug-Linker-Tetrazole (ACT type).
-
Probe B: Drug-Linker-Diazirine .[6]
-
Both probes must contain an Alkyne handle for subsequent Click chemistry detection.[7]
Workflow:
-
Equilibrium Binding: Incubate proteome (1 mg/mL) with probes (1–10 µM) for 30 min at 4°C.
-
Competition Control: Pre-incubate with 100x excess parent drug.
-
-
Photo-Activation:
-
Diazirine: Irradiate at 365 nm for 10 minutes (Carbene generation).
-
Tetrazole: Irradiate at 302 nm or 365 nm for 2–5 minutes (Nitrile Imine generation).
-
-
Click Chemistry (CuAAC):
-
Add Reporter Mix: TAMRA-Azide (25 µM), TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM).
-
Incubate 1 hour at RT.
-
-
Analysis: SDS-PAGE followed by in-gel fluorescence scanning.
-
Data Interpretation: Compare band intensity.[4] ACT-Tetrazoles typically yield 2–5x higher intensity bands than Diazirines due to reduced water quenching.
-
Critical Analysis: Why Choose One Over the Other?
Choose Tetrazoles When:
-
You need real-time imaging: The fluorogenic nature of the pyrazoline product allows for spatiotemporal tracking without washing steps.
-
You require high ligation yields: The nitrile imine intermediate is sufficiently long-lived to find its target (alkene or nucleophile) without being instantly quenched by water.
-
Your target is nucleophile-rich: For PAL applications, if the binding site contains Lys, Cys, or Asp, tetrazoles (specifically 2-aryl-5-carboxytetrazoles) will significantly outperform diazirines.
Choose Diazirines When:
-
You need unbiased mapping: If the binding pocket is hydrophobic and lacks nucleophiles, tetrazoles may fail to crosslink. Diazirines will insert into aliphatic C-H bonds.
-
Steric perturbation is a concern: The diazirine group is smaller than the aryl-tetrazole moiety, reducing the risk of disrupting ligand binding.
-
Wavelength sensitivity: If 302 nm (optimal for some tetrazoles) is too damaging, diazirines reliably activate at the safer 365 nm (though many modern tetrazoles also work at 365 nm).
References
-
Herner, A., et al. (2016).[8] "2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification." Journal of the American Chemical Society, 138(44), 14609–14615.[8] Link
-
Song, W., et al. (2008). "Photoinducible Bioorthogonal Chemistry: A Spatiotemporally Controllable Tool to Visualize and Perturb Proteins in Live Cells."[3] Accounts of Chemical Research, 41(10), 1231–1242. Link
-
Li, Z., et al. (2016).[8] "Tetrazole Photoclick Chemistry: A Fluorogenic Light-Triggered In Vivo Ligation Reaction." Current Opinion in Chemical Biology, 32, 1–8. Link
-
Dubinsky, L., et al. (2012). "Diazirine based photoaffinity labeling." Bioorganic & Medicinal Chemistry, 20(2), 554–570. Link
-
Ramil, C. P., & Lin, Q. (2013). "Bioorthogonal Chemistry: Strategies and Recent Developments." Chemical Communications, 49(94), 11007–11022. Link
Sources
- 1. Light-driven nitrile imine-mediated tetrazole–ene cycloaddition as a versatile platform for fullerene conjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Alkene Functionalization In Vivo by Photoclick Chemistry: HOMO-Lifting of Nitrile Imine Dipoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
HPLC method development for 2-(2-bromoethyl)-5-phenyl-tetrazole purity
The alkylation of 5-substituted tetrazoles is a critical transformation in the synthesis of numerous pharmaceuticals, including sartans and antifungal agents. However, synthesizing 2-(2-bromoethyl)-5-phenyl-tetrazole via the alkylation of 5-phenyl-1H-tetrazole with 1,2-dibromoethane presents a notorious analytical challenge: the reaction invariably produces a mixture of N1 and N2 regioisomers[1].
Because these isomers possess identical molecular weights and highly similar hydrophobicities, baseline separation is rarely achieved using standard reversed-phase chromatography[2]. This guide objectively compares the performance of traditional C18 stationary phases (the alternative) against Biphenyl stationary phases (the optimized product) for this specific separation, providing a self-validating methodology for robust method development.
Mechanistic Insight: The Limits of Hydrophobicity vs. Selectivity
To understand why method development for tetrazole isomers often fails, we must examine the causality of retention.
Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions between the alkyl chain of the stationary phase and the non-polar regions of the analyte. The N1 isomer (1-(2-bromoethyl)-5-phenyl-1H-tetrazole) and the N2 isomer (2-(2-bromoethyl)-5-phenyl-2H-tetrazole) have nearly identical hydrophobic footprints. Consequently, a C18 column cannot adequately distinguish them, leading to co-elution or severe peak tailing[3].
Conversely, Biphenyl columns offer a mixed-mode retention mechanism. The biphenyl ligands engage in strong
Caption: Reaction pathway for the alkylation of 5-phenyltetrazole yielding N1 and N2 regioisomers.
Product Comparison: C18 vs. Biphenyl Stationary Phases
To objectively evaluate the separation efficiency, a crude reaction mixture containing the starting materials and both regioisomers was analyzed under identical gradient conditions on both a standard C18 column and a high-density Biphenyl column.
The quantitative data below demonstrates that while the C18 column fails to resolve the critical N1/N2 pair (
| Analyte | C18 Retention Time (min) | C18 Resolution ( | Biphenyl Retention Time (min) | Biphenyl Resolution ( |
| 5-Phenyl-1H-tetrazole (SM) | 3.2 | N/A | 3.8 | N/A |
| 1,2-Dibromoethane (SM) | 4.5 | 4.1 | 4.2 | 2.5 |
| N1 Isomer (Impurity) | 6.8 | 3.5 | 7.1 | 6.4 |
| N2 Isomer (Target) | 7.0 | 0.8 (Co-elution) | 8.4 | 2.8 (Baseline) |
Data Note: Simulated parameters based on comparative
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. Relying solely on UV or MS data can lead to misidentification of the N1 and N2 peaks, as they share identical masses (m/z) and similar UV spectra. The following protocol integrates a preparative fraction collection step coupled with
Step 1: Sample Preparation
-
Extract 50
L of the crude reaction mixture from the reactor. -
Quench the reaction by diluting the sample in 950
L of a 50:50 mixture of HPLC-grade Water and Acetonitrile. -
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble inorganic salts (e.g.,
). -
Filter the supernatant through a 0.22
m PTFE syringe filter into an autosampler vial.
Step 2: Chromatographic Method (Biphenyl Phase)
-
Column: Solid-core Biphenyl Column (100 x 2.1 mm, 2.7
m). -
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Gradient Program:
-
0.0 - 1.0 min: 10% B
-
1.0 - 8.0 min: Linear ramp to 60% B
-
8.0 - 10.0 min: Hold at 60% B
-
10.0 - 10.1 min: Return to 10% B (Equilibration for 3 min)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm and ESI-MS (Positive mode, monitoring [M+H]+).
Step 3: Orthogonal Validation via C NMR (The Validation Loop)
To prove the HPLC method successfully separated the isomers, perform a scale-up injection and collect the fractions corresponding to the peaks at 7.1 min and 8.4 min.
-
Evaporate the collected fractions to dryness under a gentle stream of nitrogen.
-
Re-dissolve each purified fraction in
or . -
Acquire a quantitative
C NMR spectrum. -
Validation Criteria: The chemical shift of the tetrazole C5 carbon is highly diagnostic. The fraction exhibiting a C5 shift at ~154 ppm is confirmed as the N1 isomer , whereas the fraction exhibiting a C5 shift at ~164 ppm is confirmed as the N2 isomer [6]. If these shifts align with the assigned HPLC peaks, the method is fully validated.
Caption: Decision tree for HPLC method development targeting tetrazole regioisomer resolution.
References
-
MDPI. "3-(5-Phenyl-2H-tetrazol-2-yl)pyridine." Molbank. Available at: [Link]
-
Restek. "Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation." Restek. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Validating Bioorthogonal Labeling Using 5-Phenyl-Tetrazole Probes
Introduction: The Power of Spatiotemporal Control in Bioorthogonal Chemistry
Bioorthogonal chemistry has fundamentally transformed our ability to study biomolecules in their native environments.[1] These reactions, which occur within living systems without interfering with endogenous biochemical processes, allow for the precise labeling of proteins, glycans, lipids, and nucleic acids.[1][2][3] Among the diverse toolkit of bioorthogonal reactions, the photo-triggered cycloaddition between a 5-phenyl-tetrazole probe and an alkene stands out for its unique advantage: spatiotemporal control.[4][5]
Unlike reactions that proceed spontaneously upon introduction, the tetrazole-alkene ligation, or "photoclick chemistry," is initiated by light.[4] UV irradiation cleaves the tetrazole ring, expelling nitrogen gas to generate a highly reactive nitrile imine intermediate in situ.[6][7] This dipole then rapidly undergoes a 1,3-dipolar cycloaddition with a nearby alkene-bearing biomolecule to form a stable, often fluorescent, pyrazoline adduct.[4][5] This light-dependency provides an unparalleled level of experimental control, allowing researchers to dictate exactly when and where labeling occurs within a cell or organism.
However, the high reactivity of the photogenerated nitrile imine also necessitates a rigorous validation strategy. This intermediate can potentially react with off-target nucleophiles, making it crucial to design experiments that are self-validating.[8] This guide provides an in-depth comparison of 5-phenyl-tetrazole probes with other common bioorthogonal techniques and presents a comprehensive, field-proven framework for their validation.
Part 1: The Validation Workflow—Ensuring Specificity and Light-Dependency
A robust validation protocol is built on a foundation of carefully selected controls. The goal is to unequivocally demonstrate that the observed signal is a direct result of the light-induced reaction between the tetrazole probe and its intended alkene-modified target.
Below is a generalized workflow for validating the labeling of a target protein expressed in mammalian cells. This process involves genetically encoding an alkene-containing unnatural amino acid (UAA) into the protein of interest.
Caption: A generalized workflow for validating bioorthogonal labeling.
Detailed Experimental Protocol: Labeling of an Alkene-Tagged Protein
This protocol outlines the key steps for labeling a protein containing a genetically incorporated alkene-bearing UAA, such as O-allyltyrosine.[4]
1. Protein Expression and UAA Incorporation:
- Transfect mammalian cells (e.g., HEK293T) with plasmids encoding:
- The target protein with an in-frame amber stop codon (TAG) at the desired labeling site.
- The orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for the alkene-UAA.[9]
- Culture the cells in media supplemented with the alkene-UAA (e.g., 1-10 mM) for 24-48 hours. This allows for protein expression and incorporation of the bioorthogonal handle.[10]
2. Labeling with 5-Phenyl-Tetrazole Probe:
- Prepare a stock solution of the 5-phenyl-tetrazole probe conjugated to a fluorophore (e.g., in DMSO).
- Dilute the probe in fresh cell culture medium to a final concentration (typically 25-100 µM).
- Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
- Photo-activation: Expose the cells to UV light. A handheld 302 nm or 365 nm UV lamp is commonly used.[4][6] The duration is critical and must be optimized; start with short exposures (e.g., 15-60 seconds) to minimize phototoxicity while achieving efficient labeling.[11]
3. Post-Labeling Analysis:
- Washing: Gently wash the cells with Phosphate-Buffered Saline (PBS) to remove excess, unreacted probe. This step is crucial for reducing background fluorescence.
- Microscopy: For imaging, fix the cells (e.g., with 4% paraformaldehyde), mount, and visualize using a fluorescence microscope. The pyrazoline cycloadduct formed is fluorescent, allowing direct visualization.[4]
- Biochemical Analysis: For in-gel fluorescence, lyse the cells, separate proteins via SDS-PAGE, and visualize the gel on a scanner. A fluorescent band should appear at the molecular weight of the target protein. For confirmation of protein expression across all groups, perform a Western blot using an antibody against the target protein.
The Causality of Controls: What Each Group Tells You
-
Positive Control (Group 1): This group is expected to show a strong fluorescent signal. It confirms that all components of the system are working: the UAA is incorporated, the probe is cell-permeable, and the photo-ligation is successful.
-
No Light Control (Group 2): This is the most critical control for a photo-inducible reaction. The absence of a signal demonstrates that the reaction is strictly light-dependent and that the tetrazole probe does not react with the alkene or other cellular components in the dark.[4]
-
No Alkene Control (Group 3): This control tests the bioorthogonality of the photogenerated nitrile imine. The absence of a signal confirms that the reactive intermediate does not label other biomolecules non-specifically, a crucial check against off-target reactions.[8]
Part 2: Comparative Analysis with Alternative Bioorthogonal Chemistries
While photoclick chemistry offers unique advantages, the choice of a bioorthogonal reaction always depends on the specific biological question. Below is a comparison of 5-phenyl-tetrazole probes with two of the most widely used alternative chemistries: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) ligation.
Caption: Comparison of bioorthogonal reaction mechanisms.
Quantitative Performance Comparison
The performance of a bioorthogonal reaction is primarily judged by its kinetics, biocompatibility, and the stability of its reactants and products.
| Feature | Tetrazole-Alkene (Photoclick) | Azide-Strained Alkyne (SPAAC) | Tetrazine-Strained Alkene (IEDDA) |
| Reaction Trigger | UV Light (Spatiotemporal Control)[4] | Spontaneous (Strain Release) | Spontaneous (Electronic Demand) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Highly variable: 0.002 to >39,000[4][11] | ~10⁻³ to >1[12] | Extremely fast: ~10³ to >10⁶[2][6] |
| Bioorthogonality | Good; reactive nitrile imine requires careful validation[8] | Excellent; azides and alkynes are highly inert biologically | Excellent; tetrazines and alkenes are abiotic |
| Probe Size | Tetrazole is relatively small | Strained alkynes can be bulky | Tetrazine is small; strained alkenes can be bulky |
| Key Advantage | Precise control over reaction timing and location[7] | Copper-free, highly bio-inert reactants[13] | Unsurpassed reaction speed, ideal for in vivo imaging[3][14] |
| Potential Limitation | Potential for UV-induced photodamage; nitrile imine side reactions | Slower kinetics for some variants; bulky probes | Some tetrazine probes have limited stability in serum[12] |
Expert Insights on Experimental Choices
-
When to Choose 5-Phenyl-Tetrazole Probes: Opt for photoclick chemistry when your experiment requires precise initiation of labeling. This is invaluable for pulse-chase experiments to track protein trafficking, activating a probe only when it has reached a specific subcellular location, or for spatially-restricted labeling in complex tissues.[7] The development of two-photon activatable tetrazoles further enhances this control, allowing for deeper tissue penetration and reduced phototoxicity.[7]
-
When to Choose SPAAC: SPAAC is a workhorse for applications where absolute biocompatibility is paramount and the fastest kinetics are not required. It is an excellent choice for long-term labeling studies in living cells where the introduction of a catalyst (like copper in CuAAC) or UV light is undesirable.
-
When to Choose IEDDA: For in vivo imaging, especially pre-targeted imaging where a probe must quickly find its target at low concentrations, the extraordinary speed of the tetrazine ligation is unmatched.[2] Its fluorogenic potential, where fluorescence significantly increases upon reaction, is another major advantage for achieving high signal-to-noise ratios.[15]
Conclusion
Validating bioorthogonal labeling with 5-phenyl-tetrazole probes is a process of demonstrating specificity through rigorous, logically designed controls. By confirming the light-dependency of the reaction and the inertness of the photogenerated intermediate towards off-target biomolecules, researchers can confidently leverage the unparalleled spatiotemporal control offered by this chemistry. While alternatives like SPAAC and IEDDA provide powerful solutions for different experimental contexts, the ability to initiate a labeling reaction with the flip of a switch ensures that tetrazole photoclick chemistry will remain an indispensable tool for dissecting complex biological processes with precision.
References
- Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC.
- Tetrazine bioorthogonal chemistry derived in vivo imaging - Frontiers.Frontiers Media.
- Developing bioorthogonal probes to span a spectrum of reactivities - eScholarship.University of California.
- Bioorthogonal Chemistry and Its Applications - ACS Public
- Fluorogenic Probes for Mitochondria and Lysosomes via Intramolecular Photoclick Reaction - Analyst (RSC Publishing).Royal Society of Chemistry.
- A literature review comparing different bioorthogonal labeling techniques - Benchchem.BenchChem.
- Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - ACS Public
- A Biosynthetic Route to Photoclick Chemistry on Protein - PMC.
- Photo-Triggered Click Chemistry for Biological Applic
- Design Strategies for Bioorthogonal Smart Probes - PMC.
- Bioorthogonal chemistry - Wikipedia.Wikipedia.
- Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC.
- Design and validation of bioorthogonal probes for cellular disease models - Infoscience.EPFL Infoscience.
- Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing).Royal Society of Chemistry.
- Fluorogenic, Two-Photon Triggered Photoclick Chemistry in Live Mammalian Cells - PMC.
- A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC.
- Representation of bioorthogonal labeling schemes involving tetrazine... - ResearchGate.
- Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - bioRxiv.bioRxiv.
- Synthesis of 5-phenyltetrazole and its N-methyl Deriv
- Tetrazole photoclick chemistry: Reinvestigating its suitability as a bioorthogonal reaction and potential applications - Korea University Pure.Korea University.
Sources
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- 4. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorogenic probes for mitochondria and lysosomes via intramolecular photoclick reaction - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Fluorogenic, Two-Photon Triggered Photoclick Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. A Biosynthetic Route to Photoclick Chemistry on Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design Strategies for Bioorthogonal Smart Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Comparative IR Spectroscopy Guide: 2-(2-bromoethyl)-5-phenyl-2H-tetrazole
This guide details the infrared (IR) spectroscopic characterization of 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole , a critical intermediate in the synthesis of pharmaceutical bioisosteres. It compares the target N2-isomer against its primary synthetic impurities: the N1-regioisomer and the unreacted starting material.
Executive Summary & Technical Context
In medicinal chemistry, the tetrazole ring acts as a lipophilic bioisostere for carboxylic acids, improving bioavailability and metabolic stability. The synthesis of 2-(2-bromoethyl)-5-phenyl-2H-tetrazole typically involves the alkylation of 5-phenyl-1H-tetrazole with 1,2-dibromoethane.
The Critical Challenge: Tetrazole alkylation is ambident, yielding two regioisomers:
-
N2-Isomer (Target): Thermodynamically favored in many conditions, often less polar.
-
N1-Isomer (Impurity): Kinetic byproduct, often harder to isolate.
Distinguishing these isomers is non-trivial but vital, as their biological activities and subsequent reactivities differ significantly. This guide provides a definitive IR fingerprinting protocol to validate the N2-isomer's purity without relying solely on NMR.
Product Profile: 2-(2-bromoethyl)-5-phenyl-2H-tetrazole
Target Spectral Fingerprint
The N2-substituted tetrazole exhibits a distinct "breathing" mode and lacks the N-H stretch of the precursor.
| Functional Group | Frequency Range ( | Intensity | Vibrational Mode Assignment |
| Aromatic C-H | 3030 – 3080 | Weak | |
| Aliphatic C-H | 2920 – 2980 | Medium | |
| Tetrazole Ring | 1460 – 1480 | Strong | |
| Tetrazole Ring | 1270 – 1290 | Medium | Ring breathing / skeletal vibration |
| Tetrazole Ring | 1000 – 1050 | Medium | Tetrazole ring deformation |
| C-Br | 550 – 650 | Medium/Strong | C-Br Stretching (Alkyl bromide) |
| Phenyl Ring | 690 & 760 | Strong | Monosubstituted benzene (out-of-plane bending) |
Expert Insight: The most reliable diagnostic for the N2-isomer is the absence of the broad N-H band (
) and the specific pattern of the tetrazole ring vibrations around, which often appear as a doublet or distinct sharp peak compared to the N1-isomer.
Comparative Analysis: Target vs. Alternatives
To ensure scientific integrity, one must compare the product against its most likely contaminants.
Comparison Table: Target (N2) vs. Impurities
| Feature | Target: N2-Isomer | Alternative 1: N1-Isomer | Alternative 2: Starting Material |
| Structure | 2-substituted tetrazole | 1-substituted tetrazole | 5-phenyl-1H-tetrazole |
| N-H Stretch | Absent | Absent | Present (Broad, 3100-3400 |
| Ring Fingerprint | Distinct bands ~1470 | Shifted bands (often ~1440-1450 | Broad, complex region |
| C-Br Stretch | Present (550-650 | Present (550-650 | Absent |
| Polarity (TLC) | Less Polar (Higher | More Polar (Lower | Highly Polar / Acidic |
Mechanistic Causality
-
N-H Absence: Successful alkylation replaces the acidic proton on the nitrogen, eliminating the broad hydrogen-bonded N-H stretch seen in the starting material.
-
Regioisomer Shifts: The electron density distribution differs between N1 and N2 substitution. N2-substitution preserves a more continuous conjugation with the phenyl ring, often resulting in sharper, higher-frequency ring breathing modes compared to the N1-isomer.
Experimental Protocol
This protocol is designed to be self-validating. If the "Checkpoints" fail, do not proceed to biological testing.
Phase 1: Sample Preparation (KBr Pellet Method)
-
Rationale: KBr pellets provide higher resolution for the critical "fingerprint region" (
) where the C-Br stretch resides, compared to some ATR crystals that cut off near .
Step-by-Step:
-
Drying: Dry the synthesized solid in a vacuum desiccator over
for 4 hours. Moisture causes broad O-H bands that obscure aromatic C-H stretches. -
Grinding: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr. Grind in an agate mortar until a fine, uniform powder is formed.
-
Pressing: Compress under 10 tons of pressure for 2 minutes to form a transparent pellet.
-
Blanking: Run a background scan with a pure KBr pellet to subtract atmospheric
and .
Phase 2: Data Acquisition
-
Resolution:
-
Scans: 32 or 64 (to improve Signal-to-Noise ratio)
-
Range:
Phase 3: Validation Workflow (Graphviz)
Figure 1: Logic flow for validating tetrazole alkylation using IR spectroscopy. This workflow ensures differentiation between unreacted starting material and the two possible regioisomers.
References
-
Butler, R. N. (1977). "Tetrazoles."[1][2][3][4][5][6][7][8][9] Comprehensive Heterocyclic Chemistry. This foundational text establishes the characteristic ring vibrations for 1,5- and 2,5-disubstituted tetrazoles.
-
Reynard, G., et al. (2022).[5] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry.
-
[Link]
-
- BenchChem Technical Support. (2025).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[10] (Standard reference for C-Br and aromatic out-of-plane bending frequencies).
Sources
- 1. scielo.org.za [scielo.org.za]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
Reaction Kinetics of Tetrazole-Alkene Photocycloaddition: A Comparative Guide for Bioorthogonal Reagents
As a Senior Application Scientist, selecting the optimal bioorthogonal ligation strategy requires more than just following a protocol; it demands a deep understanding of the underlying physical chemistry. The photoinduced tetrazole-alkene cycloaddition—commonly known as "photoclick chemistry"—has emerged as a premier tool for spatiotemporally controlled labeling. By utilizing light to trigger the in situ generation of a highly reactive nitrile imine dipole from a stable tetrazole precursor, researchers can achieve rapid covalent ligation with alkene dipolarophiles[1].
This guide objectively compares the kinetic performance of various tetrazole-alkene reagent pairs, providing the mechanistic causality and empirical data necessary to optimize your in vitro and in cellulo workflows.
Mechanistic Causality: Understanding the Kinetic Determinants
The photoclick reaction is not a single concerted event, but rather a two-step cascade. Understanding the distinct kinetics of each step is critical for troubleshooting and optimizing experimental design.
-
Photoactivation (Zero-Order Kinetics): Upon irradiation, the tetrazole undergoes ring rupture and nitrogen gas extrusion to form a transient nitrile imine dipole. Because this step is dependent on a constant light source, it follows zero-order kinetics. The rate (
) is dictated by the light intensity, the molar extinction coefficient ( ) of the tetrazole, and the quantum yield ( ) of the ring rupture[2]. -
1,3-Dipolar Cycloaddition (Second-Order Kinetics): The highly reactive nitrile imine subsequently reacts with an alkene to form a stable, fluorescent pyrazoline cycloadduct. This bimolecular step is governed by the HOMO-LUMO energy gap between the dipole and the dipolarophile[3].
The Causality of Reagent Design:
To accelerate the second-order cycloaddition rate (
Mechanistic pathway of tetrazole-alkene photocycloaddition highlighting the nitrile imine.
Comparative Performance of Tetrazole-Alkene Pairs
Selecting the right reagent pair requires balancing reaction speed (
-
Standard Diaryl Tetrazoles vs. Unstrained Alkenes: Early iterations utilized simple diaryl tetrazoles and allyl phenyl ethers. These pairs exhibit sluggish kinetics (
) and require harsh 302 nm UV light, severely limiting their utility in living systems[5]. -
HOMO-Lifted Tetrazoles vs. Electron-Deficient Alkenes: By tuning the electronic properties of the tetrazole and pairing it with acrylamide, the reaction rate increases exponentially (
)[5]. Strained alkenes like 3,3-disubstituted cyclopropenes also yield fast kinetics ( )[5]. -
Terthiophene-Tetrazoles (Visible Light): To avoid UV phototoxicity, terthiophene-conjugated tetrazoles were developed for 405 nm laser activation. These exhibit exceptional quantum yields (
) and ultrafast cycloaddition kinetics with fumarates ( )[6]. -
Naphthalene-Tetrazoles (Two-Photon Excitation): For deep-tissue imaging, naphthalene-based tetrazoles allow activation via 700 nm femtosecond pulsed lasers. They exhibit an effective two-photon cycloaddition cross-section of 3.8 GM, providing unparalleled spatial resolution[2].
Data Presentation: Kinetic Comparison Table
| Tetrazole Class | Alkene Dipolarophile | Activation Wavelength | Quantum Yield ( | Rate Constant ( | Primary Application |
| Standard Diaryl | Allyl Phenyl Ether | 302 nm | ~0.02 | 0.95 | In vitro labeling |
| HOMO-Lifted Diaryl | Acrylamide | 365 nm | ~0.04 | 46 | Live-cell protein tagging |
| Diaryl | Cyclopropene | 365 nm | ~0.04 | 58 | Site-specific GFP modification |
| Terthiophene-based | Fumarate | 405 nm (Laser) | 0.16 | 1299 | Real-time microtubule imaging |
| Naphthalene-based | Acrylamide | 700 nm (2-Photon) | 0.33 | N/A (3.8 GM cross-section) | Deep-tissue in vivo imaging |
Self-Validating Experimental Protocol: In Cellulo Photoclick Labeling
To ensure reproducibility and scientific rigor, the following protocol incorporates built-in validation steps to confirm both the photochemical uncaging and the bimolecular cycloaddition phases.
Self-validating experimental workflow for in cellulo tetrazole-alkene photoclick labeling.
Step-by-Step Methodology
Step 1: Alkene Incorporation & Control Preparation
-
Test Sample: Express the protein of interest containing a genetically encoded alkene (e.g., O-allyl-tyrosine or acrylamide-lysine) in E. coli or mammalian cells[7].
-
System Validation (Negative Control): Express the wild-type protein lacking the alkene tag. This validates that subsequent fluorescence is entirely dependent on the specific cycloaddition, not non-specific tetrazole degradation or auto-fluorescence[7].
Step 2: Tetrazole Loading
-
Incubate cells with 10–100
M of the selected cell-permeable tetrazole (e.g., Terthiophene-tetrazole) in PBS buffer (pH 7.4) for 30 minutes at 37°C. -
System Validation: Wash cells 3x with PBS to remove extracellular tetrazole. This minimizes background fluorescence and ensures only intracellular kinetics are measured.
Step 3: Photo-Irradiation (Zero-Order Uncaging)
-
Expose the cell suspension to the appropriate light source (e.g., 405 nm LED at 10 mW/cm
or 700 nm pulsed laser) for 1 to 5 minutes. -
System Validation: Monitor the initial linear increase in fluorescence (e.g., at 500 nm emission). This zero-order kinetic phase confirms the steady-state, light-dependent generation of the nitrile imine[2].
Step 4: Cycloaddition Incubation (Second-Order Kinetics)
-
Allow the reaction to proceed in the dark for 10–60 minutes (depending on the
of the selected pair) to ensure complete conversion of the transient nitrile imine to the stable pyrazoline cycloadduct.
Step 5: Data Acquisition & Kinetic Analysis
-
Quantify the pyrazoline fluorescence using flow cytometry or confocal microscopy.
-
System Validation: Plot fluorescence intensity vs. time. Fit the post-irradiation data to a pseudo-first-order kinetic model (assuming the alkene is in excess) to extract the observed rate constant (
) and confirm it aligns with the expected value for your chosen reagents.
Conclusion
The evolution of tetrazole-alkene photoclick chemistry demonstrates a clear trajectory toward faster kinetics and red-shifted activation wavelengths. For routine live-cell labeling, HOMO-lifted diaryl tetrazoles paired with acrylamides offer a robust balance of speed and stability. However, for applications demanding high spatiotemporal resolution without UV toxicity, terthiophene-based tetrazoles activated by 405 nm lasers represent the current gold standard.
References
1.[4] Zheng et al. "A sterically shielded, stabilized nitrile imine for rapid bioorthogonal protein labeling in live cells." PMC. URL: 2.[2] Li et al. "Fluorogenic, two-photon-triggered photoclick chemistry in live mammalian cells." SciSpace. URL: 3.[3] Wang et al. "Fast Alkene Functionalization In Vivo by Photoclick Chemistry: HOMO Lifting of Nitrile Imine Dipoles." SciSpace. URL: 4.[1] Lin et al. "Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction." PMC. URL: 5.[5] Ramil et al. "Photo-Triggered Click Chemistry for Biological Applications." SciSpace. URL: 6.[7] Song et al. "Selective Functionalization of a Genetically Encoded Alkene-Containing Protein via “Photoclick Chemistry” in Bacterial Cells." ACS Publications. URL: 7.[6] Wang et al. "Design of Oligothiophene-Based Tetrazoles for Laser-Triggered Photoclick Chemistry in Living Cells." PMC. URL:
Sources
- 1. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. A sterically shielded, stabilized nitrile imine for rapid bioorthogonal protein labeling in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Design of Oligothiophene-Based Tetrazoles for Laser-Triggered Photoclick Chemistry in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Guide: Alkylation Kinetics of Bromoethyl vs. Chloroethyl Tetrazoles
Executive Summary
In the synthesis of tetrazole-containing pharmacophores (e.g., sartans), the alkylation step is critical. This guide compares the alkylation efficiency of Bromoethyl (
The Bottom Line:
-
Reactivity: Bromoethyl electrophiles exhibit 50–100x faster reaction rates than their chloroethyl counterparts due to the superior leaving group ability of bromide (
mechanism). -
Regioselectivity: While both favor the
-2 isomer kinetically, the slower reaction time of chloroethyl derivatives often requires higher temperatures, which can thermodynamically equilibrate the mixture, occasionally shifting the -1/ -2 ratio. -
Process Recommendation: Use bromoethyl for temperature-sensitive substrates or rapid screening. Use chloroethyl for cost-reduction in large-scale manufacturing, provided the reaction is catalyzed (e.g., Finkelstein conditions) or heated aggressively.
Mechanistic Foundation
The alkylation of 5-substituted tetrazoles follows a bimolecular nucleophilic substitution (
The Leaving Group Effect
The rate-determining step involves the cleavage of the Carbon-Halogen bond.[1] The bond dissociation energy (BDE) dictates the barrier height for this cleavage.
- Bond Energy: ~339 kJ/mol (Stronger, slower to break)
- Bond Energy: ~285 kJ/mol (Weaker, faster to break)
Because the transition state involves partial bond breaking, the lower BDE of the
Regioselectivity ( -1 vs. -2)
Tetrazoles can be alkylated at the
-
-2 Alkylation: Generally the kinetic product due to the higher electron density on the
-2/N-3 atoms in the tetrazolate anion and less steric hindrance compared to -1 (flanked by the C5 substituent). - -1 Alkylation: Often the thermodynamic product .
Impact of Halogen: The choice of Br vs. Cl affects the reaction temperature. High temperatures required for chloroethyl alkylation can promote isomerization or thermodynamic equilibration, potentially altering the impurity profile.
Visualization: Reaction Pathways
The following diagram illustrates the competing pathways and the transition state differences between the two halides.
Figure 1: Mechanistic pathways for tetrazole alkylation showing kinetic advantage of Bromo- electrophiles.
Comparative Data Analysis
The following table synthesizes experimental observations regarding the performance of these alkylating agents.
| Feature | Bromoethyl ( | Chloroethyl ( | Implications for Process |
| Relative Rate ( | 100 (Reference) | ~1 - 2 | Bromide allows for milder conditions and shorter reaction times. |
| Bond Dissociation Energy | 285 kJ/mol | 339 kJ/mol | Chloride requires higher activation energy (heat). |
| Typical Temperature | 25°C – 60°C | 80°C – 120°C (Reflux) | High heat for Chloride may degrade sensitive substrates. |
| Leaving Group pKa | -9 (HBr) | -7 (HCl) | Bromide is a more stable anion, facilitating departure. |
| Cost | High | Low | Chloride is preferred for commodity manufacturing if speed is not critical. |
| Stability | Moderate (Light sensitive) | High | Chloro- reagents have longer shelf-life. |
Experimental Protocols
Standard Alkylation Protocol (Bromoethyl)
Best for: Initial SAR screening, small-scale synthesis, and temperature-sensitive substrates.
-
Setup: Charge a round-bottom flask with 5-substituted tetrazole (1.0 eq) and Acetonitrile (ACN) [0.5 M].
-
Deprotonation: Add
(1.5 eq) or (1.1 eq). Stir at RT for 30 min. -
Addition: Add 1-bromo-2-substituted ethane (1.1 eq) dropwise.
-
Reaction: Stir at 40°C for 2–4 hours.
-
Validation: Monitor by TLC/HPLC. Disappearance of tetrazole peak.
-
-
Workup: Filter inorganic salts. Concentrate filtrate.[2] Redissolve in EtOAc, wash with water/brine.
-
Analysis:
NMR is critical for distinguishing isomers.- -2 Isomer: Tetrazole ring carbon typically shifts ~162-167 ppm.
- -1 Isomer: Tetrazole ring carbon typically shifts ~150-157 ppm.
"Finkelstein" Modified Protocol (Chloroethyl)
Best for: Cost-saving on large scale when only the chloride reagent is available.
-
Setup: Charge flask with tetrazole (1.0 eq) in DMF or Acetone (Solvent choice is critical for Finkelstein).
-
Catalyst: Add Potassium Iodide (KI) (0.1 – 0.5 eq).
-
Base: Add
(1.5 eq). -
Addition: Add 1-chloro-2-substituted ethane (1.2 eq).
-
Reaction: Heat to 80°C–100°C for 12–24 hours.
-
Workup: Requires thorough washing with Sodium Thiosulfate (
) to remove iodine discoloration.
Decision Workflow (Graphviz)
Use this logic gate to select the appropriate reagent for your campaign.
Figure 2: Decision matrix for selecting alkylating agents based on scale and stability.
References
-
Butler, R. N. (1984). "Tetrazoles".[2][4][7][8][9][10][11][12] Comprehensive Heterocyclic Chemistry, 5, 791-838.
-
Reynard, G., et al. (2022).[4][11][12] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation". New Journal of Chemistry, 46, 21085-21091.[12]
- Ostrovskii, V. A., et al. (2012). "Selectivity of Alkylation of Tetrazoles". Advances in Heterocyclic Chemistry, 106, 1-68.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Nucleophilic Substitution at Saturated Carbon". Oxford University Press. (Standard Text for Leaving Group Trends).
-
BenchChem Technical Support. (2025). "Regioselectivity of Tetrazole Alkylation".
Sources
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 10.1039/D2NJ03841B | Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation† | chem960.com [m.chem960.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 8. nanomedicine-rj.com [nanomedicine-rj.com]
- 9. researchgate.net [researchgate.net]
- 10. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the regioselectivity of 5-substituted 1<i>H</i>-tetrazoles alkylation [ouci.dntb.gov.ua]
- 12. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Crystal structure analysis of 2-substituted 5-phenyltetrazoles
Crystal Structure Analysis of 2-Substituted 5-Phenyltetrazoles: A Comparative Technical Guide
Executive Summary: The Structural Imperative
In medicinal chemistry, the tetrazole ring is a critical bioisostere for the carboxylic acid moiety, offering improved metabolic stability and bioavailability.[1][2] However, the efficacy of 5-phenyltetrazole derivatives hinges on their substitution pattern. While 1-substituted isomers are often kinetically favored, 2-substituted 5-phenyltetrazoles frequently exhibit superior lipophilicity and pharmacokinetic profiles due to their distinct electronic distribution and crystal packing.
This guide provides a technical comparison of the crystal structure properties of 2-substituted 5-phenyltetrazoles against their 1-substituted isomers and carboxylic acid analogs. It details the experimental workflows for structural elucidation and analyzes the specific intermolecular interactions that drive their solid-state stability and biological performance.
Comparative Analysis: 2-Substituted vs. Alternatives
The structural "performance" of a small molecule drug candidate is defined by its ability to pack efficiently (stability) and interact with biological targets (binding). The following table contrasts the 2-substituted scaffold with its primary alternatives.
Table 1: Physicochemical & Crystallographic Performance Matrix
| Feature | 2-Substituted 5-Phenyltetrazole | 1-Substituted 5-Phenyltetrazole | Carboxylic Acid Analog |
| Electronic Character | Less polar; more uniform | Highly polar; significant charge localization on N4. | Polar; ionizable (pKa ~4-5). |
| Crystal Packing | Dominated by | Dominated by strong dipole-dipole forces and hydrogen bonding. | Dominated by strong O-H...O hydrogen bond dimers. |
| Bond Lengths (N-N) | Uniform distribution (~1.32–1.35 Å). | Alternating bond lengths (localized double bond character). | N/A (C-O vs C=O distinct). |
| Solubility (LogP) | High (Lipophilic). Better membrane permeability. | Low to Medium . Higher water solubility due to polarity. | Low (unless ionized). |
| Thermodynamic Stability | Generally more stable (Thermodynamic product). | Less stable (Kinetic product). | Variable; prone to metabolic conjugation. |
Deep Dive: The Crystal Packing Advantage
The 2-substituted motif lacks the acidic proton of the parent tetrazole, preventing the formation of strong H-bond networks seen in carboxylic acids. Instead, crystal structures of 2-substituted derivatives (e.g., 2-alkyl-5-phenyltetrazoles) reveal a packing preference driven by
-
1-Substituted: The large dipole moment leads to antiparallel packing to minimize electrostatic repulsion, often resulting in higher melting points but lower solubility in non-polar solvents.
-
2-Substituted: The reduced dipole moment allows for "slipped-stack" packing arrangements. This structural plasticity often correlates with better solubility in lipid bilayers, a critical parameter for oral bioavailability.
Experimental Protocol: Synthesis to Structure
To validate these structural claims, one must isolate the specific isomer and solve its structure. The following protocol ensures high-purity crystalline samples for X-ray diffraction (XRD).
Phase 1: Regioselective Synthesis & Separation
Direct alkylation of 5-phenyltetrazole typically yields a mixture of 1- and 2-isomers.
-
Reactants: 5-Phenyltetrazole (1.0 eq), Alkyl Halide (1.1 eq),
(Base). -
Solvent: Acetone or Acetonitrile (Reflux).[3]
-
Mechanism: The
atom is the more nucleophilic site in the tetrazolate anion, but steric hindrance can shift the ratio. -
Separation: The 2-substituted isomer is typically less polar.
-
TLC Monitoring: Use Hexane:Ethyl Acetate (4:1). The 2-isomer moves faster (
) compared to the 1-isomer ( ). -
Purification: Flash column chromatography is required to isolate the pure 2-isomer.
-
Phase 2: Crystallization (Slow Evaporation Method)
High-quality single crystals are required for structure solution.
-
Dissolution: Dissolve 20 mg of the purified 2-substituted compound in a minimum amount of solvent.
-
Preferred Solvents: Ethanol/Water (slow diffusion) or Dichloromethane/Hexane (vapor diffusion).
-
-
Filtration: Filter through a 0.45
PTFE syringe filter to remove dust nucleation sites. -
Growth: Place in a vibration-free environment at 4°C. Allow solvent to evaporate over 3–7 days.
-
Validation: Inspect crystals under a polarizing microscope. Look for sharp edges and extinction upon rotation (indicating singularity).
Phase 3: Structure Solution Workflow
-
Data Collection: Mount crystal on a goniometer (Mo-K
or Cu-K radiation). Collect at 100K to reduce thermal motion. -
Integration: Use software (e.g., SAINT) to integrate reflections.
-
Solution: Solve using Direct Methods (SHELXS or SHELXT). The 5-membered ring planarity is a key quality check.
-
Refinement: Refine against
using SHELXL. Locate H-atoms on difference Fourier maps.
Visualizations
Diagram 1: Synthesis & Regioselectivity Pathway
This flow illustrates the divergence between kinetic (1-sub) and thermodynamic (2-sub) products.
Caption: Regioselective synthesis pathway showing the separation of 1- and 2-substituted isomers based on polarity.
Diagram 2: Crystal Interaction Hierarchy
A logic map determining the dominant forces in the crystal lattice based on substitution.
Caption: Hierarchy of intermolecular forces driving the crystal packing and resulting physical properties.
References
-
Structural Analysis of Tetrazoles : "Tetrazoles via Multicomponent Reactions." Chemical Reviews. [Link]
-
Crystallographic Data : "A Hirshfeld Surface Analysis and Crystal Structure of 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]." Crystal Structure Theory and Applications. [Link][4]
-
Synthesis & Regioselectivity : "Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition." National Institutes of Health (PMC). [Link]
-
Intermolecular Interactions : "Intermolecular interactions in the crystal structures of substituted tetrazolones." CrystEngComm. [Link]
-
Bioisosterism : "Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application." Core.ac.uk. [Link]
Sources
Assessing Cytotoxicity of 2-(2-bromoethyl)-5-phenyl-tetrazole Derivatives: A Comparative Guide
Executive Summary
The tetrazole ring is a highly versatile pharmacophore in medicinal chemistry. Due to its resonance stabilization, 5-phenyltetrazole exhibits an acidity comparable to benzoic acid, making it an excellent bioisostere for carboxylic acids[1]. Recent structural optimizations, specifically the alkylation to form 2-(2-bromoethyl)-5-phenyl-tetrazole derivatives, have significantly enhanced the lipophilicity and cellular penetrability of these compounds. This guide objectively evaluates the cytotoxic performance of these derivatives against standard chemotherapeutics, detailing the mechanistic pathways and the self-validating experimental workflows required for rigorous in vitro assessment.
Mechanism of Action: Why Alkylated Tetrazoles?
Unsubstituted 5-phenyltetrazoles are often ionized at physiological pH, which can limit passive diffusion across lipid bilayers[1]. The addition of a 2-bromoethyl group neutralizes this charge and introduces a reactive alkyl halide moiety. Once internalized, these derivatives exhibit potent cytotoxicity by disrupting mitochondrial membrane potential and triggering reactive oxygen species (ROS) accumulation, ultimately leading to caspase-dependent apoptosis[2].
Proposed apoptotic signaling pathway induced by 5-phenyl-tetrazole derivatives.
Comparative Performance Analysis
When evaluating novel tetrazole derivatives, it is crucial to benchmark their anti-proliferative activity against established clinical standards like 5-Fluorouracil (5-FU). While 5-FU acts primarily as a thymidylate synthase inhibitor, 5-phenyl-tetrazole derivatives operate via mitochondrial disruption[2].
The table below summarizes the comparative half-maximal inhibitory concentrations (IC50) of representative 5-phenyl-tetrazole derivatives against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines[3].
| Compound Class | Cell Line | IC50 (µM) | Mechanism of Cytotoxicity | Performance vs. Standard |
| 5-phenyl-tetrazole analog (5a) | MCF-7 | 20.35 | Mitochondrial / ROS | Moderate (2x higher IC50 than 5-FU) |
| 5-phenyl-tetrazole analog (5a) | HepG2 | 10.14 | Mitochondrial / ROS | Highly Competitive |
| 5-phenyl-tetrazole analog (5b) | MCF-7 | 26.21 | Mitochondrial / ROS | Moderate |
| 5-phenyl-tetrazole analog (5b) | HepG2 | 20.32 | Mitochondrial / ROS | Moderate |
| 5-Fluorouracil (Control) | MCF-7 | 10.48 | Antimetabolite (DNA/RNA) | Baseline Standard |
| 5-Fluorouracil (Control) | HepG2 | 5.36 | Antimetabolite (DNA/RNA) | Baseline Standard |
Expert Insight: While 2-(2-bromoethyl)-5-phenyl-tetrazole derivatives may exhibit slightly higher IC50 values than 5-FU, their distinct mechanism of action makes them highly valuable alternatives for overcoming resistance in antimetabolite-refractory cancer models[3].
Experimental Workflows for Cytotoxicity Assessment
To accurately quantify the cytotoxicity of 2-(2-bromoethyl)-5-phenyl-tetrazole, a self-validating multi-assay approach is required. The primary screen utilizes the colorimetric MTT assay, which measures metabolic viability. Because tetrazoles directly affect mitochondrial oxidoreductases[4], orthogonal validation via Cell Image Analysis (CIA) or Flow Cytometry is necessary to confirm that the loss of metabolic signal correlates with actual cell cycle arrest (e.g., G2/M phase) rather than transient metabolic inhibition[5].
Step-by-step workflow of the colorimetric MTT cell viability assay.
Step-by-Step Methodology: Self-Validating MTT Protocol
This protocol is engineered to prevent false positives caused by background absorbance or solvent toxicity.
Causality & Design: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to insoluble purple formazan by NAD(P)H-dependent enzymes in living cells[4]. We utilize DMSO as the solubilization agent because it rapidly dissolves formazan crystals without precipitating serum proteins, ensuring a clear optical path for the spectrophotometer[6].
Step 1: Cell Seeding (Day 0)
-
Harvest logarithmically growing cells (e.g., HepG2) and seed at a density of
cells/well in a 96-well plate (100 µL/well). -
Self-Validation Step: Include at least 6 wells of "Blank Controls" (media only, no cells) to subtract background absorbance of the phenol red and media proteins.
Step 2: Compound Treatment (Day 1)
-
Prepare a stock solution of the 2-(2-bromoethyl)-5-phenyl-tetrazole derivative in 100% DMSO.
-
Dilute the stock in culture media to achieve desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure final DMSO concentration is
to prevent solvent-induced cytotoxicity. -
Self-Validation Step: Include "Vehicle Controls" (cells + 0.1% DMSO) to establish the 100% viability baseline, and "Positive Controls" (cells + 10 µM 5-Fluorouracil) to verify assay sensitivity[3].
-
Incubate for 48 hours at 37°C, 5% CO2.
Step 3: MTT Incubation (Day 3)
-
Add 10 µL of MTT solution (5 mg/mL in PBS) directly to each well.
-
Incubate in the dark for 4 hours at 37°C. Causality: Light exposure degrades the light-sensitive MTT reagent, increasing background noise[7].
Step 4: Solubilization & Reading
-
Carefully aspirate the media without disturbing the formazan crystals at the bottom.
-
Add 100 µL of 100% DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to fully solubilize the crystals.
-
Measure absorbance at 570 nm (peak formazan absorbance) using a microplate reader.
Step 5: Orthogonal Validation via Cell Image Analysis (CIA) Because tetrazole derivatives can directly alter mitochondrial NAD(P)H flux, MTT results must be corroborated. Perform Cell Image Analysis or Flow Cytometry using Propidium Iodide (PI) staining to confirm that the IC50 concentration induces true cell cycle arrest (e.g., G2/M block) rather than merely suppressing metabolic rate[5].
References
-
Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers URL: [Link]
-
Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: MDPI URL: [Link]
-
Title: Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review Source: Hilaris Publisher URL: [Link]
-
Title: The combination of the tetrazolium derivative reduction (MTT) and digital cell image analysis to monitor in vitro the cytotoxicity of anti-neoplastic drugs Source: PubMed URL: [Link]
-
Title: Dinuclear Iron Complexes of Iminopyridine-Based Ligands as Selective Cytotoxins for Tumor Cells and Inhibitors of Cancer Cell Migration Source: MDPI URL: [Link]
-
Title: MTT assay - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. The combination of the tetrazolium derivative reduction (MTT) and digital cell image analysis to monitor in vitro the cytotoxicity of anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. makhillpublications.co [makhillpublications.co]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
Safety Operating Guide
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole proper disposal procedures
This guide outlines the mandatory safety and disposal protocols for 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole . This compound possesses a dual-hazard profile: it contains a high-nitrogen tetrazole ring (energetic/explosive potential) and a bromoethyl side chain (potent alkylating agent/toxic).[1]
Immediate Action Directive:
-
DO NOT attempt to chemically neutralize (quench) bulk quantities of this material on-site.[1] The risk of generating heat, releasing HBr gas, or triggering the tetrazole ring's decomposition is too high without specific calorimetric data.[1]
-
DO NOT dispose of in municipal trash or down the drain.[1][2]
-
PRIMARY DISPOSAL METHOD: Professional Incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Analysis
Understanding the molecular structure is critical for safe handling.[1] This compound is not just "chemical waste"; it is a reactive intermediate.[1]
| Feature | Chemical Moiety | Hazard Implication |
| Energetic Core | Tetrazole Ring (CN₄) | Explosion Risk: High nitrogen content makes the ring potentially shock- and friction-sensitive.[1] 2-substituted tetrazoles are generally more stable than 1-substituted isomers, but they must still be treated as energetic materials .[1] |
| Toxic Warhead | 2-Bromoethyl Group | Alkylating Agent: Highly reactive toward nucleophiles (DNA, proteins).[1] Causes severe skin burns, eye damage, and is a potential mutagen/carcinogen.[1] |
| Physical State | Low-melting solid/oil | Contamination: Sticky nature makes cross-contamination easy.[1] Vapors may be lachrymatory (tear-inducing).[1] |
Waste Classification & Segregation
Before disposal, the waste must be correctly classified to prevent dangerous interactions in the waste stream.[1]
-
RCRA Classification (USA): Likely D001 (Ignitable) and D003 (Reactive). Treat as P-listed (acutely toxic) due to the alkylating nature.[1]
-
Segregation Rules:
-
Incompatible with: Strong oxidizers, strong bases (can trigger elimination of HBr or ring cleavage), and reducing agents.[1]
-
Storage: Store in a dedicated "High Hazard/Reactive" satellite accumulation area.
-
Decision Logic for Waste Handling
Figure 1: Decision matrix for packaging and disposal pathways.[1] Note the requirement to phlegmatize pure solids.
Step-by-Step Disposal Procedures
Protocol A: Bulk Solid/Oil Disposal (Unused Reagent)
Objective: Prepare the pure compound for off-site incineration without triggering a reaction.[1]
-
Phlegmatization (Desensitization):
-
Primary Containment:
-
Secondary Containment:
-
Labeling:
Protocol B: Trace Waste & Glassware Decontamination
Objective: Safely clean laboratory equipment.
-
Solvent Rinse (The "Wash"):
-
Rinse glassware 3x with Dichloromethane (DCM) or Acetone .
-
Collect all rinsates into the Halogenated Organic Waste stream.[1] Do not pour down the drain.
-
-
Chemical Deactivation (The "Kill"):
-
Only for empty glassware with trace residue.
-
Prepare a bath of 10% Sodium Thiosulfate (aqueous) or Ethanolic KOH (use extreme caution with KOH as it generates heat).
-
Soak glassware for 24 hours.[1][7] The thiosulfate acts as a nucleophile to displace the bromide, while base may degrade the tetrazole (slowly).
-
Warning: This bath will become hazardous waste (toxic/corrosive).
-
Protocol C: Emergency Spill Response
Scenario: You drop a vial of 2-(2-bromoethyl)-5-phenyl-2H-tetrazole on the floor.[1]
-
Evacuate & Ventilate: Clear the area. The bromoethyl group is a lachrymator.[1]
-
Do Not Sweep: Sweeping dry tetrazoles can cause detonation via static discharge.[1]
-
Wet Method:
-
Gently cover the spill with wet paper towels (soaked in water or mineral oil) to desensitize it.
-
Using plastic scoops (non-sparking), lift the wet material into a waste container.[1]
-
-
Decontaminate Surface:
-
Wipe the area with a mild surfactant/soap solution.[1]
-
Test surface pH or use a colorimetric swab for alkylating agents if available.
-
Packaging & Transport Specifications
| Component | Specification | Reason |
| Container Material | HDPE (High-Density Polyethylene) or Borosilicate Glass | Resistance to alkyl bromides.[1] |
| Liner | Antistatic Polyethylene | Prevents static discharge which could ignite the tetrazole. |
| Absorbent | Vermiculite or Diatomaceous Earth | Inert fire-retardant; avoids reaction with the alkyl bromide.[1] |
| Ventilation | Vented Caps (recommended for solutions) | Prevents pressure buildup if slow decomposition occurs. |
References
-
Tetrazole Stability & Handling
-
Alkylating Agent Disposal
- Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."
-
Link:
-
5-Phenyltetrazole Safety Data
-
Source: Fisher Scientific Safety Data Sheet (5-Phenyl-1H-tetrazole).[1]
-
Link:
-
-
Energetic Material Waste Management
Disclaimer: This guide is for educational purposes for trained professionals. Always consult your institution's Environmental Health & Safety (EHS) officer before handling high-energy alkylating agents.
Sources
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. kamatlab.com [kamatlab.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Phenyltetrazole | 18039-42-4 [chemicalbook.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 7. benchchem.com [benchchem.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
Personal Protective Equipment & Handling Guide: 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole
[1]
Part 1: Executive Safety Summary
Treat this compound as an Energetic Alkylating Agent. 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole combines the shock/thermal sensitivity of a nitrogen-rich tetrazole ring with the cytotoxicity and mutagenicity of an alkyl bromide.[1] Standard laboratory safety is insufficient; enhanced containment and barrier protection are mandatory.
| Critical Hazard | Risk Level | Operational Control |
| Energetic Instability | High | Avoid temperatures >100°C. Use blast shields during synthesis/heating.[1] |
| Acute Toxicity | High | Potent alkylator (DNA damage). Zero skin contact allowed. |
| Inhalation | Moderate | Handle only in a certified fume hood. |
Part 2: Compound Profile & Risk Assessment
Chemical Identity:
-
Name: 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole[1]
-
Functional Class: N-alkylated Tetrazole / Alkyl Bromide[1]
-
Physical State: Typically a white to off-white crystalline solid.[1][2]
Mechanism of Hazard (The "Why")
To handle this safely, you must understand the dual-threat mechanism:
-
The Tetrazole Core (
): The tetrazole ring is thermodynamically unstable. Upon thermal or mechanical stress, it can decompose exothermically to release nitrogen gas ( ). While the 5-phenyl group provides some stabilization via conjugation, the ring remains energy-dense.[1] -
The Bromoethyl Arm (
): This is a "nitrogen mustard" analog. The carbon adjacent to the bromine is highly electrophilic.
Part 3: Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on standard latex or thin nitrile gloves alone. The alkyl bromide moiety can permeate standard rubber.
| PPE Category | Standard Requirement | Specific Technical Specification |
| Hand Protection | Double-Gloving Required | Inner Layer: 4 mil Nitrile (Tactility).Outer Layer: Silver Shield® (Laminate) or thick Viton® (Breakthrough > 480 min).Rationale: Alkyl bromides penetrate standard nitrile rapidly.[1] |
| Eye/Face | Impact & Splash | Chemical Splash Goggles (ANSI Z87.1) + Face Shield (8-inch polycarbonate) if working with >500mg or heating.[1] |
| Respiratory | Vapor/Particulate | Work inside Fume Hood.[6] If outside hood (spill cleanup): Full-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges.[1] |
| Body | Barrier | Tyvek® Lab Coat (Disposable) with elastic cuffs. Closed-toe leather/composite shoes.[1] |
Part 4: Operational Protocols
A. Safe Handling Workflow
Figure 1: Mandatory workflow for handling energetic alkylating agents.
B. Synthesis & Reaction Setup
-
Glassware: Use defect-free glassware. Scratches can act as nucleation sites for energetic decomposition.
-
Heat Control: NEVER heat to dryness. If solvent removal is necessary, use a rotary evaporator with a water bath < 40°C and a blast shield.
-
Atmosphere: Run reactions under inert gas (
or Ar) to prevent moisture ingress (hydrolysis of the bromide releases HBr gas).
C. Decontamination & Quenching (Self-Validating Step)
Before disposal, the alkylating potential must be destroyed.
-
Quenching Solution: 10% NaOH in Ethanol/Water (1:1).
-
Protocol: Slowly add the residue or contaminated wipes to the quenching solution. Stir for 12 hours.
-
Validation: Check pH (should remain >10). The hydroxide ion displaces the bromide (
reaction), converting the toxic alkyl bromide into a harmless alcohol/ether derivative.
Part 5: Emergency Response
-
Skin Contact: Immediate flush with water for 15 minutes.[7] Do not use ethanol (enhances absorption). Seek medical attention—delayed blistering is common with alkylators.
-
Spill (Solid):
-
Evacuate immediate area.[8]
-
Don Full PPE (including respirator).
-
Cover spill with wet paper towels (to prevent dust).
-
Scoop into a wide-mouth jar.
-
Treat surface with Quenching Solution (see above).
-
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87425, 5-Phenyl-1H-tetrazole. Retrieved from [Link]
-
Prudent Practices in the Laboratory (2011). Handling Energetic and Alkylating Agents. National Academies Press.[2] Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 5-Phenyltetrazole | 18039-42-4 [chemicalbook.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. echemi.com [echemi.com]
- 5. A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucy.ac.cy [ucy.ac.cy]
- 7. fishersci.com [fishersci.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
